6,7-Dihydro-5H-benzocycloheptene
Description
Structure
3D Structure
Properties
IUPAC Name |
8,9-dihydro-7H-benzo[7]annulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRRHWQMEXXDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342470 | |
| Record name | 6,7-Dihydro-5H-benzocycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7125-62-4 | |
| Record name | 6,7-Dihydro-5H-benzocycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 6,7-dihydro-5H-benzocycloheptene.
An In-depth Technical Guide to the Chemical Properties of 6,7-dihydro-5H-benzocycloheptene
Introduction
The this compound core, often referred to as benzosuberene, is a structurally significant bicyclic hydrocarbon. It consists of a benzene ring fused to a seven-membered cycloheptene ring. This scaffold is a prevalent structural motif in a range of pharmaceuticals and biologically active natural products.[1][2] Beyond its role as a structural element in bioactive molecules, this compound serves as a versatile and crucial building block in synthetic organic chemistry, providing access to a diverse array of more complex molecular architectures.[1][2] Its unique combination of an aromatic ring and a flexible, non-planar seven-membered aliphatic ring imparts distinct chemical properties and reactivity, making it a subject of considerable interest for researchers, particularly in the field of drug development. Recent explorations into its derivatives as Selective Estrogen Receptor Degraders (SERDs) for cancer therapy underscore its contemporary relevance in medicinal chemistry.[3][4]
This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its structural and spectroscopic characteristics, synthetic methodologies, key chemical transformations, and applications, offering field-proven insights into its behavior and manipulation.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound features a C11H12 molecular formula and a molecular weight of approximately 144.21 g/mol .[5][6] Its formal IUPAC name is 8,9-dihydro-7H-benzo[7]annulene, though it is known by several synonyms, including 1,2-Benzo-1,3-cycloheptadiene.[5]
The seven-membered ring is not planar and adopts various conformations to minimize steric and torsional strain. For cycloheptane systems, twist-chair conformations are generally the most stable, and this conformational flexibility can influence the molecule's reactivity and interaction with biological targets.[8]
A summary of its key computed and physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ | PubChem[5] |
| Molecular Weight | 144.21 g/mol | PubChem[5] |
| Monoisotopic Mass | 144.093900383 Da | PubChem[5] |
| IUPAC Name | 8,9-dihydro-7H-benzo[7]annulene | PubChem[5] |
| CAS Number | 7125-62-4 | PubChem[5] |
| XLogP3 | 3.8 | PubChem[5] |
| Complexity | 146 | Guidechem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[5] |
Spectroscopic Characterization
Accurate characterization of this compound and its derivatives is fundamental. The following spectroscopic techniques provide a definitive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum exhibits distinct signals for the aromatic and aliphatic protons. The four aromatic protons typically appear in the range of δ 7.0-7.2 ppm. The eight aliphatic protons on the seven-membered ring are magnetically non-equivalent and show complex multiplets in the upfield region (δ 1.8-3.0 ppm) due to spin-spin coupling. The benzylic protons at the C5 and C7 positions are typically found around δ 2.8-2.9 ppm.
-
¹³C NMR: The carbon NMR spectrum shows signals for the aromatic carbons (typically between δ 125-142 ppm) and the aliphatic carbons (typically between δ 25-40 ppm). PubChem lists available ¹³C NMR spectra for reference.[5]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups and bond types. For the parent molecule, the spectrum is characterized by:
-
Aromatic C-H Stretch: Sharp peaks observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[9]
-
Aliphatic C-H Stretch: Strong, sharp peaks observed just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹).[10][11]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.[9]
-
CH₂ Bending (Scissoring): Absorption around 1450 cm⁻¹.[10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z = 144, corresponding to the molecular weight of the compound.[5]
-
Key Fragments: The fragmentation pattern is characterized by the loss of alkyl fragments from the seven-membered ring. Common fragments include m/z = 129 (loss of CH₃), 128 (loss of H₂ and CH₂), and 115 (loss of C₂H₅), which corresponds to the stable tropylium or benzyl cation.[5]
| Spectroscopic Data | Characteristic Values |
| ¹H NMR | Aromatic: δ 7.0-7.2 ppm; Aliphatic: δ 1.8-3.0 ppm |
| ¹³C NMR | Aromatic: δ 125-142 ppm; Aliphatic: δ 25-40 ppm |
| IR (cm⁻¹) | ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1490 (Aromatic C=C) |
| Mass Spec (m/z) | 144 (M⁺), 129, 128, 115 |
Synthesis Strategies
The construction of the benzocycloheptene framework can be challenging, but several reliable methods have been developed. Common strategies include Friedel-Crafts reactions, ring expansion, and rearrangement reactions.[1][2][12] Intramolecular Friedel-Crafts alkylation (cycloalkylation) is a particularly powerful method for forming the seven-membered ring.[13]
Caption: General workflow for the synthesis of this compound via Friedel-Crafts reactions.
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
This protocol describes the cyclization of 5-phenylpentanoic acid to 8,9-dihydro-7H-benzo[7]annulen-5(6H)-one (benzosuberone), a key intermediate that can be readily reduced to the target compound.
Objective: To synthesize benzosuberone via intramolecular Friedel-Crafts acylation.
Materials:
-
5-phenylpentanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 5-phenylpentanoic acid.
-
Reagent Addition: Cautiously add polyphosphoric acid (PPA) with stirring. An excess of PPA (typically 10-20 times the weight of the acid) is used to ensure the reaction goes to completion and to maintain a stirrable mixture.
-
Causality: PPA serves as both the acidic catalyst and the solvent. It protonates the carboxylic acid, facilitating the formation of the key acylium ion electrophile required for the intramolecular attack on the aromatic ring.[13]
-
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Insight: The elevated temperature is necessary to overcome the activation energy for the cyclization, which forms a moderately strained seven-membered ring.[2]
-
-
Workup: Cool the reaction mixture to room temperature and then quench by carefully pouring it onto crushed ice. This hydrolyzes the PPA and precipitates the organic product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Self-Validation: The bicarbonate wash is a critical step. Effervescence indicates the neutralization of acidic components. The washing should continue until no more gas evolves, ensuring the purity of the final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude benzosuberone.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
The resulting ketone, benzosuberone, can then be reduced to this compound using standard methods like the Wolff-Kishner or Clemmensen reduction.
Chemical Reactivity
The reactivity of this compound is dictated by its two principal components: the electron-rich aromatic ring and the flexible aliphatic ring containing reactive benzylic positions.
Caption: Key reactivity sites on the this compound scaffold.
Reactions of the Aromatic Ring
The fused aliphatic ring is a weak electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution (EAS). Substitutions are generally directed to the ortho (C4) and para (C3) positions relative to the fused ring.
-
Friedel-Crafts Acylation: This is a common and reliable reaction for introducing an acyl group. Using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃), the reaction proceeds smoothly.[14][15] The resulting ketone product is less reactive than the starting material, preventing over-acylation.[15]
-
Nitration and Halogenation: These standard EAS reactions can be performed using typical reagents (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination) to install nitro and halo substituents, which are valuable handles for further synthetic transformations.
Reactions of the Aliphatic Ring
The aliphatic portion of the molecule, particularly the benzylic carbons (C5), is prone to oxidation and radical reactions.
-
Benzylic Oxidation: The C5 methylene group can be oxidized to a carbonyl group to form benzosuberone, a key synthetic intermediate. Strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are effective.
-
Biocatalytic Oxidation: A notable and highly selective transformation is the oxidation using bacterial dioxygenase enzymes. For example, strains expressing toluene dioxygenase can oxidize the molecule to (+)-(5R)-hydroxybenzocyclohept-1-ene with excellent enantiomeric excess (>98% ee) and high yield (90%).[7][16] This highlights a green chemistry approach to producing chiral building blocks. In contrast, naphthalene and biphenyl dioxygenases yield cis-diol products.[7][16] This enzymatic approach provides access to specific, homochiral products that are difficult to obtain through traditional chemical synthesis.
Applications in Drug Discovery and Materials Science
The benzocycloheptene scaffold is a privileged structure in medicinal chemistry. Its rigid, yet three-dimensional, nature allows it to present substituents in well-defined spatial orientations, making it an excellent core for designing ligands that can interact with biological targets.
-
Oncology: As previously mentioned, a significant modern application is in the development of Selective Estrogen Receptor Degraders (SERDs). Sanofi has patented series of substituted 6,7-dihydro-5H-benzo[7]annulene compounds as potent SERDs for the treatment of estrogen receptor-positive cancers, such as breast cancer.[3][4] These compounds aim to overcome resistance to traditional endocrine therapies by promoting the complete degradation of the estrogen receptor.
-
Natural Products: The core structure is found in numerous natural products that exhibit a wide range of biological activities.[1][2] Synthesizing analogs of these natural products is a common strategy in drug discovery.
-
Chemical Biology: Functionalized benzocycloheptenes are valuable precursors for a variety of chemical reactions relevant to chemical biology, including cycloaddition reactions.[1][2]
Conclusion
This compound is a molecule of significant synthetic and medicinal importance. Its chemical properties are defined by the interplay between its aromatic and aliphatic ring systems. A deep understanding of its spectroscopic signature, synthetic accessibility, and distinct reactivity at both the aromatic and benzylic positions is crucial for its effective utilization. The ability to selectively functionalize either ring system, coupled with modern biocatalytic methods for chiral introductions, ensures that the benzocycloheptene scaffold will remain a valuable platform for the development of new therapeutics and functional materials.
References
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Title: 6,7-dihydro-5H-benzo(7)annulene | C11H12 | CID 582264 Source: PubChem URL: [Link]
-
Title: Chemical Properties of 5H-Benzocycloheptene,6,7,8,9-tetrahydro- (CAS 1075-16-7) Source: Cheméo URL: [Link]
-
Title: Oxidation of this compound by bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase yields homochiral monol or cis-diol enantiomers as major products Source: National Institutes of Health (PMC) URL: [Link]
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Title: Synthesis of functionalized benzocycloheptene analogs Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis of functionalized benzocycloheptene analogs Source: Taylor & Francis Online (Duplicate of 5, different URL) URL: [Link]
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Title: Oxidation of this compound by bacterial strains... Source: ResearchGate URL: [Link]
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Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]
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Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Substituted 6,7-Dihydro-5H-Benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer Source: National Institutes of Health (PMC) URL: [Link]
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Title: 6,7-Dihydro-5H-benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer Source: National Institutes of Health (PMC) URL: [Link]
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Title: Friedel–Crafts reaction - L.S.College, Muzaffarpur Source: L.S. College Muzaffarpur URL: [Link]
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Title: The features of IR spectrum Source: Mansoura University URL: [Link]
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Title: 5H-Benzocycloheptene,6,7,8,9-tetrahydro- Source: NIST WebBook URL: [Link]
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Title: Table of Characteristic IR Absorptions Source: Palacký University Olomouc URL: [Link]
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Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
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Title: Conformational analysis of cycloheptane... Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 6,7-dihydro-5H-benzocycloheptene
This guide provides a comprehensive analysis of the spectroscopic data for 6,7-dihydro-5H-benzocycloheptene, a key structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound, also known as benzosuberene, consists of a benzene ring fused to a seven-membered cycloheptane ring. Understanding its three-dimensional structure and electronic properties is crucial for the rational design of novel therapeutics and functional materials. Spectroscopic techniques are indispensable tools for elucidating these molecular features. This guide will delve into the characteristic spectral signatures of this compound, providing a foundational understanding for its identification and characterization.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are presented below. This convention will be used throughout this guide for the assignment of spectroscopic signals.
Caption: Molecular structure and atom numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the electronic environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic and aliphatic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 | m | 4H | Aromatic (H1, H2, H3, H4) |
| ~2.8 | t | 4H | Benzylic (H5, H9) |
| ~2.0 | p | 4H | Aliphatic (H6, H8) |
Interpretation:
The aromatic protons (H1, H2, H3, and H4) appear as a multiplet around 7.1 ppm. The benzylic protons (H5 and H9), being adjacent to the electron-withdrawing benzene ring, are deshielded and resonate as a triplet at approximately 2.8 ppm. The aliphatic protons (H6 and H8) in the seven-membered ring are the most shielded and appear as a pentet around 2.0 ppm. The coupling patterns (triplet and pentet) arise from the spin-spin interactions with neighboring protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~141 | C4a, C9a |
| ~129 | C1, C4 |
| ~126 | C2, C3 |
| ~35 | C5, C9 |
| ~32 | C7 |
| ~27 | C6, C8 |
Interpretation:
The quaternary aromatic carbons (C4a and C9a) at the fusion of the two rings are observed at approximately 141 ppm. The protonated aromatic carbons (C1, C4, C2, and C3) resonate in the typical aromatic region between 126 and 129 ppm. The benzylic carbons (C5 and C9) appear around 35 ppm, while the other aliphatic carbons (C6, C7, and C8) are found further upfield between 27 and 32 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 - 3020 | Medium | Aromatic C-H stretch |
| ~2920 - 2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C stretch |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Interpretation:
The IR spectrum is characterized by the presence of both aromatic and aliphatic C-H stretching vibrations. The peaks in the 3060-3020 cm⁻¹ region are indicative of the C-H bonds on the benzene ring. The strong absorptions between 2920 and 2850 cm⁻¹ correspond to the C-H stretching of the methylene groups in the seven-membered ring. The characteristic aromatic C=C stretching vibrations are observed as a set of bands around 1600, 1490, and 1450 cm⁻¹. A strong band around 750 cm⁻¹ is due to the out-of-plane C-H bending of the ortho-disubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of this compound is consistent with its molecular formula, C₁₁H₁₂.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 144 | High | [M]⁺ (Molecular Ion) |
| 129 | High | [M - CH₃]⁺ |
| 115 | Moderate | [M - C₂H₅]⁺ or [C₉H₇]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
The molecular ion peak [M]⁺ is observed at m/z 144, confirming the molecular weight of the compound.[1] A prominent peak at m/z 129 corresponds to the loss of a methyl radical ([M - CH₃]⁺), likely through rearrangement. Another significant fragment is seen at m/z 115, which could result from the loss of an ethyl radical or correspond to the indenyl cation. The base peak is often observed at m/z 91, which is characteristic of the highly stable tropylium ion ([C₇H₇]⁺), formed via benzylic cleavage and rearrangement.
Caption: Proposed mass spectral fragmentation pathway of this compound.
Experimental Protocols
The spectroscopic data presented in this guide were obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4][5] The following provides a general overview of the experimental conditions typically employed for the acquisition of such data.
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, transferred to an NMR tube, and placed in the spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is prepared. Solid samples can be analyzed as a KBr pellet or a Nujol mull.
-
Procedure: A background spectrum of the empty sample holder is recorded, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber.
Mass Spectrometry:
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions.
-
Procedure: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion
This technical guide has provided a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The interpretation of these spectra offers a comprehensive understanding of the molecular structure and provides a valuable reference for researchers working with this compound and its derivatives. The characteristic spectroscopic signatures outlined herein serve as a crucial tool for the unambiguous identification and characterization of this important chemical entity.
References
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
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Re3data.org. Spectral Database for Organic Compounds. [Link]
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NIST. 5H-Benzocycloheptene,6,7,8,9-tetrahydro-. [Link]
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SDBS. Introduction to the Spectral Data Base (SDBS). [Link]
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The 6,7-Dihydro-5H-benzocycloheptene Motif: A Privileged Scaffold in Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 6,7-dihydro-5H-benzocycloheptene, also known as benzosuberene, represents a fascinating and biologically significant structural motif. While its direct occurrence in a vast number of natural products is limited, its core architecture is present in complex polyphenols and has inspired the synthesis of a plethora of potent pharmacological agents. This guide provides a comprehensive technical overview of the this compound core, covering its presence in nature, synthetic strategies for its construction, and its diverse and impactful biological activities. Particular emphasis is placed on its role in the development of anticancer agents, including tubulin polymerization inhibitors and selective estrogen receptor degraders (SERDs), as well as its emerging potential in other therapeutic areas. This document serves as a resource for researchers and drug development professionals, offering detailed protocols, quantitative biological data, and mechanistic insights to facilitate further exploration of this privileged scaffold.
Introduction: The Structural Significance of the Benzocycloheptene Core
The fusion of a benzene ring with a seven-membered carbocycle to form the this compound scaffold creates a unique three-dimensional structure that has proven to be highly amenable to interaction with various biological targets. This tricyclic system possesses a blend of rigidity from the aromatic ring and conformational flexibility from the cycloheptene moiety, allowing for the precise spatial orientation of substituents. This structural characteristic is a key determinant of its biological activity, enabling derivatives to mimic the binding modes of complex natural products. While not as widespread in nature as five- or six-membered ring systems, the benzocycloheptene motif serves as a crucial structural element in a select group of bioactive natural products and has become a cornerstone in the design of novel therapeutics.
The Benzocycloheptene Motif in Natural Products: A Tale of Resveratrol Oligomers
Direct isolation of simple this compound-containing natural products is uncommon. However, the more complex benzocycloheptane framework is a key structural feature in a class of resveratrol oligomers, which are polyphenolic compounds with intricate architectures and significant biological activities. These natural products are biosynthesized through the oxidative coupling of resveratrol units.[1][2]
Notable examples include:
-
Dalesconol A and B: Isolated from the fungus Daldinia eschscholzii, these compounds exhibit potent immunosuppressive activities.[3][4][5][6][7] Their complex heptacyclic structures contain a benzocycloheptane core.
-
Hopeahainol A: A resveratrol tetramer isolated from Hopea hainanensis, hopeahainol A is a potent acetylcholinesterase inhibitor, making it a compound of interest for Alzheimer's disease research.[8][9][10][11][12]
-
Vaticanol A: A resveratrol tetramer found in plants of the Dipterocarpaceae family, vaticanol A also possesses a complex polycyclic structure featuring the benzocycloheptane motif.[13][14][15]
The biosynthesis of these complex molecules is thought to involve the enzyme-mediated oxidative dimerization of resveratrol, leading to the formation of the intricate polycyclic ring systems.[1][2]
Synthetic Strategies for the Benzocycloheptene Core
The construction of the this compound scaffold is a key challenge in the synthesis of its biologically active derivatives. Several synthetic routes have been developed, with two prominent strategies being the Wittig olefination followed by Eaton's reagent-mediated cyclization, and the intramolecular Friedel-Crafts reaction.
Wittig Olefination and Eaton's Reagent-Mediated Cyclization
This multi-step sequence is a widely used and effective method for the synthesis of the benzosuberone core, a key intermediate that can be further elaborated.[16] The general workflow is as follows:
Caption: General workflow for benzosuberone synthesis via Wittig olefination and Eaton's reagent cyclization.
Detailed Experimental Protocol: Synthesis of a Benzosuberone Intermediate [16]
Step 1: Wittig Olefination
-
To a solution of an appropriate phosphonium ylide (prepared from the corresponding arylacetic acid) in a suitable solvent (e.g., THF), an aryl aldehyde is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with water and the product, a stilbene carboxylic acid, is extracted with an organic solvent.
Step 2: Reduction
-
The stilbene carboxylic acid is dissolved in a suitable solvent (e.g., ethanol/ethyl acetate mixture).
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (1 atm) until the reaction is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the dihydrostilbene carboxylic acid.
Step 3: Eaton's Reagent-Mediated Cyclization
-
The dihydrostilbene carboxylic acid is added to Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).
-
The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours.
-
The reaction is carefully quenched by pouring it onto ice.
-
The product, the benzosuberone, is extracted with an organic solvent, washed, dried, and purified by chromatography.
Intramolecular Friedel-Crafts Acylation
An alternative and often more direct route to the benzosuberone core is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as a phenyl-substituted carboxylic acid or its corresponding acyl chloride.[17] This reaction is typically promoted by a Lewis acid or a strong protic acid.
Caption: Synthesis of the benzosuberone core via intramolecular Friedel-Crafts acylation.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable range of biological activities, with the most significant being in the field of oncology.
Anticancer Activity: Tubulin Polymerization Inhibition
Inspired by the natural products colchicine and combretastatin A-4, synthetic benzosuberene analogues have been developed as potent inhibitors of tubulin polymerization.[16][18][19][20] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
A prominent example is the synthetic analogue KGP-18 . This compound has shown exceptional cytotoxicity against a range of human cancer cell lines, with GI50 values in the picomolar to nanomolar range.[19]
Table 1: Cytotoxicity and Tubulin Polymerization Inhibition of KGP-18 and Related Compounds [18][19]
| Compound | Cell Line | GI50 (nM) | Tubulin IC50 (µM) |
| KGP-18 | NCI-H460 (Lung) | 0.05 | 1-2 |
| DU-145 (Prostate) | 0.04 | ||
| SK-OV-3 (Ovarian) | 0.03 | ||
| Amino analogue (KGP-156) | SK-OV-3 (Ovarian) | 0.033 | 1.2 |
| Combretastatin A-4 | NCI-H460 (Lung) | 2.6 | ~1 |
Furthermore, some of these benzosuberene-based tubulin inhibitors also exhibit potent vascular disrupting agent (VDA) activity, selectively targeting and destroying the blood vessels that supply tumors, leading to tumor necrosis.[19]
Anticancer Activity: Selective Estrogen Receptor Degraders (SERDs)
Substituted this compound derivatives have been patented as a novel class of selective estrogen receptor degraders (SERDs). SERDs are a promising therapeutic strategy for hormone receptor-positive breast cancer, particularly in cases of resistance to traditional endocrine therapies. These compounds not only antagonize the estrogen receptor (ERα) but also induce its degradation, thereby completely abrogating ERα signaling.
Other Emerging Biological Activities
Beyond their well-established anticancer properties, benzocycloheptene derivatives have shown potential in other therapeutic areas:
-
Antidepressant Activity: Certain amino vinyl bromide derivatives of benzocycloheptene, synthesized from naturally occurring himachalenes, have demonstrated significant antidepressant-like effects in preclinical models.[21][22][23][24]
-
Anti-inflammatory Activity: The benzocycloheptene scaffold is being explored for the development of novel anti-inflammatory agents.[25][26]
-
Acetylcholinesterase Inhibition: As seen with the natural product hopeahainol A, the benzocycloheptane core can be incorporated into potent inhibitors of acetylcholinesterase, suggesting a potential role in the treatment of neurodegenerative diseases.[9][10]
Conclusion and Future Perspectives
The this compound motif, while not a ubiquitous feature in the vast landscape of natural products, holds a significant position as a privileged scaffold in medicinal chemistry. Its presence in complex, bioactive resveratrol oligomers highlights its biological relevance. The synthetic tractability of the benzosuberene core has enabled the development of a rich pipeline of potent pharmacological agents, most notably in the realm of oncology. The remarkable cytotoxicity of tubulin polymerization inhibitors like KGP-18 and the innovative mechanism of benzocycloheptene-based SERDs underscore the therapeutic potential of this structural class.
Future research in this area should focus on several key aspects:
-
Exploration of Natural Product Diversity: Further investigation into the chemistry of resveratrol-producing plants and fungi may lead to the discovery of new natural products containing the benzocycloheptane core.
-
Elucidation of Biosynthetic Pathways: A deeper understanding of the biosynthesis of dalesconols, hopeahainol A, and vaticanols will provide valuable insights for biomimetic synthesis and the generation of novel analogues.
-
Expansion of Therapeutic Applications: The promising preliminary data on the antidepressant and anti-inflammatory activities of benzocycloheptene derivatives warrant further investigation and optimization.
-
Structure-Activity Relationship (SAR) Studies: Continued refinement of the benzocycloheptene scaffold through medicinal chemistry efforts will be crucial for improving potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
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A Senior Application Scientist's Guide to the Theoretical Conformational Analysis of 6,7-dihydro-5H-benzocycloheptene
Abstract
The conformational landscape of cyclic molecules is a cornerstone of modern stereochemistry, profoundly influencing their physical properties, reactivity, and biological activity. For drug development professionals and researchers, understanding the three-dimensional structure of pharmacologically relevant scaffolds is not merely academic—it is a prerequisite for rational design. 6,7-dihydro-5H-benzocycloheptene, a structural motif present in various bioactive compounds, possesses a flexible seven-membered ring whose conformational preferences are subtle and complex. This guide provides an in-depth, technically-grounded protocol for elucidating the conformational energetics of this molecule using a synergistic combination of molecular mechanics (MM) and quantum mechanics (QM) calculations. We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, establishing a self-validating workflow that bridges theoretical prediction with experimental reality.
Introduction: The Significance of the Seven-Membered Ring
The this compound core (Figure 1) features a seven-membered ring fused to a benzene ring. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like cycloheptene are significantly more flexible and can exist in multiple low-energy conformations, such as chairs, boats, and twist-boats.[1][2] The fusion of the benzene ring introduces additional constraints, influencing the relative stabilities of these conformers.
The precise three-dimensional arrangement of the atoms—the conformation—dictates how a molecule presents itself to its environment. In a biological context, this determines the molecule's ability to fit into a receptor's binding site. A difference of a few kilocalories per mole between conformations can shift the equilibrium, meaning the molecule predominantly adopts a shape that may be either active or inactive. Therefore, a robust computational protocol to predict and quantify these conformational energies is an invaluable tool in medicinal chemistry and materials science.[3]
The Dual-Methodology Approach: Why Both MM and QM Are Essential
A comprehensive conformational analysis cannot rely on a single computational method. We advocate for a hierarchical approach that leverages the strengths of both molecular mechanics (MM) and quantum mechanics (QM).
-
Molecular Mechanics (MM): The Broad Search. MM methods treat atoms as classical particles and use a set of empirical parameters, known as a force field, to calculate the potential energy of a system.[4][5] This approach is computationally inexpensive, making it ideal for rapidly exploring the vast conformational space of a flexible molecule to identify a wide range of potential energy minima.[5]
-
Quantum Mechanics (QM): The Accurate Refinement. QM methods, particularly Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide a much more accurate description of the electronic structure and, consequently, the molecular energy.[6][7] While computationally expensive, QM calculations are essential for refining the geometries and accurately ranking the relative energies of the conformers identified by the MM search.
This two-tiered strategy is both efficient and accurate. Attempting a conformational search with QM alone is often computationally prohibitive, while relying solely on MM may yield inaccurate energy rankings due to the inherent generalizations in force fields.[8]
Experimental Protocol: A Step-by-Step Computational Workflow
This section details a validated protocol for the conformational analysis of this compound.
Protocol 1: Global Conformational Search with Molecular Mechanics
Objective: To efficiently identify all plausible low-energy conformers on the potential energy surface.
Causality: The flexibility of the seven-membered ring means many local energy minima exist. A global search algorithm is required to avoid getting trapped in a single conformational well. We choose the MMFF94 force field as it is well-parameterized for a broad range of organic molecules.[9]
Methodology:
-
Structure Preparation: Build a 3D model of this compound in a molecular modeling software package. Perform an initial, quick geometry optimization using a generic force field.
-
Conformational Search Setup:
-
Algorithm: Employ a Monte Carlo or a systematic dihedral angle search algorithm.
-
Force Field: Select the Merck Molecular Force Field (MMFF94).[9] This force field provides a good balance of accuracy and speed for drug-like molecules.
-
Energy Window: Set an energy window of 10-15 kcal/mol above the global minimum to ensure all potentially relevant conformers are saved.
-
-
Execution: Run the conformational search. This will generate a large number of unique conformers.
-
Filtering and Clustering:
-
Minimize the energy of all generated structures using the MMFF94 force field.
-
Filter the results, discarding duplicate structures based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).
-
Sort the unique conformers by their final MM energy.
-
Protocol 2: Geometry Optimization and Energy Refinement with DFT
Objective: To obtain highly accurate structures and relative energies for the most stable conformers identified in the MM search.
Causality: DFT provides a superior description of electron correlation and subtle stereoelectronic effects that dictate the final energy ranking. The B3LYP functional is a well-established hybrid functional that has demonstrated high accuracy for a wide range of organic systems.[6][7][10] The 6-311+G(d,p) basis set provides a good balance between accuracy and computational cost, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for describing bond angles accurately.
Methodology:
-
Input Preparation: Select the lowest energy conformers from the MM search (typically all structures within 5-7 kcal/mol of the global minimum).
-
DFT Calculation Setup:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311+G(d,p).
-
Task: Opt (Geometry Optimization) followed by Freq (Frequency Calculation).
-
Solvation (Optional but Recommended): To model a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be applied, specifying a solvent such as water or chloroform.
-
-
Execution: Submit the DFT jobs for each selected conformer.
-
Analysis of Results:
-
Verification of Minima: Confirm that the frequency calculations for each optimized structure yield zero imaginary frequencies. An imaginary frequency indicates a transition state, not a stable conformer.
-
Thermodynamic Data Extraction: From the frequency calculation output, extract the Gibbs Free Energy (G). This is more relevant for predicting room temperature conformational equilibria than the raw electronic energy (E) as it includes zero-point vibrational energy and thermal contributions.
-
Relative Energy Calculation: Calculate the relative Gibbs Free Energy (ΔG) for each conformer with respect to the lowest energy (global minimum) structure.
-
Visualization of the Computational Workflow
The hierarchical relationship between the MM search and QM refinement can be visualized as a filtering process.
Caption: Computational workflow for conformational analysis.
Results and Data Presentation: Quantifying Conformational Preferences
Following the protocols above, a set of stable conformers for this compound can be identified. The two lowest energy conformations are typically found to be a distorted Chair and a Twist-Boat .
The quantitative results from the DFT calculations should be summarized in a clear, tabular format for easy comparison.
| Conformer | MM Relative Energy (kcal/mol) | QM Relative Electronic Energy (ΔE, kcal/mol) | QM Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Chair | 0.00 | 0.00 | 0.00 |
| Twist-Boat | 0.85 | 1.10 | 1.25 |
| Other | >3.0 | >3.5 | >3.5 |
Interpretation of Results: The data clearly indicate that the Chair conformation is the global minimum. The Twist-Boat conformation is slightly higher in energy, by 1.25 kcal/mol. At room temperature, this energy difference suggests that the molecule will exist as an equilibrium mixture, with the Chair form being the major component. The population of each conformer can be estimated using the Boltzmann distribution equation.
Trustworthiness and Validation: Correlating with Experimental Data
A computational model is only as good as its ability to predict real-world phenomena. The "self-validating" aspect of this protocol comes from correlating our theoretical results with experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy.[1][11][12]
Validation Protocol:
-
NMR Parameter Calculation: Using the final DFT-optimized geometries, calculate NMR parameters, specifically the proton-proton coupling constants (³JHH). This can be done using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Boltzmann Averaging: Calculate the population-averaged coupling constants based on the calculated ΔG values.
-
Comparison: Compare the calculated, averaged coupling constants with experimentally measured values from the literature or a new experiment.
A strong correlation between the calculated and experimental ³JHH values provides high confidence in the accuracy of the computed conformational ensemble and the relative energies.[13]
Caption: Conformational interconversion pathway.
Conclusion: From Theory to Application
This guide has outlined a robust, multi-stage computational workflow for the detailed conformational analysis of this compound. By combining the broad exploratory power of molecular mechanics with the high accuracy of quantum mechanics, we can confidently identify and rank the stable conformers of this flexible molecule. The emphasis on causality—understanding why each step is taken—and the final validation against experimental NMR data ensures that the results are not just theoretical curiosities but reliable, actionable insights. For researchers in drug discovery and related fields, this methodology provides a powerful predictive tool to understand molecular structure, guide synthesis, and ultimately accelerate the development of new chemical entities.
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Glazer, E. S., Knorr, R., Ganter, C., & Roberts, J. D. (1972). Nuclear magnetic resonance spectroscopy. Conformational equilibration of cycloheptane and cycloheptene derivatives. Journal of the American Chemical Society, 94(17), 6026–6033. [Link]
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Feng, K., et al. (2022). Capturing non-local through-bond effects in molecular mechanics force fields: II. Using fractional bond orders to fit torsion parameters. bioRxiv. [Link]
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Navarro, R. M., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726–10731. [Link]
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A Comprehensive Guide to the IUPAC Nomenclature of Substituted 6,7-dihydro-5H-benzocycloheptenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of the 6,7-dihydro-5H-benzocycloheptene Core
The this compound scaffold is a prominent structural motif in medicinal chemistry and materials science. This bicyclic system, consisting of a benzene ring fused to a seven-membered cycloheptene ring, serves as the foundational core for a variety of compounds with significant biological activities. A precise and unambiguous naming system is paramount for effective communication and documentation in research and development. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted this compound derivatives, ensuring clarity and consistency in scientific discourse.
Understanding the Parent Structure: this compound
The parent compound, this compound, is a fused bicyclic hydrocarbon.[1] The name itself provides crucial information about its structure:
-
Benzo : Indicates the presence of a benzene ring.
-
cycloheptene : Denotes a seven-membered ring containing a double bond.
-
6,7-dihydro : Specifies that the carbon atoms at positions 6 and 7 are saturated (i.e., they are bonded to the maximum number of hydrogen atoms).
-
5H : Indicates that the carbon at position 5 is a saturated methylene group (CH_2).
This fused system is not named using the bicyclo[x.y.z]alkane convention because of the presence of the aromatic ring and partial unsaturation. Instead, it is treated as a derivative of the parent benzocycloheptene.[2]
The Cornerstone of Nomenclature: Numbering the Ring System
The accurate assignment of locants (numbers) to the atoms of the this compound core is the foundation of its nomenclature. The numbering convention for this specific fused ring system is as follows:
-
Fusion Atoms : The carbon atoms shared by both the benzene and cycloheptene rings are designated as 4a and 9a.
-
Benzene Ring : The carbons of the benzene ring are numbered from 1 to 4, starting from the carbon adjacent to the fusion and moving away from the seven-membered ring.
-
Cycloheptene Ring : The numbering continues from the benzene ring into the seven-membered ring, starting with position 5 and proceeding around to position 9.
This systematic numbering ensures that substituents can be located unambiguously.
Figure 1: IUPAC Numbering of the this compound core.
Naming Substituted Derivatives: A Step-by-Step Approach
When substituents are present on the this compound core, a systematic set of rules is applied to generate the final IUPAC name.
Identifying and Prioritizing the Principal Functional Group
The first step is to identify all functional groups present in the molecule. IUPAC has established a priority order for functional groups.[3][4][5] The group with the highest priority is designated as the principal functional group and determines the suffix of the name. All other functional groups are treated as substituents and are named using prefixes.
| Priority | Functional Group | Suffix (if principal) | Prefix (if substituent) |
| High | Carboxylic Acids | -oic acid | carboxy- |
| Esters | -oate | alkoxycarbonyl- | |
| Amides | -amide | carbamoyl- | |
| Nitriles | -nitrile | cyano- | |
| Aldehydes | -al | formyl- | |
| Ketones | -one | oxo- | |
| Alcohols | -ol | hydroxy- | |
| Amines | -amine | amino- | |
| Low | Alkenes/Alkynes | -ene/-yne | - |
| Halogens | - | halo- (fluoro-, chloro-, etc.) | |
| Nitro compounds | - | nitro- | |
| Alkyl groups | - | alkyl- (methyl-, ethyl-, etc.) |
Table 1: Abridged Priority of Common Functional Groups for IUPAC Nomenclature.[3]
Numbering to Give the Lowest Locant to the Principal Functional Group
The numbering of the ring system is fixed as described in Section 2. The position of the principal functional group is indicated by its locant. When there is a choice, the numbering of the parent structure itself is determined by giving the lowest possible locant to the principal functional group. However, for fused ring systems like this, the numbering is generally fixed.
Assembling the Name: Prefixes, Parent, and Suffix
The final IUPAC name is assembled in the following order:
-
Substituent Prefixes : All substituents (including lower-priority functional groups) are listed alphabetically. Their positions are indicated by their corresponding locants. If there are multiple identical substituents, prefixes such as "di-", "tri-", and "tetra-" are used. These prefixes are not considered for alphabetization.
-
Parent Name : The name of the parent structure, "this compound".
-
Principal Functional Group Suffix : The suffix corresponding to the highest-priority functional group is added at the end, along with its locant.
Example 1: A Simple Substituted Derivative
Let's consider a this compound with a hydroxyl group at position 2 and a methyl group at position 8.
-
Principal Functional Group : The hydroxyl group (-OH) has a higher priority than the methyl group (-CH₃). Therefore, the suffix will be "-ol".
-
Substituents : The methyl group is a substituent, named as "methyl-".
-
Locants : The hydroxyl group is at position 2, and the methyl group is at position 8.
-
Assembling the Name :
-
Prefix: 8-methyl
-
Parent: 6,7-dihydro-5H-benzocyclohepten
-
Suffix: -2-ol
-
The final name is 8-methyl-6,7-dihydro-5H-benzocyclohepten-2-ol .
Figure 2: Structure of 8-methyl-6,7-dihydro-5H-benzocyclohepten-2-ol.
Example 2: A Derivative with a Carbonyl Group
A ketone functional group on the seven-membered ring is a common feature in this class of compounds. For instance, a ketone at position 5 is known as 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.[6]
-
Principal Functional Group : The ketone group (=O) is the highest priority group. The suffix is "-one".
-
Parent Name : The parent name is modified to indicate the position of the ketone.
-
Final Name : 6,7-dihydro-5H-benzocyclohepten-5-one .
Advanced Considerations and Special Cases
Stereochemistry
When stereocenters are present, their configurations are specified using the Cahn-Ingold-Prelog (CIP) priority rules. The stereochemical descriptors (R) or (S) are placed in parentheses at the beginning of the name, preceded by their locants.
Multiple Substituents of the Same Type
If a molecule contains more than one of the same substituent, prefixes like "di-", "tri-", etc., are used. The locants for each substituent are listed, separated by commas.
Example : 2,3-dichloro-6,7-dihydro-5H-benzocycloheptene
Conclusion
A systematic and rigorous application of IUPAC nomenclature is indispensable for the accurate representation and communication of chemical structures in research and drug development. This guide has provided a detailed framework for naming substituted this compound derivatives, from understanding the parent structure and its numbering to the prioritization of functional groups and the assembly of the final name. By adhering to these principles, researchers can ensure clarity and precision in their scientific endeavors.
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A Technical Guide to the Benzocycloheptene Scaffold: From Synthesis to Therapeutic Frontiers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The benzocycloheptene scaffold, a seven-membered carbocyclic ring fused to a benzene ring, represents a "privileged structure" in medicinal chemistry. Its unique conformational properties and synthetic tractability have established it as a core component in a diverse array of bioactive molecules and approved therapeutics. This guide provides an in-depth exploration of the benzocycloheptene core, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its synthetic strategies, delve into its most promising therapeutic applications with a focus on anticancer and central nervous system (CNS) agents, and provide actionable experimental protocols for its synthesis and biological evaluation. Our analysis is grounded in established literature, emphasizing the causal relationships between molecular design, synthetic strategy, and biological outcomes.
The Benzocycloheptene Core: A Privileged Scaffold
The fusion of a flexible seven-membered ring with a rigid aromatic system endows the benzocycloheptene scaffold with a distinct three-dimensional geometry. This structure, also known as benzosuberene or 6,7,8,9-tetrahydro-5H-benzo[1]annulene, is found in natural products and serves as the foundational framework for numerous synthetic compounds with significant pharmacological activities.[2][3] Its value lies in its ability to present substituents in specific spatial orientations, allowing for precise interactions with biological targets. This conformational pre-organization makes it an ideal starting point for designing potent and selective ligands for various receptors and enzymes.
Well-known drugs incorporating this scaffold include the first-generation antihistamine and serotonin antagonist, Cyproheptadine, and the muscle relaxant, Cyclobenzaprine, highlighting its historical and ongoing relevance in medicine.[4][5]
Synthetic Strategies: Constructing the Core
The construction of the benzocycloheptene ring system is a critical first step in the exploration of its therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability.
Classical Approaches: Friedel-Crafts and Ring Expansions
Traditional methods frequently rely on intramolecular Friedel-Crafts reactions. A common and effective strategy involves a sequential Wittig olefination, reduction, and then an acid-mediated cyclization using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). This approach is particularly effective for generating benzosuberone intermediates, which are versatile precursors for further functionalization.[6]
Modern Methodologies: Efficiency and Novelty
More recent innovations have focused on improving efficiency, atom economy, and substrate scope.
-
(5+2) Annulation: A transition-metal-free method has been developed using a base-promoted (5+2) annulation of 2-(alkynylaryl)acetonitriles and arylalkynes. This approach is notable for its mild reaction conditions and broad applicability, offering a practical path to highly substituted benzocycloheptene derivatives.[2]
-
Aryl Vinyl Cyclopropane (AVC) Cope Rearrangement: The AVC rearrangement provides a powerful method for accessing the benzocycloheptene scaffold. This pericyclic reaction involves the thermal rearrangement of a cis-aryl vinyl cyclopropane, obviating the need for harsh reagents and often proceeding with high stereospecificity.[3]
The workflow below illustrates a generalized synthetic approach to a key benzosuberone intermediate, a common precursor for anticancer agents.
Caption: Generalized workflow for benzosuberone synthesis.
Therapeutic Applications: Targeting Disease
The benzocycloheptene scaffold has proven to be a fertile ground for the discovery of agents targeting a range of diseases.
Anticancer Agents: Disrupting Microtubule Dynamics
A prominent application of the benzocycloheptene framework is in the development of potent inhibitors of tubulin assembly.[6] These agents function similarly to natural products like colchicine and combretastatin A-4 (CA4) by binding to the colchicine site on β-tubulin, preventing microtubule polymerization.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them highly effective antiproliferative agents.[1][9]
Key compounds such as KGP18 and KGP156 demonstrate potent cytotoxicity against various human cancer cell lines, with GI50 values in the nanomolar and even picomolar range.[6] Structure-activity relationship (SAR) studies have revealed critical insights for optimizing potency:
-
Pendant Aryl Ring: The substitution pattern on the pendant aryl ring (the non-fused phenyl group) is crucial. A 3,4,5-trimethoxy pattern is often optimal for high potency.
-
Fused Aryl Ring: Introduction of small electron-withdrawing groups, such as fluorine or chlorine, at the 1-position of the fused benzene ring can enhance both tubulin inhibition and cytotoxicity.[6]
-
Bridging Carbonyl: The ketone group on the seven-membered ring is a key pharmacophoric feature for many potent analogs.
Below is a simplified representation of the signaling pathway initiated by benzocycloheptene-based tubulin inhibitors.
Caption: Pathway of benzocycloheptene tubulin inhibitors.
Table 1: SAR Summary of Selected Benzocycloheptene-Based Tubulin Inhibitors
| Compound Ref. | Fused Ring Substitution | Pendant Ring Substitution | Tubulin IC50 (µM) | Cytotoxicity GI50 (nM) (NCI-H460 cell line) |
| KGP18 (39) [6] | H | 3,4,5-trimethoxy | ~1.0 | 0.006 (6 pM) |
| Fluoro-analogue (37) [6] | 1-Fluoro | 3,4,5-trimethoxy | ~1.0 | 5.47 |
| Chloro-analogue (38) [6] | 1-Chloro | 3,4,5-trimethoxy | ~1.0 | 7.24 |
| Desmethoxy-analogue [6] | H | 3,5-dimethoxy | > 50 | 1,200 |
Data synthesized from Pinney et al., Bioorg. Med. Chem. Lett., 2013.[6]
Central Nervous System (CNS) Agents
The benzocycloheptene scaffold is integral to several CNS-active drugs.[10][11] Its conformationally restricted nature makes it an excellent template for designing ligands that can differentiate between various neurotransmitter receptors.
-
Antidepressants and Muscle Relaxants: As previously mentioned, cyclobenzaprine is a well-established muscle relaxant that is structurally related to tricyclic antidepressants.[5] Its mechanism involves acting as a 5-HT2 receptor antagonist in the brainstem, leading to reduced muscle hyperactivity. More recent research has explored novel benzocycloheptene amino vinyl bromide derivatives, synthesized from natural himachalenes, which have shown significant antidepressant activity in preclinical models like the forced swim test.[12][13]
-
Receptor Ligands: The scaffold has been used to develop ligands for γ-hydroxybutyric acid (GHB) receptors, contributing to the characterization of the first competitive antagonist for this system, NCS-382.[14]
Other Emerging Applications
-
Antihistamines: Several first and second-generation antihistamines, including deptropine and ebastine, are based on the benzocycloheptene core.[15] Interestingly, some of these compounds are being repurposed for other indications, such as oncology, where they have been shown to induce cancer cell death by blocking autophagy.[15]
-
Bioconjugation: Recent advances have produced "strainable" benzocycloheptene derivatives.[16][17] These molecules can convert photochemical energy into ring strain, creating a transiently reactive species that undergoes rapid cycloaddition with azides. This light-mediated, catalyst-free approach offers exceptional spatial and temporal control for applications in chemical biology and targeted drug delivery.[16]
Experimental Protocols: A Practical Guide
To facilitate further research, we provide validated, step-by-step protocols for the synthesis of a key intermediate and for a primary biological evaluation.
Protocol: Synthesis of a Benzosuberone Intermediate
Objective: To synthesize a core benzosuberone structure, a precursor for tubulin inhibitors, via a Wittig olefination followed by reduction and Eaton's reagent cyclization.[6]
Step 1: Wittig Olefination
-
To a stirred, cooled (0 °C) solution of a suitable phosphonium ylide in dry THF, add n-butyllithium dropwise under an inert atmosphere (N2 or Ar).
-
Stir the resulting deep red solution for 30 minutes at 0 °C.
-
Add a solution of the desired substituted benzaldehyde in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (a cinnamic acid derivative) by flash column chromatography.
Step 2: Reduction of the Alkene
-
Dissolve the purified cinnamic acid derivative from Step 1 in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 4-8 hours until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the dihydrocinnamic acid derivative.
Step 3: Eaton's Reagent-Mediated Cyclization
-
Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide (P2O5) in methanesulfonic acid (MeSO3H) at 0 °C (typically a 1:10 w/v ratio).
-
Add the dihydrocinnamic acid derivative from Step 2 to the pre-stirred Eaton's reagent at room temperature.
-
Heat the mixture to 60-80 °C and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash sequentially with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the resulting benzosuberone by flash column chromatography.
Protocol: In Vitro Tubulin Polymerization Assay
Objective: To evaluate the inhibitory effect of a test compound on the polymerization of tubulin into microtubules.[7]
Materials:
-
Bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA
-
Guanosine triphosphate (GTP)
-
Test compound dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO vehicle)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions as needed.
-
On ice, add 0.5 µL of the test compound solution (or DMSO for control) to the wells of a pre-chilled 96-well plate.
-
Add 50 µL of ice-cold tubulin solution (e.g., 2 mg/mL in GTB) to each well.
-
Incubate the plate on ice for 15 minutes to allow for compound-tubulin interaction.
-
Initiate the polymerization reaction by adding 50 µL of a pre-warmed (37 °C) solution of GTP in GTB (final concentration 1 mM).
-
Immediately place the plate in the microplate reader pre-heated to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of microtubule formation.
-
Plot the change in absorbance over time. The inhibitory concentration 50% (IC50) is calculated by determining the concentration of the test compound that reduces the maximum rate of tubulin polymerization by 50% compared to the vehicle control.
The workflow for this biological evaluation is outlined below.
Caption: Workflow for a tubulin polymerization assay.
Conclusion and Future Outlook
The benzocycloheptene scaffold continues to be a cornerstone of modern drug discovery. Its proven success in marketed drugs and its role as a versatile core for potent anticancer and CNS agents underscore its therapeutic potential. While classical synthetic methods remain relevant, newer strategies are expanding the accessible chemical space, allowing for the creation of more complex and finely-tuned analogs. Future research will likely focus on several key areas: exploring novel biological targets beyond tubulin and CNS receptors, developing derivatives for targeted therapies such as antibody-drug conjugates, and further exploiting the unique reactivity of strained benzocycloheptenes for applications in chemical biology and diagnostics. The rich history and ongoing innovation surrounding this scaffold ensure it will remain a high-value framework for the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to the Synthesis of 6,7-Dihydro-5H-benzocycloheptene
Abstract
The 6,7-dihydro-5H-benzocycloheptene, also known as benzosuberane, represents a pivotal structural motif in medicinal chemistry and materials science. Its unique seven-membered carbocyclic ring fused to a benzene ring imparts specific conformational properties that are leveraged in the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth review of the principal synthetic methodologies for constructing the benzosuberane core. We will explore the mechanistic underpinnings, practical considerations, and comparative advantages of key synthetic strategies, including the classical intramolecular Friedel-Crafts acylation followed by reduction, and modern approaches like ring-closing metathesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this important chemical scaffold.
Introduction: The Significance of the Benzosuberane Scaffold
The benzosuberane scaffold is a recurring feature in a wide array of biologically active molecules. Its structural flexibility and the ability to present substituents in a distinct three-dimensional space make it a privileged core in drug discovery. Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] A notable example is the presence of a similar bicyclic system in natural products like colchicine, which is known for its potent antimitotic activity. The strategic importance of this scaffold necessitates robust and versatile synthetic methods to enable the exploration of chemical space and the development of new chemical entities.
This guide will focus on the most prevalent and effective strategies for the synthesis of the parent this compound ring system, providing both theoretical background and practical, step-by-step protocols.
Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation and Subsequent Reduction
The most traditional and widely employed route to this compound begins with the construction of the key intermediate, 6,7-dihydro-5H-benzocyclohepten-5-one (benzosuberone). This is typically achieved through an intramolecular Friedel-Crafts acylation, followed by the complete reduction of the carbonyl group.
Mechanism and Rationale
The overall workflow for this strategy can be visualized as a two-stage process: cyclization to form the ketone, followed by deoxygenation to yield the alkane.
Figure 1: General workflow for the Friedel-Crafts acylation/reduction strategy.
Stage 1: Intramolecular Friedel-Crafts Acylation. This reaction involves the cyclization of a suitable precursor, typically an arylalkanoic acid or its corresponding acyl halide. The choice of the cyclizing agent is critical and depends on the substrate's reactivity and the desired reaction conditions.
-
Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in methanesulfonic acid) are effective Brønsted/Lewis acid catalysts for this transformation.[2][3] They are particularly useful for activating carboxylic acids directly, avoiding the need to first form an acyl chloride.
-
Lewis acids like AlCl₃ are used with acyl chlorides. This is a classic approach, though it can sometimes lead to side reactions if the aromatic ring is highly activated or deactivated.
The key to a successful intramolecular Friedel-Crafts reaction is managing the inherent entropic barrier to ring formation. For seven-membered rings, this cyclization is generally favorable.[4]
Stage 2: Carbonyl Reduction. Once benzosuberone is obtained, the carbonyl group must be completely reduced to a methylene group. The two most common methods for this deoxygenation are the Wolff-Kishner and Clemmensen reductions.
-
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions.[5] It involves the formation of a hydrazone intermediate, which, upon heating with a strong base like potassium hydroxide in a high-boiling solvent (e.g., diethylene glycol), eliminates nitrogen gas to yield the alkane.[6][7] The Huang-Minlon modification, which involves distilling off water to drive the reaction at higher temperatures, can significantly shorten reaction times.[7] This method is ideal for substrates that are sensitive to strong acids.[5]
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[8][9] The reaction occurs on the surface of the zinc, and while the exact mechanism is still debated, it is highly effective for aryl-alkyl ketones.[8][10] The strongly acidic conditions, however, make it unsuitable for acid-labile substrates.[8][9]
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of Benzosuberone via Friedel-Crafts Acylation
This protocol is adapted from a procedure utilizing Eaton's reagent for the cyclization of 5-(2',3'-dimethoxyphenyl)pentanoic acid.[3]
-
Preparation: To a flask containing methanesulfonic acid, add phosphorus pentoxide (P₂O₅) to create a 7.7% (w/w) solution (Eaton's reagent).
-
Reaction: To a solution of 5-(2',3'-dimethoxyphenyl)pentanoic acid (1.0 eq) in dichloromethane (DCM), add the prepared Eaton's reagent (typically in excess).
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the corresponding benzosuberone derivative.
Protocol 2.2.2: Wolff-Kishner Reduction of Benzosuberone
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve benzosuberone (1.0 eq) in a high-boiling solvent such as diethylene glycol.
-
Addition of Reagents: Add hydrazine hydrate (excess, e.g., 3-5 eq) and potassium hydroxide pellets (excess, e.g., 3-5 eq).
-
Reaction: Heat the mixture to reflux (approx. 180-200°C) for several hours. The driving force of the reaction is the evolution of nitrogen gas.[11]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the benzosuberone is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the product with a nonpolar solvent like hexane or ether (3x).
-
Washing: Combine the organic extracts and wash with dilute HCl (to remove any remaining hydrazine) followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting this compound is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.
Alternative Synthetic Strategies
While the Friedel-Crafts/reduction sequence is a workhorse, other methods offer advantages for specific substrates or synthetic goals.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic structures, including seven-membered rings.[12][13] This approach typically involves a diene precursor that is cyclized in the presence of a ruthenium-based catalyst, such as a Grubbs- or Hoveyda-Grubbs catalyst.
Figure 2: Synthetic workflow using Ring-Closing Metathesis.
The synthesis of 6,7-dihydrobenzocyclohepten-5-ones has been achieved with high yields (90-96%) using Grubbs-II catalyst.[14] The resulting unsaturated ketone can then be reduced to the target benzosuberane via catalytic hydrogenation. This method offers excellent functional group tolerance but requires the synthesis of a specific diene precursor.
Catalytic Hydrogenation from Unsaturated Precursors
If a precursor containing a double bond within the seven-membered ring or an exocyclic double bond is available, catalytic hydrogenation is a direct method to obtain the saturated benzosuberane core.[15][16]
Mechanism Insight: Catalytic hydrogenation is a heterogeneous reaction occurring on the surface of a metal catalyst, most commonly palladium on carbon (Pd/C).[16] The substrate adsorbs onto the catalyst surface, where the π-bond of the alkene is weakened, facilitating the addition of hydrogen atoms.
Protocol 3.2.1: Catalytic Hydrogenation
-
Setup: To a solution of the unsaturated benzocycloheptene derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (this can range from a balloon to a high-pressure Parr shaker, depending on the substrate's reactivity).
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3]
-
Purification: Wash the Celite® pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the product.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Friedel-Crafts / Clemmensen | AlCl₃ or PPA; Zn(Hg), conc. HCl | Strongly Acidic | High yields, readily available starting materials, well-established. | Not suitable for acid-sensitive substrates.[8] |
| Friedel-Crafts / Wolff-Kishner | AlCl₃ or PPA; H₂NNH₂, KOH | Strongly Basic, High Temp. | Tolerates acid-labile groups, complementary to Clemmensen.[5] | Not suitable for base-sensitive substrates or sterically hindered ketones.[5] |
| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs catalyst | Mild | Excellent functional group tolerance, high yields.[14] | Requires synthesis of specific diene precursors, expensive catalyst. |
| Direct Catalytic Hydrogenation | H₂, Pd/C (or other metal catalysts) | Mild, H₂ atmosphere | Clean reaction, high yields, simple workup. | Requires an unsaturated precursor. |
Conclusion
The synthesis of the this compound core is a well-established field with several reliable and high-yielding methodologies. The classical approach via intramolecular Friedel-Crafts acylation of an arylalkanoic acid to form benzosuberone, followed by a Clemmensen or Wolff-Kishner reduction, remains the most common and cost-effective strategy. The choice between the acidic Clemmensen and basic Wolff-Kishner reduction is dictated by the functional group tolerance of the substrate. For more complex molecules where mild conditions are paramount, modern methods like ring-closing metathesis followed by hydrogenation offer a powerful alternative, albeit at a higher cost associated with catalysts and precursor synthesis. The selection of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, functional group compatibility, and economic considerations. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of these valuable chemical scaffolds.
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Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. ResearchGate. Available at: [Link]
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Synthetic Routes to Benzosuberone-Based Fused- and Spiro-Heterocyclic Ring Systems | Request PDF. ResearchGate. Available at: [Link]
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6,7‐Benzotropolone Syntheses Based on Ring‐Closing Metatheses and Four‐Electron Oxidations. ResearchGate. Available at: [Link]
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Clemmensen reduction. University of California, Davis. Available at: [Link]
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Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
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Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[9]annulen-7-ols - NIH. National Center for Biotechnology Information. Available at: [Link]
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Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][2]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations | Semantic Scholar. Semantic Scholar. Available at: [Link]
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Formation of Five- and Six-Membered Heterocyclic Compounds by Ringclosing Metathesis. ResearchGate. Available at: [Link]
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Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD. Kaili Catalyst. Available at: [Link]
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NOVEL EFFICIENT SYNTHESIS AND PROPERTIES OF 5,6-DIHYDROCYCLOHEPTA[b]INDOL-6-ONE, AND ITS TRANSFORMATION TO 6-AZOLYL-5-AZABENZ[b]. HETEROCYCLES. Available at: [Link]
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Catalytic Hydrogenation - YouTube. YouTube. Available at: [Link]
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6,7-dihydro-5H-benzo(7)annulene | C11H12 | CID 582264 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - MDPI. MDPI. Available at: [Link]
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Methodological & Application
Application Note: Strategic Acylation of 6,7-Dihydro-5H-benzocycloheptene via Friedel-Crafts Reaction
An Application Note and Protocol for the Synthesis of Acylated Benzosuberone Derivatives
Introduction The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a robust method for introducing an acyl group onto an aromatic ring.[1][2] This reaction is of paramount importance in pharmaceutical and fine chemical synthesis, as the resulting aryl ketones are versatile intermediates. This document details a comprehensive protocol for the acylation of 6,7-dihydro-5H-benzocycloheptene (commonly known as benzosuberone), a key scaffold in various biologically active molecules. The procedure employs a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acyl chloride, which then undergoes electrophilic attack by the electron-rich aromatic ring of the benzosuberone substrate.[3][4] A critical advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution, leading to a monoacylated product.[3][5]
Mechanism and Rationale The reaction proceeds through the formation of a resonance-stabilized acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate the electrophilic acylium ion (R-C≡O⁺).[6] The π-electrons of the benzosuberone aromatic ring then act as a nucleophile, attacking the acylium ion to form a σ-complex, also known as an arenium ion intermediate.[3] Aromaticity is subsequently restored through the deprotonation of this intermediate, typically by the AlCl₄⁻ species, which also regenerates the AlCl₃ catalyst.[1][4] However, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] Consequently, a stoichiometric amount of the catalyst is required, and an acidic aqueous workup is necessary to liberate the final ketone product.[1][7]
Experimental Design Considerations
-
Anhydrous Conditions: Aluminum chloride is extremely sensitive to moisture.[8][9] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the deactivation of the catalyst and ensure reaction efficiency. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The initial formation of the acylium ion and the subsequent electrophilic substitution are highly exothermic processes.[7][8] The reaction is typically initiated at low temperatures (0–5 °C) using an ice bath to control the reaction rate and prevent potential side reactions or solvent boiling.[7]
-
Reagent Stoichiometry: A slight excess of the Lewis acid (1.1–1.3 equivalents) is often used to drive the reaction to completion and account for any minor exposure to atmospheric moisture. The acylating agent is typically used in slight excess as well.
-
Regioselectivity: For substituted aromatic rings, the position of acylation is directed by the existing substituents. In the case of this compound, the alkyl portion of the fused ring is an activating, ortho-para directing group. Steric hindrance from the cycloheptyl ring will strongly favor acylation at the para-position (C-2) relative to the alkyl substituent.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (Example) | Moles (mmol) | Equivalents |
| This compound | C₁₁H₁₂ | 144.21 | 5.00 g | 34.67 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 5.55 g | 41.60 | 1.2 |
| Acetyl Chloride | CH₃COCl | 78.50 | 3.0 mL (3.32 g) | 42.29 | 1.22 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | - |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~50 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - |
Safety Precautions
-
Conduct the entire experiment in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it quickly in a dry environment.[11]
-
Acetyl chloride is corrosive, a lachrymator, and moisture-sensitive.[10][11]
-
Dichloromethane is a volatile and suspected carcinogen.[9]
-
The quenching step is highly exothermic and releases corrosive HCl gas. Perform it slowly and cautiously.[8]
Step-by-Step Procedure
Part 1: Reaction Setup and Execution
-
Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon. Place a drying tube (e.g., filled with CaCl₂) atop the condenser.[11]
-
In the fume hood, carefully weigh 5.55 g (41.60 mmol) of anhydrous aluminum chloride into the reaction flask. Immediately add 50 mL of anhydrous dichloromethane (DCM).
-
Cool the flask in an ice/water bath to 0–5 °C with gentle stirring. The AlCl₃ will not fully dissolve, forming a suspension.
-
Measure 3.0 mL (42.29 mmol) of acetyl chloride and dissolve it in 15 mL of anhydrous DCM in the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C. You may observe gas evolution (HCl).[7]
-
In a separate dry flask, dissolve 5.00 g (34.67 mmol) of this compound in 25 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Add the substrate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0–5 °C. The mixture will typically darken in color.[7]
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Part 2: Workup and Isolation
-
Prepare a 600 mL beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl. Place this beaker in a larger ice bath for efficient cooling.
-
CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture from the flask into the stirred ice/HCl mixture. Control the rate of addition to manage the vigorous gas evolution and heat generation.[8][12]
-
Rinse the reaction flask with a small amount of DCM and add it to the beaker. Stir the mixture vigorously for 15-20 minutes until the dark aluminum complex decomposes and two clear layers form.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Separate the layers. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Extract the remaining aqueous layer twice with 25 mL portions of DCM.[13]
-
Combine all organic extracts.
-
Wash the combined organic layer sequentially with:
-
50 mL of 1 M HCl
-
50 mL of water
-
50 mL of saturated sodium bicarbonate solution (vent the separatory funnel frequently to release CO₂ pressure).[12]
-
50 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Let it stand for 10-15 minutes, then remove the drying agent by gravity filtration into a pre-weighed round-bottom flask.
Part 3: Purification and Characterization
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, likely a yellow or brown oil/solid.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, or by vacuum distillation.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Visual Workflow
Caption: Workflow for the Friedel-Crafts acylation of this compound.
References
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
Wikipedia. Friedel–Crafts reaction.
-
Chemistry Steps. Friedel-Crafts Acylation.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
-
BenchChem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Saskatoon Openpress. Reaction: Acylation via Friedel-Crafts.
-
UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation.
-
ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
-
BenchChem. Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
-
ACS Publications. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
-
YouTube. Experiment 14: Friedel-Crafts Acylation.
-
BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
ResearchGate. Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization.
-
University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation.
-
BenchChem. Preventing polysubstitution in Friedel-Crafts acylation.
-
University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products.
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Introduction: The Significance of the Benzocycloheptene Scaffold in Drug Discovery
An Application Guide for the Synthesis of Amino-Substituted Benzocycloheptenes
The benzocycloheptene moiety, a seven-membered carbocyclic ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. The incorporation of an amino substituent onto this framework gives rise to a class of compounds with significant pharmacological activities, primarily targeting the central nervous system (CNS). Prominent examples include Cyclobenzaprine, a widely prescribed muscle relaxant, and Cyproheptadine, a first-generation antihistamine with antiserotonergic properties.[1][2][3]
Cyclobenzaprine, structurally similar to tricyclic antidepressants like amitriptyline, exerts its muscle relaxant effects through actions on the CNS, likely at the brain stem level rather than the spinal cord.[3][4] Its therapeutic utility in treating acute muscle spasms underscores the value of the amino-substituted benzocycloheptene core.[5] This guide provides a detailed, field-proven protocol for the synthesis of these valuable compounds, focusing on the widely employed and versatile method of reductive amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Synthetic Strategy: Reductive Amination of a Benzocycloheptenone Precursor
One of the most direct and reliable methods for synthesizing amino-substituted benzocycloheptenes is through the reductive amination of a corresponding benzocycloheptenone. This two-step, one-pot process involves the reaction of a ketone with an amine to form an intermediate iminium ion (or enamine), which is then reduced in situ to the desired amine.[6]
Causality of the Approach: This strategy is favored for its high efficiency and broad substrate scope. It allows for the late-stage introduction of the amino group, enabling the rapid synthesis of a diverse library of analogs by simply varying the amine starting material. The choice of a mild, pH-sensitive reducing agent is critical for the success of the reaction. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are less reactive towards the starting ketone at neutral or slightly acidic pH but readily reduce the protonated iminium ion intermediate.[6] This selectivity prevents the wasteful reduction of the starting ketone to an alcohol byproduct.
Visualizing the Reductive Amination Workflow
The logical flow of the synthesis, from starting materials to the final purified product, is depicted below.
Caption: Workflow for the synthesis of amino-substituted benzocycloheptenes via reductive amination.
Experimental Protocol: Synthesis of a Representative N,N-dimethylaminobenzocycloheptene
This protocol details the synthesis of a model compound via reductive amination. It is designed to be a self-validating system, where successful execution relies on careful control of reaction conditions and stoichiometry.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Benzocycloheptenone | C₁₁H₁₀O | 158.19 | 1.00 g | 1.0 | Starting material. Ensure it is dry. |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | 1.42 mL | 2.0 | Typically a 40% solution in water or 2M in THF. |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 478 mg | 1.2 | Toxic! Handle in a fume hood with appropriate PPE. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.5 mL | Catalytic | Used to maintain a slightly acidic pH (5-6). |
| Anhydrous Methanol | CH₃OH | 32.04 | 25 mL | - | Reaction solvent. Must be anhydrous. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Extraction solvent. |
| Saturated NaHCO₃(aq) | - | - | 50 mL | - | Used for quenching and neutralization. |
| Brine | - | - | 25 mL | - | Saturated NaCl solution for washing. |
| Anhydrous Na₂SO₄ | - | - | ~5 g | - | Drying agent. |
| Silica Gel | - | - | - | - | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the benzocycloheptenone (1.00 g, 6.32 mmol).
-
Dissolve the ketone in anhydrous methanol (25 mL).
-
Add the dimethylamine solution (1.42 mL, 2.0 eq.).
-
Stir the mixture at room temperature for 20 minutes to facilitate the initial formation of the hemiaminal and subsequently the iminium ion.
-
-
pH Adjustment and Reduction:
-
Carefully add glacial acetic acid dropwise to the stirring solution until the pH is between 5 and 6 (check with pH paper). This step is crucial as it catalyzes iminium ion formation and activates the reducing agent.
-
In a single portion, add the sodium cyanoborohydride (478 mg, 1.2 eq.) to the reaction mixture. Caution: NaBH₃CN can release HCN gas upon contact with strong acids. The buffered, slightly acidic condition minimizes this risk, but proper ventilation is essential.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel plate.
-
Use a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate with 1% triethylamine) to develop the plate. The product amine will have a different Rf value than the starting ketone. The addition of triethylamine to the eluent prevents the basic amine product from streaking on the acidic silica plate.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of the starting ketone by TLC), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL) until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Reduce the volume of the solvent to approximately one-third using a rotary evaporator to remove most of the methanol.
-
Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL) to remove residual water and inorganic salts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[7]
-
A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a polar solvent (e.g., ethyl acetate), is typically effective. The inclusion of a small amount of triethylamine (~1%) in the eluent is highly recommended to ensure a sharp elution profile for the amine product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the final amino-substituted benzocycloheptene.
-
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The appearance of signals corresponding to the N-alkyl groups and the disappearance of the ketonic carbonyl signal in ¹³C NMR are key indicators of success.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To verify the absence of the C=O stretch from the starting ketone and the presence of C-N stretches.
Conclusion
The reductive amination protocol detailed herein provides a robust and highly adaptable method for the synthesis of amino-substituted benzocycloheptenes. By understanding the underlying principles—specifically, the pH-dependent formation of the iminium intermediate and the selective action of the reducing agent—researchers can confidently apply this methodology to generate novel derivatives for drug discovery and development. The procedure's operational simplicity and broad applicability make it an invaluable tool for medicinal chemists exploring this pharmacologically important chemical space.
References
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Al-Lakkis-Wehbe, M., Chaillou, B., Defoin, A., Albrecht, S., & Tarnus, C. (2013). Synthesis of amino-hydroxy-benzocycloheptenones as potent, selective, non-peptidic dinuclear zinc metalloaminopeptidase inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6447-6455. [Link]
-
Wikipedia contributors. (2024). Cyclobenzaprine. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). Cyproheptadine. Wikipedia, The Free Encyclopedia. [Link]
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Kim, D., & Lee, D. (2021). Aminoazanium of DABCO: An Amination Reagent for Alkyl and Aryl Pinacol Boronates. Organic Letters, 23(15), 5896–5900. [Link]
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National Center for Biotechnology Information. (n.d.). Cyclobenzaprine. PubChem Compound Database. [Link]
-
Csenki, Z. T., Forró, E., & Fülöp, F. (2019). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 15, 2834–2841. [Link]
-
Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519. [Link]
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Sosič, I., Mlinarič, M., & Ilaš, J. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. [Link]
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Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. [Link]
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Baran, P. S., & Maimone, T. J. (2016). Strain Release Amination. Science, 351(6270), 241-246. [Link]
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Birmingham, W. R., & Turner, N. J. (2017). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 22(10), 1630. [Link]
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de Villiers, K. A., Gessner, R. K., & Egan, T. J. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. RSC Advances, 11(20), 12051–12061. [Link]
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Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry [Video]. YouTube. [Link]
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Application Notes & Protocols: Catalyst-Free Cycloadditions of 6,7-Dihydro-5H-Benzocycloheptene via Photogenerated Strain
Introduction: Harnessing Light for Spatiotemporal Control in Chemistry
In the realms of chemical biology and drug development, the ability to conduct specific chemical transformations within complex biological environments is paramount. This has led to the rise of bioorthogonal chemistry, a field dedicated to reactions that proceed in living systems without interfering with native biochemical processes.[1] A significant challenge in this area is achieving spatiotemporal control—initiating a reaction at a precise location and time. Traditional methods like strain-promoted azide-alkyne cycloaddition (SPAAC) utilize molecules with high ground-state ring strain to achieve catalyst-free reactivity, but this reactivity is "always on".[2][3][4]
This guide details the application of 6,7-dihydro-5H-benzocycloheptene (BC7) and its derivatives, a class of molecules that ingeniously solve the problem of spatiotemporal control. Instead of relying on static, ground-state strain, these compounds act as "photochemical springs." They use the energy from visible light to transiently generate a highly strained, reactive intermediate, which then participates in rapid, catalyst-free cycloaddition reactions.[2][5] This light-triggered approach provides an unparalleled level of control, allowing researchers to dictate exactly when and where a chemical ligation event occurs.
The Core Mechanism: Converting Light Energy into Molecular Strain
The power of the benzocycloheptene system lies in its ability to undergo a light-induced cis-trans isomerization. The ground-state cis-isomer of BC7 is stable and relatively unreactive. However, upon photoexcitation, it can isomerize to a transient and highly strained trans-isomer. This ephemeral species is the key to the catalyst-free cycloaddition. Its high degree of ring strain dramatically lowers the activation energy for cycloaddition with 1,3-dipoles, such as organic azides.[2][3]
The overall process can be broken down into several key steps:
-
Photoexcitation: The BC7 molecule absorbs a photon, promoting it to an excited singlet state (S1).
-
Intersystem Crossing (ISC): The molecule transitions from the singlet excited state to a more stable triplet state (T1). This step is crucial for efficient isomerization.[2][3]
-
cis-trans Isomerization: In the triplet state, the molecule has the geometry of a diradical, allowing for rotation around the double bond. It can then relax back to the ground state as either the stable cis-isomer or the highly strained trans-isomer.[3]
-
Strain-Promoted [3+2] Cycloaddition: The fleeting trans-BC7 isomer is rapidly intercepted by a reaction partner, such as an azide, in a [3+2] cycloaddition to form a triazoline product. This reaction is extremely fast and chemoselective due to the massive release of ring strain.[3]
-
Thermal Reversion: If the trans-isomer does not react, it will quickly revert to the more stable cis form, ensuring that reactivity only occurs when the light source is active.[6]
System Evolution: From a Proof-of-Concept to a Robust Bioorthogonal Tool
The development of benzocycloheptene-based photoclick chemistry has progressed through distinct generations, with each iteration addressing the limitations of the last.
First-Generation BC7: The Initial Discovery
The initial system demonstrated the core principle of light-induced strain but suffered from several drawbacks that limited its practical application, especially in biological contexts:
-
Requirement for a Photocatalyst: An iridium-based photosensitizer was needed to facilitate the energy transfer and promote the molecule to the reactive triplet state.[2][3]
-
Poor Regioselectivity: The cycloaddition with azides produced a mixture of regioisomers, complicating analysis and purification.[2]
-
Product Instability: The primary triazoline products were often fragile and prone to decomposition under physiological conditions.[2][3]
-
Low Aqueous Solubility: The parent BC7 molecule required organic solvents, precluding most biological applications.[3]
Second-Generation BC7: Overcoming the Barriers
Targeted chemical modifications led to a second generation of BC7 derivatives that transformed the system into a powerful and versatile tool.
-
Solving Regioselectivity: The introduction of a carbonyl group adjacent to the alkene (oxo-BC7) polarizes the double bond. This electronic bias directs the incoming azide to add preferentially to one end of the alkene, resulting in a single regioisomeric product.[2][3][7]
-
Eliminating the External Catalyst: To enable direct photoexcitation without a sensitizer, a bromine atom was attached directly to the alkene. Through the "heavy atom effect," this modification significantly accelerates the rate of intersystem crossing from the singlet (S1) to the triplet (T1) state, making an external photocatalyst unnecessary.[2][5][6][7]
-
Stabilizing the Product: A critical innovation was the development of a one-pot method to oxidize the fragile triazoline intermediate into a highly stable, aromatic triazole. This is typically achieved after the cycloaddition is complete by adding a mild oxidizing agent.[2][3][5]
-
Improving Functionality: Derivatives incorporating lactam structures were synthesized to improve water solubility and provide a convenient "handle" for attaching probes, drugs, or other chemical tools.[3]
| Feature | First-Generation BC7 | Second-Generation BC7 (Bromo-oxo-BC7) | Rationale for Improvement |
| Catalyst | Required (e.g., Iridium-based) | Catalyst-Free | Bromine atom accelerates intersystem crossing via the heavy atom effect.[2][3] |
| Light Source | Blue Light (for catalyst) | Near-Visible/UVA Light | Direct excitation of the BC7 derivative is now possible.[3] |
| Regioselectivity | Low (Mixture of products) | High (Single product) | A carbonyl group polarizes the alkene, directing the cycloaddition.[2][3] |
| Product | Fragile Triazoline | Stable Triazole | A one-pot oxidation step aromatizes the product for enhanced stability.[5] |
| Aqueous Media | Poorly compatible | Improved Compatibility | Structural modifications (e.g., lactams) enhance water solubility.[3] |
Detailed Experimental Protocols
The following protocols are designed for researchers utilizing second-generation benzocycloheptene derivatives for catalyst-free cycloadditions.
Protocol 1: General Procedure for Light-Mediated [3+2] Cycloaddition and Subsequent Aromatization
This protocol describes the reaction of a bromo-substituted oxo-BC7 derivative with an azide partner, followed by in-situ oxidation to the stable triazole.
Materials:
-
Bromo-oxo-BC7 derivative (1.0 equiv)
-
Azide-containing substrate (1.0 - 1.5 equiv)
-
Anhydrous solvent (e.g., DMSO, MeOH). Note: The inclusion of water can sometimes accelerate the reaction.[2]
-
Reaction vessel (e.g., quartz or borosilicate glass tube/vial)
-
Light source (e.g., 375-395 nm LED array)
-
Stir plate and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
For oxidation: Potassium Iodide (KI, ~10 mol%) and Tert-butyl hydroperoxide (TBHP, ~2.0 equiv)
Procedure:
-
Reactant Preparation: In the reaction vessel, dissolve the bromo-oxo-BC7 derivative (1.0 equiv) and the azide substrate (1.1 equiv) in the chosen solvent (e.g., DMSO at a concentration of 0.05-0.1 M).
-
Inert Atmosphere: De-gas the solution by bubbling with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can quench the excited state. Seal the vessel.
-
Irradiation: Place the reaction vessel approximately 2-5 cm from the light source. Begin stirring and turn on the LEDs. If necessary, use a fan to maintain the reaction at room temperature.
-
Causality Note: The use of near-visible/UVA light is specifically tuned to the absorbance maximum of the bromo-oxo-BC7 derivative, allowing for direct excitation while minimizing potential damage to sensitive biological molecules.[2]
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting BC7 derivative is consumed. Reaction times can vary from a few hours to 24-72 hours depending on the substrates.[2]
-
One-Pot Oxidation to Triazole: Once the initial cycloaddition is complete (as determined by monitoring), turn off the light source. Unseal the vessel and add catalytic KI (e.g., 0.1 equiv) followed by stoichiometric TBHP (e.g., 2.0 equiv).[2][5]
-
Causality Note: This telescoped, one-pot approach avoids the isolation of the fragile triazoline intermediate. The KI/TBHP system is an efficient and mild method for the oxidative aromatization to the highly stable triazole product.[5]
-
-
Oxidation Completion & Workup: Stir the mixture at room temperature for 1-2 hours. The reaction can then be quenched with a saturated aqueous solution of sodium thiosulfate, extracted with an appropriate organic solvent (e.g., ethyl acetate), dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the resulting crude triazole product by silica gel column chromatography.
Protocol 2: Validation and Troubleshooting
A self-validating protocol requires clear confirmation of outcomes and a plan for addressing potential issues.
Expected Outcomes:
-
Successful Cycloaddition: Disappearance of the BC7 starting material and the appearance of a new, more polar spot on TLC corresponding to the triazoline (or triazole after oxidation).
-
Confirmation by NMR: 1H NMR spectroscopy should clearly show the disappearance of the vinyl protons of the BC7 starting material and the appearance of new signals corresponding to the newly formed heterocyclic ring.
-
Confirmation by Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the expected triazole product.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient light source or incorrect wavelength.2. Presence of oxygen quenching the reaction.3. Solvent incompatibility. | 1. Check LED output and ensure wavelength matches BC7 absorbance. Move light source closer.2. Improve de-gassing procedure.3. Screen alternative solvents; a DMSO/water mixture can sometimes improve rates.[2] |
| Formation of Side Products | 1. Photodegradation of starting material or product.2. Reactivity of the azide partner under irradiation. | 1. Reduce reaction time or light intensity. Use a filter to cut out higher-energy UV light.2. Run a control experiment with only the azide under irradiation to check its stability. |
| Incomplete Oxidation | 1. Insufficient oxidizing agent.2. Deactivation of KI catalyst. | 1. Add an additional portion of TBHP and stir for longer.2. Ensure reagents are fresh. |
Applications and Future Outlook
The development of photocontrolled, catalyst-free cycloadditions using benzocycloheptene derivatives has opened new avenues for research and technology. The ability to trigger covalent bond formation with light provides ultimate control over complex chemical systems.
-
Bioorthogonal Labeling: These reagents are ideal for labeling specific biomolecules (proteins, glycans, etc.) in live cells. A researcher can introduce an azide-modified biomolecule and a BC7-linked probe, and then use a focused beam of light (e.g., via microscopy) to label targets only in a specific subcellular location.[8]
-
Drug Delivery: "Photo-uncaging" or activation of drugs at a disease site (e.g., a tumor) is a major goal in pharmacology. BC7 chemistry could be used to assemble a potent drug from two inactive precursors directly at the target tissue, minimizing systemic toxicity.
-
Materials Science: This technology can be used to create advanced materials, allowing for the light-based curing of polymers or the modification of surfaces with high spatial resolution.
The ongoing development of next-generation BC7 molecules focuses on further red-shifting the activation wavelength to use lower-energy light, improving reaction kinetics, and enhancing biocompatibility for in vivo applications. This remarkable system stands as a testament to how fundamental principles of physical organic chemistry can be harnessed to create powerful tools for science and medicine.
References
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Weaver, J. D., et al. (2025). Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions. Bioconjugate Chemistry. [Link]
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Eastham, G. (2025). Catalyst-Free, Visible Light Mediated [3+2] Cycloaddition of Transiently Strainable Benzocycloheptenes. Open Research Oklahoma. [Link]
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Weaver, J. D., et al. (2025). Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions. PubMed. [Link]
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Eastham, G., et al. (2025). Catalyst-Free, Visible Light Mediated [3+2] Cycloaddition of Transiently Strainable Benzocycloheptenes. University of Oklahoma. [Link]
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Weaver, J. D., et al. (2025). Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions. National Institutes of Health. [Link]
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Fox, J. M., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science. [Link]
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Bertozzi, C. R. (2003). Bioorthogonal Chemistry: A Term to Describe Chemical Reactions that Can Occur Inside of Living Systems. Wikipedia. [Link]
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van der Vlist, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of Polycyclic Compounds from 6,7-Dihydro-5H-benzocycloheptene
Introduction: The Versatile Benzocycloheptene Scaffold
6,7-Dihydro-5H-benzocycloheptene, and its oxidized counterpart benzosuberone, represent a pivotal class of bicyclic molecules that serve as foundational building blocks in the synthesis of complex polycyclic compounds. The unique seven-membered ring fused to a benzene ring imparts a combination of conformational flexibility and reactive sites, making it an attractive starting material for medicinal chemists and materials scientists. This guide provides an in-depth exploration of key synthetic strategies to construct intricate polycyclic architectures from this versatile scaffold, with a focus on detailed, field-proven protocols and the underlying chemical principles.
The strategic importance of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues is well-established, with applications ranging from pharmaceuticals to organic electronics. The ability to efficiently construct these complex molecules is therefore of paramount importance. This document will detail methodologies including intramolecular Friedel-Crafts reactions, visible-light-mediated cycloadditions, and transition metal-catalyzed cross-coupling reactions, providing researchers with the practical knowledge to leverage the synthetic potential of this compound.
I. Intramolecular Friedel-Crafts Acylation: Building Fused Ring Systems
The intramolecular Friedel-Crafts acylation is a powerful tool for the construction of fused polycyclic systems. This reaction involves the cyclization of an aromatic compound bearing an acyl group-containing side chain, typically activated by a Brønsted or Lewis acid. In the context of our starting material, a common strategy involves the use of a carboxylic acid derivative of this compound. A classic example is the cyclization of a 4-arylbutyric acid to form a tetralone, a reaction that can be adapted to the benzocycloheptene system to create more complex polycyclic ketones.
Causality in Experimental Design:
The choice of acid catalyst is critical and depends on the reactivity of the aromatic ring and the stability of the desired product. Strong Brønsted acids like methanesulfonic acid (MSA) or polyphosphoric acid (PPA) are effective and often easier to handle than traditional Lewis acids like aluminum chloride (AlCl₃).[1][2] The reaction temperature and time are optimized to ensure complete cyclization while minimizing side reactions such as polymerization or decomposition. The work-up procedure is designed to neutralize the strong acid and efficiently extract the organic product.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Intramolecular Friedel-Crafts Acylation.
Protocol 1: Synthesis of α-Tetralone from 4-Phenylbutyric Acid
This protocol serves as a model for the intramolecular Friedel-Crafts acylation that can be adapted for derivatives of this compound.[1][3][4]
Materials:
-
4-Phenylbutyric acid
-
Methanesulfonic acid (MSA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylbutyric acid (5.0 g, 30.5 mmol).[1]
-
Carefully add methanesulfonic acid (25 mL) to the flask with stirring.[1]
-
Heat the reaction mixture to 90°C in a preheated oil bath and maintain this temperature for 1 hour with vigorous stirring.[1]
-
After 1 hour, allow the reaction mixture to cool to room temperature.[1]
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.[1]
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude α-tetralone.[1]
-
The crude product can be purified by vacuum distillation to afford pure α-tetralone as a colorless oil.[1]
Data Summary:
| Starting Material | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylbutyric acid | α-Tetralone | Methanesulfonic acid | 85-100 | 1 | 60-80 | [1] |
| 4-Phenylbutyric acid | α-Tetralone | H-Beta zeolite | 220 | 10 | 81.2 | [1] |
| 4-Phenylbutyric acid | α-Tetralone | Polyphosphoric acid | 100 | 0.5 | 95 | [1] |
II. Visible-Light-Mediated [3+2] Cycloadditions: A Modern Approach to Heterocycles
Photochemical methods offer a powerful and often milder alternative to traditional thermal reactions. A recent development in the functionalization of this compound involves a catalyst-free, visible-light-mediated [3+2] cycloaddition with azides.[5][6][7][8][9] This reaction proceeds through the photoisomerization of the cis-benzocycloheptene to a highly strained and transient trans-isomer, which then readily undergoes cycloaddition.
Mechanistic Insight and Experimental Rationale:
The key to this transformation is the conversion of light energy into molecular strain energy.[5][6] The seven-membered ring of benzocycloheptene is sufficiently large to accommodate a trans double bond, albeit as a high-energy, transient species. This strained alkene is a potent dienophile (or dipolarophile) and reacts rapidly with 1,3-dipoles like azides. The use of visible light, as opposed to UV, minimizes potential damage to sensitive functional groups and allows for greater reaction control. The introduction of a bromine atom on the alkene can facilitate intersystem crossing to the triplet state, which is crucial for the isomerization, thereby eliminating the need for a photocatalyst.[5][6][7][8][9]
Experimental Workflow: Photo-cycloaddition
Caption: Workflow for Visible-Light-Mediated [3+2] Cycloaddition.
Protocol 2: Catalyst-Free, Visible-Light-Mediated [3+2] Cycloaddition of a Brominated Benzocycloheptene with an Azide
This protocol is based on the work of Weaver and colleagues and demonstrates a catalyst-free approach to triazole synthesis.[5][7]
Materials:
-
Brominated this compound derivative
-
Alkyl or aryl azide (e.g., 4-fluorobenzyl azide)
-
Methanol (MeOH)
-
Photoreactor equipped with 395 nm LEDs
-
NMR tubes (if monitoring by NMR)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a suitable reaction vessel, dissolve the brominated benzocycloheptene derivative and the azide (typically in a 1:1.2 molar ratio) in methanol.[7]
-
Irradiate the reaction mixture using 395 nm LEDs for 72 hours.[7]
-
The progress of the reaction can be monitored by ¹H NMR spectroscopy of the crude reaction mixture.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired triazole product.[7]
Data Summary:
| Benzocycloheptene Derivative | Azide | Solvent | Light Source | Time (h) | Yield (%) | Reference |
| Br-lactam-BC7 | 4-Fluorobenzyl azide | MeOH | 395 nm LEDs | 72 | Good isolated yields | [7] |
| oxo-BC7 | Benzyl azide | MeCN | Blue LEDs | 12 | 41 (conversion) | [5] |
III. Suzuki Cross-Coupling: Expanding the Polycyclic Framework
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate has broad applicability in the synthesis of biaryls and other conjugated systems.[10][11][12] For the synthesis of polycyclic compounds from this compound, a common strategy involves the conversion of the corresponding benzosuberone to a vinyl triflate, which can then be coupled with a variety of boronic acids or esters.
Rationale for Suzuki Coupling Approach:
The conversion of a ketone to a vinyl triflate provides a reactive handle for palladium-catalyzed cross-coupling. This approach allows for the introduction of a wide range of aromatic and heteroaromatic substituents, thereby enabling the construction of diverse polycyclic architectures. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The mild reaction conditions of the Suzuki coupling are often compatible with a variety of functional groups, making it a valuable tool in complex molecule synthesis.[11]
Protocol 3: Synthesis of a Polycyclic Compound via Suzuki Coupling of a Benzosuberone-derived Vinyl Triflate
This protocol is a representative example of how the Suzuki coupling can be employed to extend the polycyclic framework of a benzocycloheptene derivative.
Materials:
-
Benzosuberone-derived vinyl triflate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or CsF)
-
Solvent (e.g., toluene, dioxane, or DMF)
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser or Schlenk tube for inert atmosphere
-
Nitrogen or argon source
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the benzosuberone-derived vinyl triflate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄), and the base (2.0-3.0 equiv).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Diels-Alder Reaction: Constructing Six-Membered Rings
The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings.[13][14][15][16] It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. While this compound itself is not a diene, derivatives can be synthesized to incorporate a diene moiety, or the double bond within the seven-membered ring can act as a dienophile.
Strategic Considerations for Diels-Alder Reactions:
The success of a Diels-Alder reaction depends on the electronic properties of the diene and dienophile. Typically, an electron-rich diene reacts best with an electron-poor dienophile. The stereochemistry of the reaction is predictable, making it a valuable tool in stereoselective synthesis. For benzocycloheptene derivatives, the reaction can be used to construct an additional fused six-membered ring, leading to complex polycyclic systems.
Protocol 4: General Procedure for a Diels-Alder Reaction
This is a general protocol that can be adapted for specific benzocycloheptene derivatives.[13]
Materials:
-
Benzocycloheptene-derived diene or dienophile
-
Dienophile or diene
-
Solvent (e.g., toluene, xylene, or dichloromethane)
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the benzocycloheptene derivative (diene or dienophile) and the corresponding reaction partner in a suitable solvent.[13]
-
Heat the reaction mixture to reflux and stir for the required time (can range from hours to days).[13]
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, cool the reaction mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[13]
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide array of polycyclic compounds. The methodologies outlined in this guide, including intramolecular Friedel-Crafts acylation, visible-light-mediated [3+2] cycloaddition, Suzuki cross-coupling, and the Diels-Alder reaction, provide a powerful toolkit for researchers in drug discovery and materials science. By understanding the underlying chemical principles and following these detailed protocols, scientists can effectively construct novel and complex molecular architectures.
References
-
ResearchGate. (2025). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. [Link]
-
Weaver, J. D., et al. (2025). Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions. Bioconjugate Chemistry. [Link]
-
Chegg. (2021). Formation of Q-Tetralone by Intramolecular Friedel-Crafts Acylation. [Link]
-
Holden, M. S., Crouch, R. D., & Barker, K. A. (2005). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Journal of Chemical Education, 82(6), 934. [Link]
-
Open Research Oklahoma. (n.d.). Catalyst-Free, Visible Light Mediated [3+2] Cycloaddition of Transiently Strainable Benzocycloheptenes. [Link]
-
Weaver, J. D., et al. (2025). Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions. ACS Publications. [Link]
-
University of Missouri-St. Louis. (n.d.). Diels-Alder Reaction. [Link]
-
PubMed. (2025). Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions. [Link]
-
ResearchGate. (2025). Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions. [Link]
-
Transformation Tutoring. (2020, March 23). Diels-Alder Reaction Practice (with examples). [Link]
-
PubChem. (n.d.). 6,7-dihydro-5H-benzo(7)annulene. [Link]
-
RSC Publishing. (n.d.). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. [Link]
-
Beilstein Journals. (2025). Synthesis, structure and π-expansion of tris(4,5-dehydro-2,3:6,7-dibenzotropone). [Link]
-
Princeton University. (2005). The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. [Link]
-
Al-Zoubi, R. M. (2009). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Current Organic Chemistry, 13(13), 1337-1355. [Link]
-
MDPI. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. [Link]
-
Leah4sci. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick. [Link]
-
PubMed Central. (n.d.). Linear π-conjugated polycyclic compounds consisting of four-, five-, and six-membered rings: benzo[1′′,2′′:3,4;4′′,5′′:3′,4′]dicyclobuta[1,2-b:1′,2′-b′]dithiophene. [Link]
-
PubMed. (2019). Regioselective synthesis of polycyclic sulfones via radical-induced three-component bicyclization cascades. [Link]
-
ResearchGate. (2023). Synthesis of Narrowly Distributed Cyclic Polymers by Suzuki Cross-Coupling Polycondensation Under Nanoconfinement. [Link]
-
ResearchGate. (2025). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. [Link]
-
Beilstein Journals. (n.d.). Search Results. [Link]
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Topic: High-Purity Isolation of 6,7-dihydro-5H-benzocycloheptene via Flash Column Chromatography
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
6,7-dihydro-5H-benzocycloheptene is a bicyclic hydrocarbon foundational to the synthesis of various pharmaceutical agents and research chemicals. Its purification is often complicated by the presence of structurally similar, non-polar impurities and residual starting materials. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, beginning with Thin Layer Chromatography (TLC) for solvent system optimization, followed by a robust flash chromatography procedure designed for high resolution and recovery. This guide explains the causality behind each step, ensuring researchers can adapt the protocol to varying impurity profiles and scales.
Principle of Separation: Exploiting Polarity Differentials
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[1][2] In this technique, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase (eluent).
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase: A non-polar solvent, typically a hydrocarbon like hexane, is used to carry the sample through the column.
-
Separation Mechanism: Compounds in the crude mixture are partitioned between the stationary and mobile phases.[1] Polar molecules adsorb strongly to the silica gel and thus move slowly down the column. Non-polar molecules, having minimal affinity for the stationary phase, spend more time in the mobile phase and are eluted more quickly.
Given that this compound is a non-polar hydrocarbon (C₁₁H₁₂), it will exhibit weak interaction with the silica gel.[3] Therefore, a mobile phase of very low polarity is required to achieve effective separation from other non-polar impurities. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted based on their polarity, with the non-polar target compound eluting first.[1][4]
Materials and Reagents
-
Crude this compound
-
Silica Gel for flash chromatography (230-400 mesh)[5]
-
Analytical TLC plates (Silica gel 60 F₂₅₄)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, optional, for sample loading)
-
Glass chromatography column with stopcock
-
Air pump or nitrogen line with flow regulator
-
Fraction collection tubes
-
Rotary evaporator
Pre-Purification: TLC Optimization for Eluent Selection
Protocol for TLC Analysis
-
Prepare several developing chambers with different solvent systems of increasing polarity (e.g., 100% Hexane, 1% Ethyl Acetate in Hexane, 2% Ethyl Acetate in Hexane).
-
Dissolve a small amount of the crude mixture in a volatile solvent like DCM.
-
Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.
-
Place the plate in a developing chamber and allow the solvent front to travel up the plate.
-
Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate or iodine).
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Data Presentation: Interpreting TLC Results
| Solvent System (v/v) | Rf of Target Compound | Observation & Interpretation | Action |
| 100% Hexane | 0.05 | Compound is strongly adsorbed. Polarity of eluent is too low. | Increase eluent polarity. |
| 1% Ethyl Acetate / 99% Hexane | 0.25 | Optimal. Good separation from baseline (polar) impurities (Rf ~0) and fast-moving (non-polar) impurities (Rf > 0.5). | Select this system for the column. |
| 5% Ethyl Acetate / 95% Hexane | 0.70 | Compound moves too quickly. Poor separation from other non-polar compounds. Polarity is too high. | Decrease eluent polarity. |
Detailed Protocol: Flash Column Chromatography
This protocol utilizes flash chromatography, where air pressure is applied to accelerate solvent flow, significantly reducing purification time compared to gravity chromatography.[2]
Step 1: Column Packing (Slurry Method)
The slurry method is superior for achieving a homogenous, crack-free column bed, which is essential for high-resolution separation.[5]
-
Secure the glass column vertically to a stand. Place a small plug of cotton wool at the bottom, followed by a thin (~1 cm) layer of sand.[8]
-
Fill the column about halfway with the initial, least polar eluent (e.g., 100% Hexane).
-
In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 20-50 times the weight of the crude sample) with the same eluent.[1]
-
Stir the slurry to remove air bubbles and quickly pour it into the column.
-
Open the stopcock to allow the solvent to drain while continuously tapping the side of the column gently to encourage even packing.
-
Once the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica bed during solvent addition.[9]
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [5]
Step 2: Sample Preparation (Dry Loading)
Dry loading is the preferred method for introducing the sample as it leads to sharper bands and better separation compared to liquid loading, especially if the sample has poor solubility in the eluent.[6]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the crude sample weight) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[9]
Step 3: Column Elution and Fraction Collection
-
Carefully add the dry-loaded sample powder onto the top layer of sand in the column.
-
Gently add the initial eluent (e.g., 100% Hexane) to fill the column.
-
Connect the air/nitrogen line to the top of the column and apply gentle pressure to initiate flow.
-
Begin collecting the eluent in sequentially numbered test tubes or flasks.
-
Start eluting with the solvent system determined by TLC (e.g., 1% Ethyl Acetate in Hexane). If separating from very similar non-polar impurities, a gradient elution may be necessary, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.[4][6]
Step 4: Post-Column Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Combine the fractions that contain only the pure target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[9]
Visualization of the Purification Workflow
The following diagram outlines the logical workflow for the purification protocol.
Sources
Asymmetric Synthesis of Chiral 6,7-Dihydro-5H-benzocycloheptene Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Benzocycloheptene Scaffolds
The 6,7-dihydro-5H-benzocycloheptene core, a seven-membered carbocyclic ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Analogs of this structure, often referred to as benzosuberones, have demonstrated a wide array of biological activities, including anti-inflammatory, antidepressant, and notably, potent anti-cancer properties.[1][2] The introduction of chirality into this scaffold can have a profound impact on its pharmacological profile, as the stereochemistry often dictates the molecule's interaction with biological targets.[1] Enantiomers of a chiral drug can exhibit significantly different efficacy, metabolism, and toxicity.[3]
This document provides a detailed guide to the asymmetric synthesis of chiral this compound analogs, focusing on robust and reproducible methodologies. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols, and offer insights into the analytical techniques required for the validation of enantiomeric purity.
Core Synthetic Strategies
The asymmetric synthesis of chiral this compound analogs primarily revolves around two key transformations: the enantioselective reduction of a prochiral ketone (a benzosuberone) and the asymmetric conjugate addition to an α,β-unsaturated benzosuberone.
Figure 1: Core asymmetric strategies for the synthesis of chiral this compound analogs.
Strategy 1: Asymmetric Hydrogenation of Benzosuberones
The enantioselective reduction of prochiral benzosuberones to the corresponding chiral alcohols is a highly efficient and atom-economical approach. Transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation are the premier methods for this transformation.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Principle and Mechanistic Insight:
Ruthenium-catalyzed ATH, particularly using Noyori-type catalysts, is a powerful method for the enantioselective reduction of ketones.[2][4][5][6] These reactions typically employ a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a hydrogen source like formic acid/triethylamine azeotrope or isopropanol. The mechanism involves the formation of a ruthenium hydride species, which then transfers a hydride to the ketone carbonyl through a six-membered pericyclic transition state. The chiral ligand environment dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.
Figure 2: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 6,7-Dihydro-5H-benzocyclohepten-5-one
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aryl ketones.[7]
Materials:
-
6,7-Dihydro-5H-benzocyclohepten-5-one
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous dichloromethane (DCM) or isopropanol
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%) in anhydrous DCM (or isopropanol) (0.1 M). Stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: To the flask containing the pre-catalyst, add a solution of 6,7-dihydro-5H-benzocyclohepten-5-one (1 equivalent) in the same solvent.
-
Initiation: Add the formic acid/triethylamine azeotrope (2-5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically 25-40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the chiral 6,7-dihydro-5H-benzocyclohepten-5-ol.
Expected Results:
This methodology typically affords high yields ( >90%) and excellent enantioselectivities ( >95% ee). The absolute configuration of the product alcohol will be dictated by the chirality of the diamine ligand used.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | Aryl Ketones | Chiral Aryl Alcohols | >95 | >98 | [7] |
Strategy 2: Organocatalytic Asymmetric Michael Addition
For the synthesis of chiral benzocycloheptene analogs with substitution at the 6-position, the organocatalytic asymmetric Michael addition to an α,β-unsaturated benzosuberone is a powerful strategy.
Principle and Mechanistic Insight:
This approach utilizes small organic molecules as catalysts, often chiral secondary amines, to activate the α,β-unsaturated system towards nucleophilic attack.[8] The chiral amine catalyst reacts with the enone to form a chiral iminium ion intermediate. This iminium ion is more electrophilic than the starting enone and has one face sterically shielded by the catalyst's chiral scaffold. A nucleophile then adds to the β-position of the iminium ion from the less hindered face, leading to the formation of a new stereocenter with high enantioselectivity. Hydrolysis of the resulting enamine regenerates the catalyst and yields the chiral product.
Sources
- 1. Stereochemical considerations and the antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. nobelprize.org [nobelprize.org]
- 5. Page not available | Thermo Fisher Scientific - CL [thermofisher.com]
- 6. Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1,4]oxazepines in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. mdpi.com [mdpi.com]
The 6,7-Dihydro-5H-benzocycloheptene Scaffold: A Versatile Framework for Modern Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. The 6,7-dihydro-5H-benzocycloheptene moiety, a tricyclic system featuring a benzene ring fused to a seven-membered carbocycle, has emerged as a prominent example of such a scaffold. Its inherent structural features, including a defined three-dimensional shape and the potential for diverse functionalization, have made it a fertile ground for the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the this compound scaffold, from its synthesis and physicochemical properties to its application in the design of novel therapeutics, complete with detailed experimental protocols for researchers in the field.
Physicochemical Properties and Design Considerations
The this compound scaffold possesses a unique combination of rigidity and flexibility, which is crucial for its interaction with diverse biological targets. The fusion of the benzene ring to the cycloheptene core imparts a degree of conformational constraint, while the seven-membered ring retains a level of plasticity, allowing it to adapt to the topology of different binding sites.
Key physicochemical properties of the parent scaffold are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ | |
| Molecular Weight | 144.21 g/mol | |
| XLogP3 | 3.8 | |
| Complexity | 146 |
The lipophilicity of the scaffold, as indicated by its XLogP3 value, suggests good membrane permeability, a desirable trait for oral bioavailability. However, this also highlights the need for careful management of lipophilicity during drug design to avoid issues with solubility and off-target effects. The strategic introduction of polar functional groups is a common strategy to modulate this property.
Synthesis of the this compound Core and Key Derivatives
The synthesis of the this compound scaffold and its derivatives often commences from commercially available starting materials like benzosuberone. A common and effective strategy involves a Wittig reaction to introduce the exocyclic double bond, followed by hydrogenation.
Caption: General synthetic route to the this compound scaffold.
Protocol 1: Synthesis of this compound from Benzosuberone
This protocol outlines a two-step synthesis of the core scaffold, adapted from established literature procedures.
Step 1: Wittig Olefination of Benzosuberone
-
Materials:
-
Benzosuberone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
-
Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension under a nitrogen atmosphere. The mixture will turn a characteristic yellow-orange, indicating the formation of the ylide. d. Stir the mixture at room temperature for 1 hour. e. Dissolve benzosuberone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. f. Allow the reaction to warm to room temperature and stir overnight. g. Monitor the reaction progress by Thin Layer Chromatography (TLC). h. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. i. Extract the aqueous layer with diethyl ether (3 x 50 mL). j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. k. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the exocyclic alkene intermediate.
Step 2: Hydrogenation of the Exocyclic Alkene
-
Materials:
-
Exocyclic alkene intermediate from Step 1
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
-
Procedure: a. Dissolve the exocyclic alkene intermediate in ethanol or ethyl acetate in a round-bottom flask. b. Add a catalytic amount of 10% Pd/C (typically 5-10 mol%). c. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). d. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature. e. Monitor the reaction by TLC until the starting material is consumed. f. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. g. Wash the Celite pad with the reaction solvent. h. Concentrate the filtrate under reduced pressure to yield the this compound product. Further purification by chromatography is typically not necessary if the starting material was pure.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. This section will explore some of the key therapeutic areas where this scaffold has made a significant impact.
Anticancer Agents: Tubulin Polymerization Inhibitors
A significant number of this compound derivatives have demonstrated potent anticancer activity by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine binding site on β-tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of benzocycloheptene-based tubulin inhibitors.
Structure-Activity Relationship (SAR) for Anticancer Activity:
Extensive SAR studies have been conducted to optimize the anticancer potency of this class of compounds. The following table summarizes key findings from various studies:
| Compound ID | R1 | R2 | R3 | IC₅₀ (µM) vs. A549 Cells | Reference |
| 1a | H | H | 3,4,5-(OCH₃)₃ | > 50 | Fictionalized Data for Illustration |
| 1b | OCH₃ | H | 3,4,5-(OCH₃)₃ | 5.2 | Fictionalized Data for Illustration |
| 1c | H | OCH₃ | 3,4,5-(OCH₃)₃ | 2.8 | Fictionalized Data for Illustration |
| 1d | OCH₃ | OCH₃ | 3,4,5-(OCH₃)₃ | 0.9 | Fictionalized Data for Illustration |
| 1e | OCH₃ | OCH₃ | 4-OCH₃ | 8.5 | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and synthesized from general trends observed in the literature to demonstrate SAR principles. Specific IC₅₀ values should be obtained from the cited primary literature.
Key SAR Insights:
-
Substitution on the Benzene Ring: The presence and position of methoxy groups on the benzene ring of the benzocycloheptene scaffold significantly influence activity.
-
Substitution on the Pendant Phenyl Ring: A 3,4,5-trimethoxyphenyl group is often found to be optimal for potent tubulin polymerization inhibition.
-
The Seven-Membered Ring: The integrity and conformation of the cycloheptene ring are crucial for activity.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol describes a standard method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., A549, lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment. c. Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%. d. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). e. Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. f. After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. g. After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. h. Gently pipette up and down to ensure complete solubilization. i. Read the absorbance at 570 nm using a microplate reader. j. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antihistamines: H1 Receptor Antagonists
The this compound scaffold is a key structural feature of several second-generation antihistamines, including loratadine and its active metabolite, desloratadine. These drugs are selective inverse agonists of the histamine H1 receptor and are widely used for the treatment of allergic rhinitis and urticaria.[][2] Their tricyclic structure contributes to their high affinity and selectivity for the H1 receptor.[3]
The mechanism of action involves competitive binding to the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[4] Unlike first-generation antihistamines, many of these derivatives do not readily cross the blood-brain barrier, resulting in a non-sedating profile.[5]
Caption: Potential mechanism of action for benzocycloheptene-based DPP-4 inhibitors.
Protocol 4: DPP-4 Inhibitor Fluorometric Screening Assay
This protocol provides a method for screening compounds for their ability to inhibit DPP-4 activity.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Known DPP-4 inhibitor (e.g., sitagliptin) as a positive control
-
Test compounds
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
-
-
Procedure: a. Prepare serial dilutions of the test compounds and the positive control in the assay buffer. b. In the wells of the microplate, add the assay buffer, the test compound or positive control, and the DPP-4 enzyme. c. Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme. d. Initiate the enzymatic reaction by adding the DPP-4 substrate to each well. e. Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) in a kinetic mode for 15-30 minutes at 37°C. f. Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve). g. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control (no inhibitor). h. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably versatile and productive starting point for the design and discovery of new therapeutic agents. Its unique structural and physicochemical properties have allowed for its successful application in diverse therapeutic areas, from oncology to allergy and metabolic diseases. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of next-generation medicines with improved efficacy and safety profiles. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124087, Desloratadine. Retrieved from [Link]
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Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Loratadine?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 582264, 6,7-dihydro-5H-benzo(7)annulene. Retrieved from [Link]
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Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
- Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1547.
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ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review. Retrieved from [Link]
- DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS. Auburn University.
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National Center for Biotechnology Information. (n.d.). Antidiabetic Activity of Benzopyrone Analogues in Nicotinamide-Streptozotocin Induced Type 2 Diabetes in Rats. Retrieved from [Link]
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ResearchGate. (n.d.). Structure activity relationship (SAR) for antidiabetic activity of.... Retrieved from [Link]
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Scribd. (n.d.). SAR of Antihistaminic Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
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PubMed. (2014). Antidiabetic activity of benzopyrone analogues in nicotinamide-streptozotocin induced type 2 diabetes in rats. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mechanisms of drugs in the treatment of type 2 diabetes mellitus. Retrieved from [Link]
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MDPI. (n.d.). Advanced Bioinformatics Tools in the Pharmacokinetic Profiles of Natural and Synthetic Compounds with Anti-Diabetic Activity. Retrieved from [Link]
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MDPI. (n.d.). Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach. Retrieved from [Link]
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Application Notes and Protocols for High-Pressure Synthesis of 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine Derivatives
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Introduction: The Rationale for High-Pressure Synthesis in Heterocyclic Chemistry
The 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine scaffold is a privileged structure in medicinal chemistry and drug discovery.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antihistaminic, anticancer, anti-inflammatory, and neurokinin-3 receptor antagonist properties.[1] Notable commercial drugs like Loratadine and Desloratadine feature this core structure, highlighting its therapeutic significance.[1]
Traditional synthetic routes to these compounds often require harsh conditions, long reaction times, and can result in the formation of undesirable byproducts. High-pressure synthesis has emerged as a powerful tool to overcome these limitations.[3][4][5] By applying pressures typically in the range of 2-20 kbar, we can significantly influence reaction rates and equilibria. This is primarily due to the change in activation volume (ΔV‡) and reaction volume (ΔV); reactions with a negative activation volume are accelerated by pressure.[5] High pressure can enhance reaction rates and yields, often leading to cleaner reaction profiles and higher product purity.[6][7]
This guide provides a comprehensive overview of the high-pressure synthesis of 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine derivatives, detailing the mechanistic underpinnings, a robust experimental protocol, and critical safety considerations.
Mechanistic Insights: A [4+2] Cyclocondensation Approach
A particularly effective method for constructing the 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine core under high pressure involves an ammonium acetate-mediated [4+2] cyclocondensation reaction.[1] This approach utilizes readily available precursors: benzosuberone and 3-oxo-2-arylhydrazonopropanals.[1]
The proposed mechanism, elucidated through extensive research, proceeds as follows:
-
Enamine Formation: Benzosuberone reacts with ammonium acetate to form an in-situ generated enamine intermediate.
-
Michael Addition: The enamine then undergoes a Michael addition to the activated C=C bond of the 3-oxo-2-arylhydrazonopropanal.
-
Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration steps lead to the formation of the fused pyridine ring.
-
Aromatization: The final step involves aromatization to yield the stable 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine derivative.
High pressure facilitates this cascade by promoting the formation of the compact transition states involved in the Michael addition and cyclization steps.[1][6] This leads to a significant rate enhancement compared to conventional heating or microwave irradiation.[1]
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol: High-Pressure Synthesis in a Q-Tube™ Reactor
This protocol outlines a general procedure for the synthesis of 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine derivatives using a Q-Tube™ high-pressure reactor. This system offers a safe and efficient means of conducting reactions under elevated pressure and temperature.[1]
Materials and Equipment:
-
Benzosuberone (1.0 mmol)
-
Substituted 3-oxo-2-arylhydrazonopropanal (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (5 mL)
-
Q-Tube™ pressure reactor with a pressure cap and silicone sleeve
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: In a Q-Tube™ reaction vessel equipped with a magnetic stir bar, combine benzosuberone (1.0 mmol), the desired 3-oxo-2-arylhydrazonopropanal (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add ethanol (5 mL) to the reaction vessel.
-
Reactor Assembly: Securely seal the Q-Tube™ with the pressure cap and place it inside the silicone sleeve.
-
Reaction Conditions: Place the assembled reactor in a preheated heating mantle or oil bath set to 120°C. Stir the reaction mixture vigorously. The internal pressure will rise as the temperature increases.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. To do this, carefully cool the reactor to room temperature, and then slowly and safely vent the pressure before opening the vessel to take a sample.
-
Workup: Once the reaction is complete (typically within 1-2 hours), cool the reactor to room temperature. Pour the reaction mixture into ice-cold water (50 mL) and stir.
-
Product Isolation: The solid product that precipitates out is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: High-pressure synthesis workflow.
Quantitative Data Summary
The high-pressure synthesis method consistently provides good to excellent yields for a variety of substituted 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine derivatives. The table below summarizes typical results for this protocol.
| Entry | Substituent (Ar) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 1.5 | 85 |
| 2 | 4-Chlorophenyl | 1.0 | 92 |
| 3 | 4-Methoxyphenyl | 2.0 | 88 |
| 4 | 4-Nitrophenyl | 1.0 | 90 |
| 5 | 2-Naphthyl | 1.5 | 82 |
Safety Considerations for High-Pressure Reactions
Working with high-pressure reactors requires strict adherence to safety protocols to mitigate potential hazards.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[8][9] A face shield is recommended when operating the reactor at elevated pressures.[8]
-
Reactor Inspection: Before each use, visually inspect the pressure vessel for any signs of damage, corrosion, or wear.[11] Ensure that all seals and fittings are in good condition.
-
Pressure and Temperature Limits: Never exceed the manufacturer's specified pressure and temperature ratings for the reactor.[10][11] It is recommended to operate at or below 85% of the design pressure and temperature for an added margin of safety.[11]
-
Filling Volume: Do not overfill the reactor. The total volume of the reaction mixture should not exceed 75-80% of the vessel's capacity to allow for thermal expansion.[10][12]
-
Ventilation: Conduct high-pressure reactions in a well-ventilated fume hood.[8][10] This ensures that any potential leaks or venting of volatile materials are safely contained.
-
Cooling and Depressurization: Allow the reactor to cool to room temperature before attempting to open it.[12] Vent any residual pressure slowly and carefully in a safe manner.
-
Emergency Preparedness: Be aware of the location of emergency equipment, such as fire extinguishers and safety showers. Have a clear plan for responding to any unexpected events, such as a sudden pressure release.
Applications in Drug Development
The efficient synthesis of a diverse library of 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine derivatives is of significant interest to the pharmaceutical industry.[1][13] High-pressure synthesis provides a rapid and reliable method for generating novel analogues for structure-activity relationship (SAR) studies. This can accelerate the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, some synthesized derivatives have shown promising cytotoxic activity against various cancer cell lines, making them valuable candidates for further investigation as anticancer agents.[1]
Conclusion
High-pressure synthesis offers a superior alternative to traditional methods for the preparation of 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine derivatives. The advantages of this technology include shorter reaction times, higher yields, and cleaner reaction profiles. By understanding the underlying mechanistic principles and adhering to strict safety protocols, researchers can effectively leverage high-pressure chemistry to advance their drug discovery and development programs.
References
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Al-Warhi, T., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6][12]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21699. [Link]
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Princeton University Environmental Health & Safety. (n.d.). High Pressure Reaction Vessels. Retrieved from [Link]
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University of Kentucky. (n.d.). Reactors & Pressure Vessels. Occupational Health & Safety. Retrieved from [Link]
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Asynt. (2024). 10 Simple steps for pressure reactor safety in your laboratory. Retrieved from [Link]
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Techinstro. (n.d.). High pressure Reactor - Handling Precautions. Retrieved from [Link]
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Denmark, S. E. (n.d.). High Pressure in Organic Synthesis. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Al-Omran, F., et al. (2002). Synthesis of Novel 2-Alkoxy-5H-benzo[6][12]cyclohepta[1,2-b]pyridine-3-carbonitriles. Journal of the Chinese Chemical Society, 49(6), 1049-1054.
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Li, Y., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][8][10]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry, 15(3), 856-865.
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Application Notes & Protocols: Strategic Functionalization of the 6,7-Dihydro-5H-benzocycloheptene Aromatic Core
Abstract: The 6,7-dihydro-5H-benzocycloheptene scaffold, a key structural motif in numerous natural products and pharmaceuticals, presents a valuable platform for chemical exploration.[1][2][3] Its strategic functionalization is paramount for developing novel therapeutic agents and advanced organic materials. This guide provides an in-depth exploration of robust and field-proven methodologies for the selective modification of the six-membered aromatic ring of this bicyclic framework. We will delve into the mechanistic underpinnings and provide detailed, validated protocols for three cornerstone strategies: Electrophilic Aromatic Substitution (EAS), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolkit for creating diverse libraries of benzocycloheptene analogs.[2][4]
Introduction: The Significance of the Benzocycloheptene Scaffold
The fusion of a benzene ring with a seven-membered carbocycle creates the this compound system (also commonly referred to as benzosuberene). This structural unit is not merely a synthetic curiosity; it is a privileged scaffold found in biologically active molecules and serves as a versatile building block in complex syntheses.[2] The ability to precisely install functional groups onto the aromatic portion of this molecule is critical, as it allows for the modulation of its steric, electronic, and pharmacokinetic properties. This guide moves beyond a simple recitation of procedures to explain the causal logic behind reagent choice, reaction conditions, and strategic planning, empowering the researcher to adapt and innovate.
The methodologies discussed herein are organized to provide a logical progression from classical transformations to modern, highly selective catalytic methods.
Part 1: Electrophilic Aromatic Substitution (EAS) - The Foundational Approach
Electrophilic Aromatic Substitution is a fundamental strategy for functionalizing aromatic rings. In the context of this compound, the fused alkyl ring acts as a weak electron-donating group, activating the aromatic ring and directing incoming electrophiles primarily to the ortho (C8) and para (C10) positions.[5][6]
Mechanistic Rationale
The reaction proceeds via a two-step mechanism involving the attack of the π-electron system of the benzene ring on a potent electrophile (E+). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] Subsequent deprotonation by a weak base restores the ring's aromaticity, completing the substitution. The activating nature of the alkyl substituent stabilizes the carbocation intermediate, accelerating the reaction compared to unsubstituted benzene.[5]
Figure 1: Generalized mechanism for Electrophilic Aromatic Substitution.
Protocol 1: Nitration of the Aromatic Ring
Introducing a nitro (-NO₂) group is a strategically vital first step. The nitro group is not only a potent meta-director for subsequent EAS reactions but can also be readily reduced to a primary amine (-NH₂), a crucial functional handle for amide couplings and other transformations.[8]
Experimental Protocol: Synthesis of Nitro-6,7-dihydro-5H-benzocycloheptene
-
Materials: this compound, Acetic Anhydride, Fuming Nitric Acid (≥90%), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in acetic anhydride (5.0 equiv).
-
Cool the mixture to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 equiv) dropwise via a syringe, ensuring the internal temperature does not exceed -5 °C. The addition is highly exothermic and requires careful control.
-
After the addition is complete, allow the reaction to stir at -10 °C for an additional 45-60 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Extract the aqueous mixture with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the nitrated products.
-
| Parameter | Value/Condition | Rationale & Notes |
| Nitrating Agent | HNO₃ in Acetic Anhydride | A milder alternative to the classic H₂SO₄/HNO₃ mixture, often providing better control and selectivity. |
| Temperature | -10 °C to -5 °C | Critical for minimizing side reactions and preventing over-nitration. |
| Work-up | Quenching in ice water | Decomposes excess nitrating agent and facilitates product isolation. |
| Expected Outcome | Mixture of ortho and para isomers | The para isomer is often the major product due to reduced steric hindrance. |
Protocol 2: Bromination of the Aromatic Ring
Aryl bromides are exceptionally useful precursors for a vast array of metal-catalyzed cross-coupling reactions, providing a robust entry point for installing carbon-carbon and carbon-heteroatom bonds.
Experimental Protocol: Synthesis of Bromo-6,7-dihydro-5H-benzocycloheptene
-
Materials: this compound, N-Bromosuccinimide (NBS), Dichloromethane (DCM), Anhydrous Iron(III) Bromide (FeBr₃), Saturated Sodium Thiosulfate solution (Na₂S₂O₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add this compound (1.0 equiv) and dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.05 equiv) in a minimal amount of dry DCM.
-
Add the NBS solution dropwise to the reaction mixture.
-
Add a catalytic amount of anhydrous FeBr₃ (approx. 0.05 equiv). Note: The reaction may proceed without a catalyst but will be significantly slower.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to consume any remaining bromine.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography (silica gel, hexanes) to isolate the bromo-isomers.
-
Figure 2: Workflow for the bromination of this compound.
Part 2: Directed ortho-Metalation (DoM) - A Regiospecific Strategy
While EAS is powerful, controlling regioselectivity between ortho and para positions can be challenging. Directed ortho-Metalation (DoM) offers an elegant solution for exclusively functionalizing the position ortho to a pre-existing directing metalation group (DMG).[9][10] This method involves deprotonation with a strong organolithium base, which is guided by coordination to the DMG.[11]
Mechanistic Rationale
The core principle of DoM relies on a "complex-induced proximity effect." A heteroatom-containing functional group (the DMG) on the aromatic ring coordinates to the Lewis acidic lithium atom of an organolithium reagent (e.g., n-BuLi or sec-BuLi). This brings the highly basic alkyl group into close proximity with an ortho proton, facilitating its abstraction to form a thermodynamically stable aryllithium intermediate. This intermediate then acts as a potent nucleophile, reacting with a wide range of electrophiles.[9]
Figure 3: General mechanism of Directed ortho-Metalation (DoM).
Protocol 3: DoM of a Benzocycloheptene Derivative
The parent hydrocarbon lacks a suitable DMG. Therefore, this protocol assumes the use of a derivative, such as an amide derived from a carboxylated benzocycloheptene, which serves as an excellent DMG.
Experimental Protocol: ortho-Iodination via DoM
-
Materials: N,N-diethyl-6,7-dihydro-5H-benzocycloheptene-9-carboxamide (or other suitable DMG-containing substrate), sec-Butyllithium (sec-BuLi) in cyclohexane, Anhydrous Tetrahydrofuran (THF), 1,2-Diiodoethane, Saturated Ammonium Chloride solution (NH₄Cl).
-
Procedure:
-
To a flame-dried, multi-neck flask under an inert atmosphere, add the DMG-substrate (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-BuLi (1.2 equiv) dropwise. A color change (typically to yellow or orange) indicates the formation of the aryllithium.
-
Stir the solution at -78 °C for 1 hour.
-
In a separate flask, dissolve 1,2-diiodoethane (1.5 equiv) in anhydrous THF, and cool to -78 °C.
-
Transfer the aryllithium solution to the electrophile solution via a cannula.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature over 1 hour.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the ortho-iodinated product.
-
| Component | Example | Role & Rationale |
| DMG | -CONEt₂, -OMe, -OMOM | Coordinates with the organolithium reagent to direct deprotonation. Amides are particularly robust. |
| Base | sec-BuLi, t-BuLi | Strong, non-nucleophilic bases required for efficient deprotonation of the aromatic C-H bond. |
| Electrophile | I₂, C₂H₄I₂, DMF, CO₂ | Reacts with the nucleophilic aryllithium intermediate to install the desired functional group. |
| Solvent | THF, Diethyl Ether | Aprotic polar solvents are necessary to solvate the organometallic species. |
Part 3: Palladium-Catalyzed Cross-Coupling - Forging Complex Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-heteroatom bonds with unparalleled efficiency and functional group tolerance.[12][13][14] Starting from the halo-benzocycloheptenes prepared via EAS or DoM, these methods unlock access to a vast chemical space.
Mechanistic Rationale: The Unified Catalytic Cycle
Most palladium-catalyzed cross-couplings proceed through a common catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[15]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[16]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.[15]
Figure 4: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction is a robust method for coupling aryl halides with organoboron compounds (boronic acids or esters) to form biaryl or aryl-alkyl structures.[16][17][18]
Experimental Protocol: Arylation of Bromo-benzocycloheptene
-
Materials: Bromo-6,7-dihydro-5H-benzocycloheptene (1.0 equiv), Phenylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), Cesium Carbonate (Cs₂CO₃) (2.0 equiv), 1,4-Dioxane, Water.
-
Procedure:
-
To a Schlenk flask, add the bromo-benzocycloheptene, phenylboronic acid, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Ar or N₂) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). The mixture should be sparged with inert gas for 15-20 minutes prior to addition.
-
Heat the reaction mixture to 90-100 °C and stir overnight.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the coupled product.
-
| Catalyst System | Coupling Partners | Base | Rationale & Notes |
| Pd(PPh₃)₄ | Aryl/Vinyl Boronic Acids | Cs₂CO₃, K₂CO₃ | A classic, reliable system for many standard couplings.[19] |
| Pd(OAc)₂ / SPhos | Hindered Boronic Acids | K₃PO₄ | Modern ligand systems offer higher turnover numbers and broader substrate scope. |
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is one of the most powerful methods for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[20][21][22] It involves the coupling of an aryl halide with a primary or secondary amine.[23]
Experimental Protocol: Amination of Bromo-benzocycloheptene
-
Materials: Bromo-6,7-dihydro-5H-benzocycloheptene (1.0 equiv), Morpholine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv), XPhos (0.05 equiv), Sodium tert-butoxide (NaOtBu) (1.4 equiv), Anhydrous Toluene.
-
Procedure:
-
In an oven-dried Schlenk tube inside a glovebox, combine Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the bromo-benzocycloheptene, followed by anhydrous toluene and then the amine (morpholine).
-
Seal the tube, remove it from the glovebox, and heat in an oil bath at 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired aryl amine.
-
| Catalyst/Ligand | Amine Scope | Base | Rationale & Notes |
| Pd₂(dba)₃ / XPhos | Primary & Secondary Amines | NaOtBu | A highly active and general system for a wide range of amines, including hindered ones.[24] |
| Pd(OAc)₂ / BINAP | Secondary Amines | Cs₂CO₃ | An earlier generation system, still effective for many applications. |
Conclusion and Future Outlook
The functionalization of the this compound aromatic ring is a well-established yet continually evolving field. The classical methods of electrophilic aromatic substitution provide essential starting materials, while modern strategies like directed ortho-metalation and palladium-catalyzed cross-coupling offer unparalleled precision and efficiency. By understanding the mechanistic principles behind each transformation, researchers can strategically design and execute synthetic routes to novel analogs with tailored properties. These functionalized scaffolds will undoubtedly continue to serve as valuable platforms in the discovery of new medicines, the development of organic electronics, and the advancement of chemical biology.[2][25]
References
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Taylor & Francis Online. (2024). Synthesis of functionalized benzocycloheptene analogs. Available at: [Link]
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Taylor & Francis Online. (2025). Full article: Synthesis of functionalized benzocycloheptene analogs. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Benzocycloheptene Analogs. PubMed. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Functionalized Benzocycloheptene Analogs | Request PDF. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]
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University of Rochester. (n.d.). Directed (ortho) Metallation. Available at: [Link]
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ResearchGate. (2025). (PDF) Strategies for Functionalized Benzocycloheptene Amines Synthesis. Available at: [Link]
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Harvard University. (n.d.). ortho metalation. Andrew G Myers Research Group. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]
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National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
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Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]
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MDPI. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. Available at: [Link]
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National Institutes of Health. (2011). Synthetic protocols for the nitration of corroles. Available at: [Link]
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Canadian Science Publishing. (2025). Sparteine-mediated stereoselective directed ortho metalation of ferrocene diamides. Available at: [Link]
-
YouTube. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. Organic Chemistry Explained!. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Nuno Ricardo. Available at: [Link]
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YouTube. (2018). The Suzuki reaction. Scott Norris. Available at: [Link]
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ResearchGate. (2023). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). On the bromination of the dihydroazulene/vinylheptafulvene photo-/thermoswitch. Available at: [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. Chem Help ASAP. Available at: [Link]
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ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Available at: [Link]
-
Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]
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YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. The Organic Chemistry Tutor. Available at: [Link]
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Grafiati. (2022). Bibliographies: 'Directed Ortho Metalation'. Available at: [Link]
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MDPI. (n.d.). Investigating Bay-Substituted 6,7-Dihydrodibenzo[b,j][10][25]phenanthroline, a Class of Tunable Hindered Rotors: Synthesis and Molecular Dynamics. Available at: [Link]
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Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: [Link]
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YouTube. (2015). Electrophilic Aromatic Substitution. Professor Dave Explains. Available at: [Link]
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Scientific Research Publishing. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Available at: [Link]
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SciSpace. (n.d.). cyclopenta[b]thiophene-6-one and Nitration and Acetylation of <-Methyl-ẞ-(3-thienyl) propanoic Acid. A Reinvestigation. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dihydro-5H-benzocycloheptene
Introduction:
Welcome to the technical support guide for the synthesis of 6,7-dihydro-5H-benzocycloheptene, also known as benzosuberene. This tricyclic hydrocarbon is a key structural motif in various pharmacologically active compounds. Achieving high yields in its synthesis is crucial for efficient drug discovery and development pipelines.
This guide provides in-depth, experience-based troubleshooting advice for the common synthetic pathway: the intramolecular Friedel-Crafts cyclization to form 6,7-dihydro-5H-benzocyclohepten-5-one (benzosuberone), followed by its complete reduction. We will address specific issues you may encounter at each stage and offer validated protocols to enhance your reaction outcomes.
Overall Synthetic Workflow
The synthesis typically proceeds in two key stages. Understanding the potential pitfalls at each stage is the first step toward optimizing your yield.
Caption: General two-stage synthesis of this compound.
Part 1: Troubleshooting the Friedel-Crafts Cyclization
The formation of the seven-membered ring to create the benzosuberone intermediate is often the most challenging step. Low yields are typically due to catalyst choice, reaction conditions, or substrate purity.
Q1: My Friedel-Crafts cyclization of γ-phenylbutyric acid (or its acid chloride) is giving a very low yield of benzosuberone. What is going wrong?
A1: Low yields in this intramolecular acylation are common and can be attributed to several factors. The formation of a seven-membered ring is entropically less favored than five- or six-membered rings.[1] Key areas to investigate are the choice of catalyst and the reaction conditions.
-
Causality: Strong Lewis acids like AlCl₃ can form a stable complex with the product ketone, requiring more than a stoichiometric amount of the catalyst.[2] Furthermore, harsh conditions can lead to charring and side reactions. Polyphosphoric acid (PPA) or Eaton's reagent are often more effective for this specific cyclization as they act as both catalyst and solvent, promoting the desired intramolecular reaction.[3][4]
-
Troubleshooting Protocol: Cyclization using Eaton's Reagent
-
Preparation: Prepare Eaton's reagent (typically 7.7 wt% P₂O₅ in methanesulfonic acid) or use a commercially available solution.[4] Handle with extreme care in a fume hood, as it is highly corrosive.
-
Reaction Setup: To a stirred solution of Eaton's reagent, slowly add your starting material (e.g., 4-phenylpentanoic acid) at 0 °C to control the initial exotherm.
-
Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: After washing the organic layer with a saturated sodium bicarbonate solution and brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude benzosuberone can be purified by flash chromatography.[4]
-
Q2: I'm observing significant amounts of intermolecular side products (polymers) instead of my desired benzosuberone. How can I favor intramolecular cyclization?
A2: The formation of intermolecular products occurs when one molecule's acyl group reacts with a neighboring aromatic ring. This is a concentration-dependent issue.
-
Causality: According to the principles of reaction kinetics, intramolecular reactions are favored at high dilution, as the probability of the reactive ends of the same molecule finding each other becomes higher than the probability of two different molecules colliding.
-
Troubleshooting Protocol: High-Dilution Conditions
-
Setup: Use a larger volume of solvent than you normally would for the amount of starting material.
-
Slow Addition: Instead of adding the substrate all at once, use a syringe pump to add a solution of your starting material (e.g., γ-phenylbutyryl chloride in a suitable solvent like dichloromethane) to the stirred catalyst suspension over several hours.
-
Rationale: This technique keeps the instantaneous concentration of the reactant extremely low, thereby promoting the intramolecular pathway.
-
Part 2: Troubleshooting the Reduction of Benzosuberone
Once you have successfully synthesized the benzosuberone intermediate, the final step is the complete reduction of the carbonyl group to a methylene (CH₂) group. The choice of reduction method is critical and depends on the stability of your molecule.
Q3: My Clemmensen reduction of benzosuberone is incomplete and gives a complex mixture of products. What's the issue?
A3: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is a classic method but is notorious for its harsh, strongly acidic conditions and lack of a fully understood mechanism.[5][6][7]
-
Causality: The substrate must be stable to hot, concentrated acid.[7][8] For aryl-alkyl ketones like benzosuberone, side reactions such as dimerization or rearrangement can occur on the zinc surface. Incomplete reactions are often due to poor quality of the zinc amalgam or insufficient reaction time/temperature.
-
Alternative Protocol (Recommended): The Wolff-Kishner Reduction The Wolff-Kishner reduction is an excellent alternative that operates under strongly basic conditions, making it complementary to the Clemmensen reduction.[9] It is often higher yielding and cleaner for substrates that can tolerate high pH.
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve the benzosuberone in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate and a strong base, such as potassium hydroxide (KOH).
-
Reaction: Heat the mixture to reflux. Initially, water and excess hydrazine will distill off. As the temperature rises (typically to ~200°C), the decomposition of the hydrazone intermediate begins, releasing nitrogen gas.[10][11] This gas evolution is a key driving force for the reaction.[12]
-
Monitoring: The reaction is typically complete when gas evolution ceases (usually 3-6 hours).[11]
-
Workup: After cooling, dilute the mixture with water and extract the product with an ether or hydrocarbon solvent (e.g., hexane).
-
Purification: Wash the organic extracts, dry over an anhydrous salt, and remove the solvent. The resulting this compound can be purified by distillation or chromatography.
-
Caption: Decision diagram for choosing a reduction method.
Q4: Are there milder alternatives to the Clemmensen and Wolff-Kishner reductions?
A4: Yes. While classic, both methods involve harsh conditions (very low or high pH, high temperatures). For sensitive substrates, a two-step modern approach is often preferable. One of the most reliable methods is catalytic hydrogenation.
-
Causality: Catalytic hydrogenation involves the addition of H₂ gas across the carbonyl group in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[13][14] This method operates at much lower temperatures and near-neutral pH, preserving many functional groups that would be destroyed by the classic methods.
-
Troubleshooting Protocol: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the benzosuberone in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level (e.g., 50 psi). Stir the reaction at room temperature or with gentle heating.
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas or by TLC/GC analysis of aliquots.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst.[4]
-
Isolation: Remove the solvent under reduced pressure to yield the crude product, which can then be purified.
-
Comparative Summary of Reduction Methods
| Method | Reagents | Conditions | Pros | Cons |
| Clemmensen | Zn(Hg), conc. HCl[7] | Strongly acidic, high temp. | Inexpensive, effective for aryl-alkyl ketones. | Harsh conditions, substrate must be acid-stable, mechanism obscure.[6][8] |
| Wolff-Kishner | H₂NNH₂, KOH, Diethylene Glycol[9][11] | Strongly basic, high temp. (~200°C) | Good for acid-sensitive substrates, generally high yield. | Harsh basic conditions, high temperature required.[15] |
| Catalytic Hydrogenation | H₂, Pd/C[13] | Neutral pH, room temp to moderate heat, pressure. | Very mild conditions, clean reaction, high yield. | Requires specialized pressure equipment, catalyst can be expensive. |
References
-
ResearchGate. Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. Available from: [Link]
-
PrepChem.com. Synthesis of 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-4-carboxylic acid. Available from: [Link]
-
University of Rochester. Clemmensen reduction. Available from: [Link]
-
Scientific Research Publishing. A Complete and Sustained Clemmensen Reduction Mechanism. Available from: [Link]
-
Wikipedia. Clemmensen reduction. Available from: [Link]
-
Organic Chemistry Portal. Clemmensen Reduction. Available from: [Link]
-
National Center for Biotechnology Information. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Available from: [Link]
-
Wikipedia. Wolff–Kishner reduction. Available from: [Link]
-
Pharmaguideline. Wolff Kishner Reduction. Available from: [Link]
-
J&K Scientific LLC. Wolff-Kishner Reduction. Available from: [Link]
-
YouTube. Clemmensen Reduction. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
L.S.College, Muzaffarpur. Wolff–Kishner reduction. Available from: [Link]
-
YouTube. Wolff Kishner Reduction Mechanism. Available from: [Link]
-
National Center for Biotechnology Information. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. Available from: [Link]
-
Kaili Catalyst New Materials CO., LTD. Catalytic hydrogenation. Available from: [Link]
-
Semantic Scholar. Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][3]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Available from: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]
-
HETEROCYCLES. NOVEL EFFICIENT SYNTHESIS AND PROPERTIES OF 5,6-DIHYDROCYCLOHEPTA[b]INDOL-6-ONE, AND ITS TRANSFORMATION TO 6-AZOLYL-5-AZABENZ[b]. Available from: [Link]
-
YouTube. Catalytic Hydrogenation. Available from: [Link]
-
PubChem. 6,7-dihydro-5H-benzo(7)annulene. Available from: [Link]
-
National Center for Biotechnology Information. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Available from: [Link]
-
Organic Syntheses. 6,7-dihydrocyclopenta-1,3-dioxin-5(4h)-one. Available from: [Link]
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Common side reactions in the synthesis of 6,7-dihydro-5H-benzocycloheptene.
Welcome to the technical support guide for the synthesis of 6,7-dihydro-5H-benzocycloheptene (also known as benzosuberane). This document is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental hurdles. The synthesis, while conceptually straightforward, often involves challenges in two key stages: the intramolecular Friedel-Crafts cyclization to form the benzosuberone intermediate, and the subsequent reduction of the ketone to the final alkane product. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you navigate these challenges.
Core Synthetic Pathway Overview
The most common route to this compound involves a two-step process. Understanding this workflow is the first step in effective troubleshooting.
Caption: General synthetic workflow for this compound.
Part 1: Troubleshooting the Friedel-Crafts Cyclization
The formation of the seven-membered ring via intramolecular Friedel-Crafts acylation is often the most challenging step. Success hinges on managing the potent Lewis acid catalyst and preventing undesirable side reactions.[1]
Q1: My Friedel-Crafts cyclization yield is very low, with significant recovery of starting material. What's going wrong?
Answer: This is a common issue often traced back to the catalyst or reaction conditions.
-
Causality (Catalyst Deactivation): The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly oxophilic. The product ketone, benzosuberone, has a carbonyl oxygen that readily coordinates with the AlCl₃. This forms a stable complex, effectively removing the "catalyst" from the reaction cycle.[2] Therefore, a stoichiometric amount or more of the Lewis acid is required, not a catalytic amount.[2] Insufficient catalyst will result in an incomplete reaction.
-
Causality (Reaction Conditions): Friedel-Crafts reactions are sensitive to trace amounts of water, which will hydrolyze and deactivate the Lewis acid.[3] Furthermore, inadequate temperature can prevent the reaction from reaching the necessary activation energy.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
-
Verify Catalyst Stoichiometry: For the cyclization of 5-phenylvaleroyl chloride, use at least 1.1 equivalents of AlCl₃. If starting from 5-phenylvaleric acid with a reagent like polyphosphoric acid (PPA), ensure the PPA is viscous and freshly opened to guarantee its dehydrating and catalytic power.
-
Optimize Temperature: While high temperatures can cause charring, the reaction often requires heating to proceed. Start the reaction at 0 °C during the addition of AlCl₃ to control the initial exotherm, then slowly warm to room temperature, and finally heat to reflux (e.g., in dichloromethane or 1,2-dichloroethane) while monitoring by TLC.
-
Workup Considerations: The workup requires hydrolyzing the aluminum-ketone complex. This is typically done by carefully pouring the reaction mixture onto crushed ice, often containing concentrated HCl to aid in dissolving the aluminum salts.
Q2: I'm observing significant charring and polymerization in my reaction flask. How can I prevent this?
Answer: Charring or polymerization indicates that the reaction conditions are too harsh, causing intermolecular reactions and decomposition.
-
Causality: Strong Lewis acids like AlCl₃ can promote undesired intermolecular alkylations and acylations, leading to high-molecular-weight tar.[4][5] This is exacerbated by high local concentrations of reagents and elevated temperatures. The acylium ion intermediate can also react with already-formed product if conditions are not carefully controlled.
Preventative Measures:
-
Control Reagent Addition: Add the acyl chloride solution dropwise to the suspension of AlCl₃ in the solvent at a low temperature (0 °C). This maintains a low concentration of the reactive electrophile and helps dissipate the heat of reaction.
-
Solvent Choice: Use a solvent with a moderate boiling point, such as dichloromethane (DCM), to avoid excessive temperatures. For less reactive substrates, 1,2-dichloroethane (DCE) can be used for higher reflux temperatures, but the risk of side reactions increases.
-
Consider Milder Catalysts: If charring persists, investigate milder Lewis acids. While less common for this specific transformation, catalysts like Zn(II) salts or Brønsted acids like triflic acid have been used in other Friedel-Crafts acylations and may offer a cleaner reaction profile.[2][3]
Caption: Troubleshooting workflow for the Friedel-Crafts cyclization step.
Part 2: Troubleshooting the Reduction of Benzosuberone
The reduction of the benzosuberone carbonyl to a methylene group is the final step. The two primary methods, Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions), each have their own set of potential side reactions.[2][6]
Q3: My Clemmensen reduction is incomplete or fails entirely. What are the critical parameters?
Answer: The success of a Clemmensen reduction is highly dependent on the quality of the zinc amalgam and the acidity of the medium.[7] An alcohol intermediate is not believed to be involved; the reaction is thought to occur on the surface of the zinc.[7][8]
-
Causality (Poor Amalgam Activity): The reaction occurs on the zinc surface. If the zinc is passivated by an oxide layer, the reaction will not initiate. Amalgamation with mercury (HgCl₂) creates a fresh, highly active zinc surface and increases the hydrogen overpotential, which favors direct reduction over hydrogen gas evolution.
-
Causality (Insufficient Acid): Concentrated hydrochloric acid serves both to protonate the carbonyl, making it more electrophilic, and to drive the reaction forward. Using dilute acid will halt the reaction.
Experimental Protocol: Preparation of Active Zinc Amalgam
-
Place mossy zinc (10 g) in a flask.
-
Add a solution of mercury(II) chloride (1 g) in water (15 mL) and concentrated HCl (0.5 mL).
-
Swirl the flask for 5-10 minutes. You should observe the zinc becoming coated with a silvery layer of mercury.
-
Decant the aqueous solution and wash the freshly prepared amalgam with water (2 x 20 mL).
-
Use the amalgam immediately in the Clemmensen reduction.
Q4: The Clemmensen reduction produced a high-molecular-weight byproduct that appears to be a dimer. What is it and how can I avoid it?
Answer: You are likely observing the formation of a pinacol-type dimer. This is a known side reaction in Clemmensen reductions, particularly with ketones.[7]
-
Mechanism: The reduction is thought to proceed through radical or organozinc intermediates on the metal surface.[8] If two of these intermediates on adjacent zinc sites couple before they can be fully reduced, a C-C bond is formed, leading to a 1,2-diol (pinacol) which may be further reduced or rearranged under the harsh conditions.[9]
Troubleshooting Protocol:
-
Add an Organic Co-Solvent: Performing the reaction in a biphasic system with an immiscible organic solvent like toluene can help. The benzosuberone has higher solubility in the organic phase, which can lower its effective concentration at the zinc surface, thus disfavoring the bimolecular dimerization reaction.
-
Ensure Vigorous Stirring: A high stir rate is crucial to ensure the substrate is constantly brought to the active zinc surface and to break up any potential aggregates, favoring the desired intramolecular reduction pathway.
-
Maintain High Acidity: Keeping the HCl concentration high helps to ensure rapid protonation and subsequent reduction steps, minimizing the lifetime of the radical intermediates that can lead to dimerization.[7]
Caption: Competing pathways in the Clemmensen reduction of benzosuberone.
Q5: My substrate has acid-sensitive functional groups. What is a suitable alternative to the Clemmensen reduction?
Answer: The Wolff-Kishner reduction is the classic alternative for substrates that are unstable in strong acid.[2] This reaction is performed under strongly basic conditions.
-
Mechanism: The ketone first reacts with hydrazine (H₂NNH₂) to form a hydrazone. Subsequent heating with a strong base (like KOH or potassium tert-butoxide) in a high-boiling solvent (like diethylene glycol) causes deprotonation and elimination of N₂ gas, yielding the alkane.
Data Presentation: Comparison of Reduction Methodologies
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Conditions | Amalgamated Zinc (Zn(Hg)), conc. HCl, heat[8] | Hydrazine (H₂NNH₂), KOH or t-BuOK, high-boiling solvent (e.g., DEG), heat[6] |
| pH | Strongly Acidic | Strongly Basic |
| Compatible With | Acid-stable groups, aryl-alkyl ketones[8] | Base-stable groups, acid-sensitive groups (e.g., acetals, some esters) |
| Incompatible With | Acid-labile groups, some α,β-unsaturated ketones (may reduce C=C)[10] | Base-labile groups (e.g., some esters), sterically hindered ketones (hydrazone formation can be slow) |
| Common Side Products | Pinacol dimerization, rearrangement[7] | Incomplete reaction (isolated hydrazone), side reactions from competing enolization |
Part 3: General FAQs
Q6: How can I effectively purify the final this compound product?
Answer: Since the product is a non-polar hydrocarbon, purification is typically straightforward.
-
Aqueous Workup: After the reaction is complete, neutralize the mixture carefully. Extract the product into a non-polar organic solvent like hexanes, diethyl ether, or ethyl acetate. Wash the organic layer sequentially with water and brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Chromatography/Distillation: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent like hexanes or petroleum ether.[11] Given its likely liquid nature, distillation under reduced pressure is also an excellent method for final purification.
References
-
Taylor & Francis. (2024). Synthesis of functionalized benzocycloheptene analogs. Taylor & Francis Online. [Link]
-
Salehi, B., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
-
University of Rochester. (n.d.). Clemmensen reduction. Department of Chemistry. [Link]
-
Chad's Prep. (n.d.). The Clemmensen and Wolff Kishner Reductions. Chad's Prep®. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
ResearchGate. (2024). (PDF) The Clemmensen Reduction. [Link]
-
Taylor & Francis Online. (2024). Synthesis of functionalized benzocycloheptene analogs. [Link]
-
Juniper Publishers. (2024). The Clemmensen Reduction. [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. [Link]
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Troubleshooting guide for the Vilsmeier cyclization of benzocycloheptene precursors.
Welcome to the technical support center for the Vilsmeier-Haack reaction, with a specialized focus on the intramolecular cyclization of benzocycloheptene precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful formylation and cyclization reaction. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot common challenges and optimize your reaction outcomes.
Introduction to the Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][2][3] The core of the reaction involves an electrophilic aromatic substitution using a chloroiminium salt, commonly known as the Vilsmeier reagent.[4][5] This reagent is typically generated in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid halide, most frequently phosphorus oxychloride (POCl₃).[6][7]
In the context of benzocycloheptene synthesis, the reaction is adapted for intramolecular cyclization. An appropriately substituted precursor, typically containing an activated aromatic ring and a tethered nucleophilic moiety (like an enol ether or alkene), undergoes an initial formylation or activation, followed by a ring-closing step to construct the seven-membered ring. This guide addresses the specific hurdles you may encounter during this elegant yet sensitive transformation.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address the most common issues encountered during the Vilsmeier cyclization of benzocycloheptene precursors.
Part 1: Reagent Preparation and Reaction Setup
Question 1: I'm observing a thick, unmanageable precipitate while preparing the Vilsmeier reagent. What is causing this and how can I prevent it?
Answer: This is a very common issue caused by the precipitation of the Vilsmeier reagent (the chloroiminium salt) from the reaction medium, especially when using neat DMF. The reaction between DMF and POCl₃ is highly exothermic, and localized heating can exacerbate the insolubility.
Causality & Solution:
-
High Concentration: The concentration of the formed salt is too high for it to remain dissolved in DMF alone.
-
Inefficient Cooling: Poor heat dissipation during the exothermic addition of POCl₃ promotes solidification.
Recommendations:
-
Use a Co-solvent: Add an anhydrous, non-participating co-solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or chloroform before or during the addition of POCl₃.[8] This helps to keep the Vilsmeier reagent in solution.
-
Ensure Efficient Cooling and Slow Addition: Prepare the reagent in a flask that is appropriately sized to allow for efficient heat transfer. Vigorously stir the DMF/co-solvent mixture in an ice-water bath (0-5 °C) and add the POCl₃ dropwise via a syringe or dropping funnel to prevent localized heat buildup.[8] After the addition, allow the mixture to stir at 0 °C for at least 30 minutes to ensure complete formation of the reagent before adding your substrate.[8]
Question 2: How critical are anhydrous conditions for this reaction?
Answer: Strictly anhydrous conditions are paramount for the success of the Vilsmeier-Haack reaction.
Causality & Solution: The Vilsmeier reagent and POCl₃ are both highly sensitive to moisture.[6] Water will rapidly react with and decompose both species.
-
POCl₃ Hydrolysis: Reacts violently with water to produce phosphoric acid and HCl, which can cause unwanted side reactions.[9]
-
Vilsmeier Reagent Decomposition: The chloroiminium salt is readily hydrolyzed, quenching the active electrophile and preventing your desired reaction from occurring.
Recommendations:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Anhydrous Reagents: Use freshly opened or properly stored anhydrous DMF and POCl₃. If your DMF smells "fishy," it has likely decomposed to dimethylamine and should be replaced or purified.[10]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.
Part 2: Low Yield and Incomplete Conversion
Question 3: My reaction is very sluggish or stalls completely, with TLC analysis showing mostly unreacted starting material. What steps should I take?
Answer: Low reactivity can stem from several factors, primarily related to the electronic nature of your substrate or suboptimal reaction conditions. The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system for the reaction to proceed efficiently.[7][11]
Causality & Solution:
-
Insufficiently Activated Substrate: The benzocycloheptene precursor may lack sufficiently strong electron-donating groups (EDGs) on the aromatic ring to facilitate electrophilic attack.
-
Suboptimal Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
-
Low Temperature: The activation energy for the cyclization may not be met at lower temperatures.
Recommendations:
-
Increase Reagent Equivalents: For sluggish reactions, increase the stoichiometry of the Vilsmeier reagent from a typical 1.1-1.2 equivalents to 1.5 or even 2.0 equivalents relative to the substrate.[8]
-
Increase Reaction Temperature: If the reaction does not proceed at room temperature, gradually increase the temperature. Many Vilsmeier reactions are run at elevated temperatures (e.g., 40-80 °C).[2][8] Monitor the reaction by TLC to find the optimal balance between reaction rate and potential side product formation. For very unreactive substrates, refluxing overnight may be necessary.[8]
-
Confirm Substrate Suitability: The Vilsmeier-Haack reaction works best on arenes with electron-donating groups like amines, ethers, or alkyl groups.[5][12] If your substrate is electron-deficient, you may need to consider alternative synthetic routes.
Troubleshooting Workflow for Low Product Yield
Caption: A step-by-step decision-making process for troubleshooting low product yield.
Part 3: Work-up and Purification Challenges
Question 4: The aqueous work-up of my reaction is very difficult. I'm getting a persistent emulsion or a tarry residue. What is the correct procedure?
Answer: The work-up is a critical step where many issues can arise. The quenching of excess POCl₃ and the Vilsmeier reagent is highly exothermic and must be controlled.[9]
Causality & Solution:
-
Uncontrolled Quenching: Adding water directly to the reaction mixture can cause a violent, uncontrolled exotherm, leading to the decomposition of your product and the formation of intractable tars.[13]
-
Emulsion Formation: The presence of DMF and acidic byproducts (phosphoric and hydrochloric acid) can lead to the formation of stable emulsions during extraction, making phase separation nearly impossible.[6][8]
Best Practices for Work-up:
-
Controlled "Reverse" Quench: The standard and safest procedure is to pour the cooled reaction mixture slowly into a separate beaker containing a vigorously stirred mixture of crushed ice and water.[8][9] This method, often called a reverse quench, ensures that the heat generated is effectively dissipated.
-
Neutralization: After the quench is complete and the iminium salt has hydrolyzed to the aldehyde, the acidic solution must be carefully neutralized. Slowly add a base like saturated sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or dilute sodium hydroxide (NaOH) until the pH is neutral or slightly basic (pH 7-8). Perform this step in an ice bath to control any further heat evolution.
-
Breaking Emulsions: If an emulsion forms during extraction with an organic solvent (e.g., ethyl acetate or DCM), add a saturated solution of sodium chloride (brine).[6] This increases the ionic strength and polarity of the aqueous layer, helping to force the organic product into the organic phase and break the emulsion. Multiple extractions with smaller volumes of organic solvent are more effective than a single large extraction.
Question 5: My final product is contaminated with starting material that has a very similar polarity, making purification by column chromatography difficult.
Answer: This is a direct consequence of an incomplete reaction.
Causality & Solution: If the starting material and product have similar Rf values on a TLC plate, separation can be challenging. The best solution is to ensure the reaction goes to completion before work-up.
Recommendations:
-
Drive the Reaction to Completion: Before quenching the reaction, ensure that TLC analysis shows complete consumption of the starting material. If the reaction has stalled, apply the optimization techniques described in Question 3 (increase temperature, add more reagent, or allow more time).[13]
-
Chromatography Optimization: If you must separate a persistent mixture, use a shallow solvent gradient during column chromatography. Running the column with a less polar eluent system for a longer duration can often improve the separation of closely-eluting spots.
Experimental Protocols
General Protocol for Vilsmeier Cyclization
This protocol provides a general guideline. Reaction times, temperatures, and stoichiometry may need to be optimized for your specific benzocycloheptene precursor.
1. Vilsmeier Reagent Preparation (in situ)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 mL per 1 mmol of substrate).
-
If using a co-solvent, add anhydrous DCM or DCE (e.g., 5 mL per 1 mmol of substrate).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.
2. Reaction with Benzocycloheptene Precursor
-
Dissolve the benzocycloheptene precursor (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, or heat to 40-80 °C if necessary.[8]
-
Monitor the reaction progress by TLC until the starting material is consumed.
3. Work-up and Isolation
-
Cool the reaction mixture back to room temperature.
-
In a separate, larger beaker, prepare a vigorously stirred solution of crushed ice and water.
-
Slowly pour the reaction mixture into the ice water.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated NaHCO₃ solution or solid Na₂CO₃ until gas evolution ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL) to break any emulsions, and dry over anhydrous sodium sulfate (Na₂SO₄).[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclized product.
Reaction Mechanism and Key Intermediates
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack and cyclization.
Caption: The two-stage mechanism of the Vilsmeier-Haack cyclization.
Summary of Key Optimization Parameters
| Parameter | Common Range | Potential Issue if Mishandled | Optimization Strategy | Supporting Citation |
| POCl₃ (equivalents) | 1.1 - 2.0 | Incomplete conversion (too low); Side reactions (too high) | Start with 1.5 eq. for new substrates and adjust based on conversion. | [8] |
| Temperature (°C) | 0 - 80 °C | No reaction (too low); Tar formation (too high) | Start at RT and gradually increase temperature, monitoring by TLC. | [2][8] |
| Solvent | DMF, DCM, DCE | Reagent precipitation; Poor substrate solubility | Use a co-solvent like DCM or DCE to maintain homogeneity. | [8] |
| Reaction Time (h) | 1 - 24 h | Incomplete conversion (too short); Decomposition (too long) | Monitor by TLC to determine the point of maximum product formation. | [8] |
| Quenching Method | Slow addition to ice | Uncontrolled exotherm, product decomposition | Always use a "reverse quench" by adding the reaction mixture to ice. | [9] |
References
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.
-
PrepChem.com. (2013). Synthesis of Vilsmeier reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2, 189.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
SciRP.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2024). The reaction path of the Vilsmeier complex formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
- Sridhar, R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
ResearchGate. (2025). Synthesis of Functionalized Benzocycloheptene Analogs. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
- International Journal of Trend in Scientific Research and Development. (2019).
-
Reddit. (2024). Vilsmeier Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ChemistryViews. (2024). A New Path to Benzocycloheptenes. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]
-
Chem-Station Int. Ed. (2014, April 13). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NRO CREACTION. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
- Organic Syntheses. (2012). Org. Synth. 2012, 89, 220.
-
The Organic Chemistry Tutor. (2021, October 5). Vilsmeier-Haack-Arnold Reaction Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- Benchchem. (2025).
- ResearchGate. (n.d.). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones. Retrieved from [Link]
-
Reagent Blues. (2020, July 17). Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions [Video]. YouTube. [Link]
- ResearchGate. (2021). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I).
- ResearchGate. (2025). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions.
- ResearchGate. (2025).
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Preventing polymerization during the synthesis of benzocycloheptene derivatives.
Technical Support Center: Synthesis of Benzocycloheptene Derivatives
Welcome to the Technical Support Center for the Synthesis of Benzocycloheptene Derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with these valuable scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the prevention of unwanted polymerization during synthesis.
Section 1: Troubleshooting Polymerization in Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a powerful tool for constructing the seven-membered ring of benzocycloheptene derivatives. However, the same catalysts that facilitate this intramolecular reaction can also promote intermolecular reactions, leading to oligomerization and polymerization.[1][2]
Frequently Asked Questions (FAQs): RCM
Q1: My RCM reaction is producing a significant amount of high molecular weight, insoluble material instead of my desired benzocycloheptene. What is happening?
A1: This is a classic sign of competing intermolecular olefin metathesis, which leads to polymerization. This occurs when one diene molecule reacts with another instead of with itself. The issue is often exacerbated by high substrate concentrations, which favor intermolecular collisions. To favor the desired intramolecular RCM, reactions are typically run under dilute conditions.[1]
Q2: I'm observing the formation of isomers of my product, and the yield of the desired benzocycloheptene is low. What could be the cause?
A2: The formation of isomers is a common side reaction in metathesis, often caused by the decomposition of the ruthenium catalyst into hydride species that can catalyze double bond migration.[2][3] This isomerization can lead to the formation of undesired constitutional isomers and can also render the starting material or product inactive for further desired reactions.
Q3: Can the choice of catalyst influence the extent of polymerization?
A3: Absolutely. While highly active catalysts like the second-generation Grubbs and Hoveyda-Grubbs catalysts are excellent for RCM, their high activity can sometimes lead to unwanted side reactions if not properly controlled.[1][3] Catalyst selection should be tailored to the specific substrate and reaction conditions.
Troubleshooting Guide: Preventing Polymerization and Isomerization in RCM
This guide provides actionable steps to minimize unwanted side reactions during the RCM synthesis of benzocycloheptene derivatives.
| Parameter | Problem | Solution & Scientific Rationale |
| Concentration | High concentration favors intermolecular reactions, leading to polymerization. | Work at high dilution (0.001–0.05 M). This statistically favors the intramolecular reaction by reducing the probability of two different molecules interacting.[1] |
| Catalyst Addition | A high initial concentration of a very active catalyst can promote rapid, uncontrolled reactions. | Employ slow addition of the catalyst or a solution of the diene substrate to maintain a low instantaneous concentration of the reacting species.[1] |
| Temperature | Elevated temperatures can accelerate catalyst decomposition, leading to the formation of ruthenium hydride species that cause isomerization.[3] | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for many RCM reactions. |
| Isomerization | Ruthenium hydride byproducts catalyze double bond migration. | Add a hydride scavenger. Mildly acidic additives like acetic acid or electron-deficient benzoquinones (e.g., 1,4-benzoquinone) can quench these hydride species without significantly impacting the metathesis catalyst's activity.[3][4][5] |
| Byproduct Removal | The accumulation of ethylene, a byproduct of RCM with terminal alkenes, can inhibit the catalyst and affect the reaction equilibrium.[2][5] | Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to drive off ethylene and shift the equilibrium towards the product.[1] |
Experimental Protocol: RCM with Polymerization and Isomerization Suppression
Objective: To synthesize a benzocycloheptene derivative via RCM while minimizing polymerization and isomerization.
Materials:
-
Diene precursor
-
Anhydrous, degassed toluene
-
Grubbs II catalyst
-
1,4-Benzoquinone
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, dissolve the diene precursor in anhydrous, degassed toluene to a final concentration of 0.01 M.
-
Inhibitor Addition: Add 1,4-benzoquinone (5-10 mol%) to the solution. This will act as an inhibitor for isomerization.[4]
-
Catalyst Preparation: In a separate vial, dissolve the Grubbs II catalyst (1-5 mol%) in a small amount of anhydrous, degassed toluene.
-
Reaction Initiation: While stirring the diene solution at room temperature under a gentle stream of inert gas, add the catalyst solution dropwise over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, add a quenching agent such as ethyl vinyl ether to deactivate the catalyst.
-
Work-up and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography.
RCM Catalytic Cycle and Intervention Points
Caption: RCM cycle and points for troubleshooting polymerization and isomerization.
Section 2: Preventing Side Reactions in Friedel-Crafts Cyclization
Intramolecular Friedel-Crafts reactions are a common method for forming the benzocycloheptene ring system.[6][7] However, the Lewis acid catalysts used can also promote intermolecular alkylation, leading to polymeric byproducts.[8]
Frequently Asked Questions (FAQs): Friedel-Crafts Reactions
Q1: My Friedel-Crafts cyclization is yielding a dark, tarry substance with very little of my desired product. What's going on?
A1: This is indicative of extensive intermolecular Friedel-Crafts alkylation or acylation, leading to polymerization.[8] The product of the initial reaction can be more reactive than the starting material, leading to subsequent reactions.[9]
Q2: How can I control the reaction to favor the intramolecular cyclization?
A2: The key is to control the reactivity of the electrophilic species and the reaction conditions. This can be achieved by careful selection of the Lewis acid catalyst, solvent, and reaction temperature.
Troubleshooting Guide: Optimizing Friedel-Crafts Cyclization
| Parameter | Problem | Solution & Scientific Rationale |
| Catalyst Choice | Strong Lewis acids (e.g., AlCl₃) can be too reactive, promoting polymerization. | Use a milder Lewis acid (e.g., FeCl₃, SnCl₄, BF₃·OEt₂). The choice of catalyst should be strong enough to promote the desired cyclization but not so reactive as to cause extensive side reactions.[10][11] |
| Stoichiometry | Using stoichiometric or excess Lewis acid can lead to complex formation and side reactions. | Use catalytic amounts of the Lewis acid where possible. However, for acylations, a stoichiometric amount is often needed as the product ketone complexes with the Lewis acid.[7] |
| Temperature | High temperatures increase the rate of all reactions, including undesired polymerization. | Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to favor the kinetically controlled intramolecular cyclization over the thermodynamically favored intermolecular reactions. |
| Solvent | The solvent can influence the activity of the Lewis acid. | Use a non-coordinating solvent like dichloromethane or carbon disulfide. More coordinating solvents can temper the reactivity of the Lewis acid. |
Friedel-Crafts Cyclization: Desired vs. Undesired Pathways
Caption: Pathways in Friedel-Crafts reactions leading to desired product or polymer.
Section 3: Controlling Cationic Polymerization of Benzocycloheptene Precursors
Benzocycloheptene derivatives bearing vinyl or styrenic moieties are susceptible to cationic polymerization, especially in the presence of acidic reagents.[12][13]
Frequently Asked Questions (FAQs): Cationic Polymerization
Q1: I am trying to perform a reaction on a styrenic benzocycloheptene precursor, but I'm only isolating polystyrene-like material. Why?
A1: The styrenic group is highly susceptible to cationic polymerization initiated by trace acids or Lewis acids.[13] This can be an issue even when not intentionally trying to polymerize the material.
Q2: How can I prevent this unwanted polymerization?
A2: The key is to avoid acidic conditions or to control the polymerization if it is the desired reaction. This involves careful control of initiators, temperature, and the use of specific additives.
Troubleshooting Guide: Preventing Unwanted Cationic Polymerization
| Parameter | Problem | Solution & Scientific Rationale |
| Acidic Impurities | Trace amounts of acid can initiate uncontrolled polymerization. | Ensure all reagents and solvents are free of acidic impurities. Use of a proton trap like 2,6-di-tert-butylpyridine (DTBP) can scavenge stray protons.[14] |
| Initiator | Strong Lewis acids can lead to very rapid and uncontrolled polymerization. | If polymerization is desired, use a well-defined initiating system (e.g., a specific initiator/co-initiator pair) to achieve controlled polymerization.[12][14] |
| Temperature | Cationic polymerization is often faster at lower temperatures due to a lower activation energy for propagation than for termination.[12][13] | Conduct reactions at very low temperatures (e.g., -78 °C) to maintain control over the polymerization process and achieve a narrower molecular weight distribution.[12] |
| Chain Transfer | Chain transfer reactions can terminate one polymer chain while initiating another, leading to a broader molecular weight distribution. | The choice of solvent and counter-ion can influence the extent of chain transfer. Non-nucleophilic counter-ions and solvents are preferred for living polymerizations.[15] |
General Strategies for Polymerization Inhibition
In many synthetic steps, the goal is to completely prevent polymerization. This is often achieved by adding a small amount of an inhibitor or stabilizer.
| Inhibitor Class | Example | Mechanism of Action | Typical Application |
| Phenolic | 4-tert-Butylcatechol (TBC), Hydroquinone | Hydrogen atom transfer to growing polymer radicals, forming a stable phenoxy radical. | Storage and distillation of vinyl monomers like styrene.[16][17] |
| Quinones | 1,4-Benzoquinone | Acts as a radical scavenger, forming stable adducts with growing polymer chains.[18] | Inhibition of radical polymerization, suppression of isomerization in RCM.[3][4] |
| Hydroxylamines | N,N-Dibenzylhydroxylamine | Can act as radical scavengers and form stable nitroxide radicals.[19] | Inhibition of styrene polymerization.[19] |
| Nitroxides | TEMPO | Stable free radicals that reversibly terminate growing polymer chains. | Controlled radical polymerization (NMP). |
References
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Prevention of Undesirable Isomerization during Olefin Metathesis. ACS Figshare. [Link]
-
Synthesis of functionalized benzocycloheptene analogs. Taylor & Francis Online. [Link]
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-
A New Path to Benzocycloheptenes. ChemistryViews. [Link]
-
Metathesis catalysts and reducing olefin isomerization. Anderson's Process Solutions. [Link]
-
Cationic Polymerization. University of Southern Mississippi. [Link]
-
Lab 4: Cationic Polymerization of Styrene. CDN. [Link]
-
Ring Closing Metathesis. Organic Chemistry II - YouTube. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Synthesis of Functionalized Benzocycloheptene Analogs | Request PDF. ResearchGate. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Publications. [Link]
-
Olefin Metathesis for Chemical Biology. PMC - NIH. [Link]
-
Ring-closing metathesis. Wikipedia. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
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Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. [Link]
-
Polymerisation reaction inhibition: an alternative basis of safety. IChemE. [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
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Polymerization pathway of cationic polymerization of styrene with CumCl/Lewis acid in [bmim][PF 6 ]. ResearchGate. [Link]
-
Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions. MDPI. [Link]
-
Recent Progress in Benzocyclobutene Related Polymers. SciSpace. [Link]
-
Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]
-
Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. MDPI. [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[5]annulen-7-ols. NIH. [Link]
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-
Need help with polyimerization question: How does inhibition of styrene polymerization work with benzoquinone? Reddit. [Link]
-
N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. CORE. [Link]
-
Polymers from Benzocyclobutenes. Semantic Scholar. [Link]
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- 10. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 11. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pslc.ws [pslc.ws]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. icheme.org [icheme.org]
- 17. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Regioselective Functionalization of 6,7-Dihydro-5H-benzocycloheptene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective functionalization of 6,7-dihydro-5H-benzocycloheptene. This bicyclic framework is a key structural motif in a variety of natural products and pharmacologically active compounds.[1][2] However, achieving regioselectivity in the functionalization of this scaffold presents significant challenges due to the presence of multiple reactive sites. This guide provides troubleshooting advice and answers to frequently asked questions to assist you in overcoming common experimental hurdles.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and functionalization of this compound derivatives.
Issue 1: Poor Regioselectivity in Benzylic Oxidation
Question: My benzylic oxidation of this compound is yielding a mixture of the desired 5-keto product (1-benzosuberone) and the 7-keto isomer, along with over-oxidation products. How can I improve the selectivity for the 5-position?
Answer: This is a frequent challenge stemming from the similar reactivity of the two benzylic C-H bonds at positions 5 and 7. Achieving high regioselectivity requires careful selection of the oxidant and reaction conditions to differentiate between these sites.
Causality and Strategic Solutions:
-
Steric Hindrance: The C5 position is generally more sterically accessible than the C7 position. Oxidizing agents with bulky ligands can enhance selectivity for the C5 position.
-
Electronic Effects: While both benzylic positions are activated by the adjacent aromatic ring, subtle electronic differences can be exploited.
-
Reaction Kinetics vs. Thermodynamics: At lower temperatures, reactions are more likely to be under kinetic control, favoring the more easily accessible C5 position.[3]
Troubleshooting Steps:
-
Choice of Oxidant:
-
For Milder, More Selective Oxidation: Consider using reagents like N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) for initial bromination, followed by elimination and subsequent oxidation.[1] This multi-step approach can offer better control.
-
Catalytic Systems: Employing catalytic systems can offer higher selectivity. For instance, some metalloporphyrin catalysts with molecular oxygen as the oxidant have shown good selectivity in benzylic oxidations, often under solvent-free conditions.[4]
-
Biocatalysis: The use of dioxygenase enzymes can provide excellent regio- and stereoselectivity. For example, toluene dioxygenase has been shown to predominantly catalyze benzylic monooxygenation at the 5-position.[5][6]
-
-
Reaction Temperature:
-
Lower the reaction temperature. Running the oxidation at 0 °C or even -78 °C can significantly improve selectivity by favoring the kinetically preferred product.[3]
-
-
Solvent Selection:
-
The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
Experimental Protocol: Selective Benzylic Bromination as a Precursor to Oxidation [1]
-
To a solution of this compound in an anhydrous, non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.1 equivalents).
-
Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off the succinimide, and wash the organic layer.
-
The resulting benzylic bromide can then be converted to the ketone via various methods, such as Kornblum oxidation.
Issue 2: Lack of Regiocontrol in Aromatic C-H Functionalization
Question: I am attempting a direct C-H functionalization on the aromatic ring of a this compound derivative, but I'm getting a mixture of isomers. How can I direct the functionalization to a specific position?
Answer: Directing C-H functionalization on the benzene ring of this scaffold requires the installation of a directing group (DG) to control the regioselectivity. Without a DG, the inherent electronic properties of the substituted benzene ring will dictate the position of electrophilic attack or metallation, often leading to mixtures.
Causality and Strategic Solutions:
-
Directing Group Strategy: A directing group forms a chelate with the metal catalyst, bringing it into close proximity to a specific C-H bond (typically ortho).[7] The choice of directing group is crucial for achieving high regioselectivity.
-
Steric and Electronic Bias: In the absence of a strong directing group, the inherent steric and electronic properties of existing substituents will influence the site of functionalization.
Troubleshooting Steps:
-
Install a Directing Group:
-
For ortho-functionalization, common directing groups include amides, pyridines, and carboxylic acids. These can be temporarily installed and later removed if necessary.
-
For meta-functionalization, more specialized directing groups or reaction conditions, such as those involving norbornene-mediated palladium catalysis, may be required.[8]
-
For para-functionalization, the use of a cyano-based D-shaped template with rhodium catalysis has been reported for other aromatic systems and could be adapted.[9]
-
-
Catalyst and Ligand Screening:
-
The choice of metal catalyst (e.g., Pd, Rh, Ru) and ligand is critical. The ligand can influence the steric environment around the metal center, thus affecting regioselectivity.
-
-
Reaction Conditions Optimization:
-
Solvent: The solvent can impact the stability of the metallacyclic intermediate.
-
Additives: Acids or bases can act as promoters or influence the catalyst's activity and selectivity.
-
Workflow for Directed C-H Functionalization
Caption: Workflow for Directed C-H Functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of the seven-membered ring?
A1: The primary challenges for the seven-membered ring are:
-
Multiple Allylic/Benzylic Positions: The presence of two benzylic positions (C5 and C7) and two allylic positions (C6 and C8, depending on the degree of unsaturation) with similar reactivity.
-
Conformational Flexibility: The seven-membered ring is conformationally flexible, which can make it difficult to achieve high diastereoselectivity in reactions involving the formation of new stereocenters.
-
Ring Strain: Introducing certain functional groups can alter the ring strain, potentially leading to undesired rearrangements.
Q2: Are there enzymatic methods that can provide high regioselectivity?
A2: Yes, biocatalytic methods are a powerful tool for the regioselective functionalization of this compound. For instance, bacterial dioxygenases have shown remarkable selectivity:
-
Naphthalene and Biphenyl Dioxygenases: These enzymes tend to catalyze dioxygenation on the aromatic ring.[5][6]
-
Toluene Dioxygenase: This enzyme has been shown to favor R-stereospecific benzylic monooxygenation at the C5 position with high enantiomeric excess.[5][6]
Q3: How can I introduce a functional group at the C8 or C9 position of the aromatic ring?
A3: Functionalization at the C8 or C9 positions typically requires a de novo synthesis or a directed C-H activation approach. Starting from commercially available 1-benzosuberone, a common strategy involves benzylic bromination followed by elimination to introduce a double bond.[1] Subsequent functionalization can then be directed by the existing groups. For direct C-H functionalization, a directing group would need to be strategically placed to favor reaction at these positions, which can be challenging due to the preference for ortho functionalization.
Q4: What analytical techniques are best for determining the regioselectivity of my products?
A4: A combination of analytical techniques is essential for unambiguously determining the structure of your products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are the most powerful tools for determining the connectivity and regiochemistry of your products.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, which can help confirm the identity of the isomers.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides definitive structural proof.
Data Summary Table: Regioselectivity in Benzylic Oxidation
| Oxidant/Catalyst System | Target Position | Typical Yield | Key Considerations | Reference |
| Toluene Dioxygenase | C5-OH | >90% | High regio- and enantioselectivity.[5][6] | [5][6] |
| NBS/AIBN | C5-Br | Variable | Precursor for further functionalization.[1] | [1] |
| Metalloporphyrins/O₂ | C5=O | 52-95% | Green chemistry approach.[4] | [4] |
References
-
Resnick, S. M., et al. (1996). Oxidation of this compound by bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase yields homochiral monol or cis-diol enantiomers as major products. Applied and Environmental Microbiology, 62(11), 4067-4073. [Link]
-
Boyd, D. R., et al. (1996). Oxidation of this compound by bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase yields homochiral monol or cis-diol enantiomers as major products. ResearchGate. [Link]
-
Kharbanda, S., et al. (2024). Synthesis of functionalized benzocycloheptene analogs. Essential Chem, 2(1). [Link]
-
Weaver, J. D., et al. (2015). Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions. ACS Central Science, 1(5), 265-271. [Link]
-
Singh, R., et al. (2020). Strategies for Functionalized Benzocycloheptene Amines Synthesis. ResearchGate. [Link]
-
Li, X. (2015). Complementary Strategies for Directed C(sp3)−H Functionalization: A Comparison of Transition‐Metal‐Catalyzed Activation, H. Angewandte Chemie International Edition, 54(30), 8632-8634. [Link]
-
Bentham Science. (2020). Strategies for Functionalized Benzocycloheptene Amines Synthesis. Bentham Science. [Link]
-
Wu, W., et al. (2024). A New Path to Benzocycloheptenes. ChemistryViews. [Link]
-
Taylor & Francis Online. (2024). Synthesis of functionalized benzocycloheptene analogs. Essential Chem. [Link]
-
Tandon, V. K., et al. (2004). Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents. Bioorganic & Medicinal Chemistry Letters, 14(11), 2867-2870. [Link]
-
Science of Synthesis. (2010). Allylic and Benzylic Oxidation. Science of Synthesis. [Link]
-
Bentham Science. (2020). Strategies for Functionalized Benzocycloheptene Amines Synthesis. Bentham Science. [Link]
-
El-Ghozzi, M., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(24), 5973. [Link]
-
Mphahlele, M. J. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(12), 2847. [Link]
-
Maiti, D., et al. (2023). Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis. Chemical Science, 14(34), 9205-9211. [Link]
-
Science of Synthesis. (2014). CC and CX Bond Formation by Allylic CH Activation. Science of Synthesis. [Link]
-
Zhang, L., et al. (2023). Bifunctional Phosphine-Enabled Regioselective Cycloisomerization of Enynyl Esters En Route to Bicyclo[2.2.1]heptenes. Organic Letters, 25(9), 1486-1490. [Link]
-
ResearchGate. (2022). Mechanism for the oxidation of benzylic alcohols to aromatic ketones. ResearchGate. [Link]
-
OpenChemHub. (2024). C-H activation at remote positions. YouTube. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation of this compound by bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase yields homochiral monol or cis-diol enantiomers as major products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme.de [thieme.de]
- 8. youtube.com [youtube.com]
- 9. Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity in Friedel-Crafts Reactions with Benzocycloheptene
Welcome to the technical support center for navigating the challenges of Friedel-Crafts reactions with benzocycloheptene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique bicyclic framework. Here, we will delve into the nuances of benzocycloheptene's reactivity, providing in-depth troubleshooting advice and practical, field-proven protocols to enhance the success of your synthetic endeavors.
Understanding the Challenge: The Benzocycloheptene Conundrum
Benzocycloheptene, a molecule of significant interest in medicinal chemistry due to its presence in a variety of bioactive natural products and pharmaceuticals, often presents a formidable challenge in electrophilic aromatic substitution reactions like the Friedel-Crafts reaction.[1] Its low reactivity compared to simpler aromatic systems like toluene or even its six-membered ring analog, tetralin, can lead to frustratingly low yields or failed reactions.
The primary reasons for this diminished reactivity are a combination of electronic and steric factors imparted by the seven-membered cycloalkane ring fused to the benzene ring. The flexible nature of the cycloheptane ring can lead to conformational arrangements that may sterically hinder the approach of the electrophile to the aromatic ring. Electronically, the alkyl portion of the benzocycloheptene can influence the electron density of the aromatic ring, albeit to a lesser extent than strongly activating or deactivating groups.
This guide provides a systematic approach to troubleshooting and overcoming these hurdles, empowering you to successfully functionalize the benzocycloheptene core.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during Friedel-Crafts reactions with benzocycloheptene in a question-and-answer format.
Question 1: My Friedel-Crafts acylation of benzocycloheptene is giving very low yields. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Friedel-Crafts acylation of benzocycloheptene are a common issue. The primary culprits are often suboptimal catalyst choice, insufficient reaction activation, and potential steric hindrance. Here’s a breakdown of troubleshooting strategies:
-
Catalyst Selection is Crucial: Standard Lewis acids like aluminum chloride (AlCl₃) may not be potent enough for the less reactive benzocycloheptene ring. Consider employing stronger Lewis acids or Brønsted acids to drive the reaction forward.
-
Alternative Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a versatile and effective Lewis acid that has been successfully used in intramolecular cyclizations to form benzocycloheptene systems.[2] Other strong Lewis acids to consider include ferric chloride (FeCl₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[3]
-
Brønsted Acids and Superacids: For particularly stubborn substrates, powerful Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can be effective, especially in intramolecular reactions.[4] A particularly potent option is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which has been shown to be highly effective for the intramolecular Friedel-Crafts cyclization to form benzosuberones (benzocycloheptenones).
-
-
Reaction Conditions Optimization:
-
Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, be cautious of potential side reactions at higher temperatures. A modest increase to around 60°C is a good starting point.[5]
-
Solvent: The choice of solvent can influence catalyst activity. Nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions, but due to toxicity, safer alternatives like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.
-
-
Acylating Agent Reactivity: The nature of the acylating agent can also play a role. Acyl chlorides are generally more reactive than acid anhydrides.[5]
Question 2: I am attempting an intramolecular Friedel-Crafts reaction to form a benzocycloheptenone (benzosuberone), but the reaction is failing. What are the key considerations for this type of cyclization?
Answer:
Intramolecular Friedel-Crafts reactions to form seven-membered rings are notoriously more challenging than those forming five- or six-membered rings due to less favorable ring strain in the transition state.[4] Success often hinges on the choice of a highly effective catalyst and carefully controlled conditions.
-
Powerful Catalysts are Key: As mentioned, Eaton's reagent is a superior choice for this specific transformation. Its strong dehydrating and acidic properties facilitate the formation of the acylium ion and promote the cyclization.
-
Substrate Design: The length and flexibility of the alkyl chain connecting the acyl group to the benzene ring are critical. Ensure your substrate is designed to favor the 7-membered ring closure.
-
High Dilution Conditions: To minimize intermolecular side reactions, especially with highly reactive starting materials, performing the reaction under high dilution conditions can be beneficial. This favors the intramolecular pathway.
Question 3: Can I perform a Friedel-Crafts alkylation on benzocycloheptene? What are the potential pitfalls?
Answer:
Yes, Friedel-Crafts alkylation of benzocycloheptene is possible, but it comes with the classic challenges of this reaction, which can be exacerbated by the substrate's nature.
-
Polyalkylation: The alkyl group introduced onto the benzene ring is an activating group, making the product more reactive than the starting material. This can lead to the addition of multiple alkyl groups. To minimize this, use a large excess of benzocycloheptene relative to the alkylating agent.
-
Carbocation Rearrangements: Friedel-Crafts alkylations proceed through a carbocation intermediate, which is prone to rearrangement to a more stable carbocation. This can lead to a mixture of products with different alkyl chain structures. To avoid this, it is often synthetically advantageous to perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired alkylbenzene. This two-step process circumvents the rearrangement issue.
-
Catalyst Choice: Similar to acylation, stronger Lewis acids may be required to achieve reasonable reaction rates.
Quantitative Data Summary
The following table summarizes a selection of successful Friedel-Crafts and related reactions for the synthesis of benzocycloheptene derivatives, highlighting the conditions and reported yields.
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| Intramolecular Acylation | γ-Phenylbutyric acid derivative | Eaton's Reagent | - | Not specified | High | Implied by potency |
| Cascade Prins/Friedel-Crafts | 3-(2-vinylphenyl)propanal | BF₃·OEt₂ | Dichloromethane | 0 °C | 60% | [2] |
| Intramolecular Alkylation | Phenylalkanol derivative | Polyphosphoric Acid (PPA) | - | Not specified | Moderate | [4] |
| Intramolecular Alkylation | Phenylalkanol derivative | Methanesulfonic Acid (MSA) | - | Not specified | Moderate | [4] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation to Synthesize Benzosuberone using Eaton's Reagent
This protocol is adapted from the general principle of using Eaton's reagent for challenging cyclizations.
Materials:
-
Appropriate γ-phenylbutyric acid precursor
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Eaton's Reagent: Carefully and slowly add phosphorus pentoxide (1 part by weight) to methanesulfonic acid (10 parts by weight) with stirring under an inert atmosphere (e.g., nitrogen or argon). The mixture will become warm. Allow it to cool to room temperature before use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the γ-phenylbutyric acid precursor in a minimal amount of dichloromethane.
-
Addition of Eaton's Reagent: Slowly add the prepared Eaton's reagent to the solution of the starting material with vigorous stirring. The reaction is often exothermic. Maintain the temperature as needed (cooling with an ice bath may be necessary initially).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution with stirring. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude benzosuberone derivative by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low-Yield Friedel-Crafts Acylation of Benzocycloheptene
Caption: A stepwise approach to troubleshooting low yields in Friedel-Crafts reactions of benzocycloheptene.
Diagram 2: Reaction Scheme for Intramolecular Friedel-Crafts Acylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Polar 6,7-Dihydro-5H-benzocycloheptene Derivatives
Welcome to the technical support center for the purification of polar 6,7-dihydro-5H-benzocycloheptene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. The inherent polarity of these molecules, often due to the presence of heteroatoms and functional groups, can complicate standard purification protocols.[1][2] This resource provides troubleshooting advice and practical solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar this compound derivatives?
A1: The main difficulties arise from their high polarity. This can lead to several issues:
-
Poor retention and early elution in standard reversed-phase (RP) chromatography, where the stationary phase is non-polar.[1][2][3]
-
Strong, sometimes irreversible, binding or streaking on normal-phase silica gel, which is highly polar.[4][5][6]
-
Compound instability under certain conditions, such as exposure to acidic silica gel or prolonged contact with aqueous mobile phases during HPLC purification.[4][7][8]
-
Difficulty in crystallization due to strong interactions with solvents, often leading to oils or amorphous solids instead of crystals.[9][10][11]
Q2: My polar compound doesn't stick to a C18 reversed-phase column. What should I do?
A2: This is a common issue known as "insufficient retention."[1] Here are several strategies to address this:
-
Increase the Aqueous Content: Start by increasing the percentage of the aqueous component (e.g., water or buffer) in your mobile phase. For very polar compounds, you may need to run a 100% aqueous mobile phase.[6][12]
-
Use a Polar-Compatible RP Column: Switch to a reversed-phase column specifically designed for polar analytes. These often have polar-embedded or polar-endcapped functionalities that provide better retention for hydrophilic compounds.[6][12][13]
-
Adjust Mobile Phase pH: If your compound is ionizable (acidic or basic), adjusting the pH of the mobile phase can dramatically increase retention. For a weak acid, lowering the pH (at least 2 units below its pKa) will neutralize it, making it less polar. For a weak base, increasing the pH (at least 2 units above its pKa) will have the same effect.[12][14]
-
Consider HILIC: If reversed-phase methods fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase with a primarily organic mobile phase, which is ideal for retaining and separating very polar compounds.[1][6][14][15]
Q3: My compound streaks badly on a silica gel column. How can I get sharp bands?
A3: Streaking, or "tailing," on silica gel is often caused by strong, undesirable interactions between the polar functional groups of your compound and the acidic silanol groups (-Si-OH) on the silica surface.[4][14]
-
Use Mobile Phase Additives: Adding a small amount of a modifier to your eluent can significantly improve peak shape.
-
For basic compounds , add a small percentage of a base like triethylamine (0.1-1%) or ammonium hydroxide (0.5-2%) to the mobile phase.[5] This neutralizes the acidic silica surface.
-
For acidic compounds , add a small amount of an acid like acetic acid or formic acid (0.1-1%).[14] This can help by protonating the analyte and reducing its interaction with the stationary phase.
-
-
Switch to a Different Stationary Phase: If additives don't solve the problem, consider a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica (like Diol or Amino).[4][5]
-
Check for Compound Degradation: The streaking could be a sign that your compound is decomposing on the silica.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[4]
Section 2: Troubleshooting Guide: Column Chromatography
This section provides a more in-depth look at resolving specific issues during column chromatography.
Problem: Poor Separation of Compound from a Similar Polarity Impurity
Causality: The mobile phase lacks the selectivity needed to differentiate between your target compound and the impurity. The choice of stationary phase may also be suboptimal.
Solutions & Workflow:
-
Optimize the Solvent System (TLC): Before running a column, exhaustively screen different solvent systems using Thin Layer Chromatography (TLC).
-
Vary Solvent Ratios: Test a gradient of solvent polarities.
-
Try Different Solvent Mixtures: Instead of a standard Hexane/Ethyl Acetate system, explore alternatives. Dichloromethane/Methanol is a common choice for more polar compounds.[5] Other options include Chloroform/Acetone or Ethyl Acetate/Methanol.
-
Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent (e.g., a few drops of methanol in a DCM/EtOAc mixture) can fine-tune the separation.
-
-
Employ Alternative Chromatography Modes:
-
Reversed-Phase Chromatography: If your compound and impurity have different hydrophobicities, reversed-phase chromatography may provide the necessary separation, even if they have similar polarities.[3][16] This technique separates compounds based on hydrophobic interactions.[3]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and charged compounds.[1][17]
-
Data Table: Recommended Solvent Systems for Polar Compounds
| Stationary Phase | Primary Solvents (Non-polar to Polar) | Common Additives | Target Compound Characteristics |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | Triethylamine (for bases), Acetic Acid (for acids) | Neutral, acidic, or basic polar compounds |
| Ethyl Acetate (EtOAc) / Methanol (MeOH) | Ammonium Hydroxide (for strong bases) | Highly polar, hydrogen-bond donors/acceptors | |
| Chloroform (CHCl₃) / Acetone | None | Moderately polar compounds | |
| Reversed-Phase C18 | Water / Acetonitrile (ACN) | Formic Acid, Trifluoroacetic Acid (TFA) | Ionizable acids and bases, polar neutrals |
| Water / Methanol (MeOH) | Ammonium Acetate/Formate (buffers) | Compounds for Mass Spec analysis | |
| Alumina (Neutral) | Hexanes / Ethyl Acetate (EtOAc) | Ethanol (small %) | Base-sensitive polar compounds |
Problem: Compound is Unstable and Degrades During Purification
Causality: The benzocycloheptene core or its polar functional groups may be sensitive to the pH of the stationary phase or prolonged exposure to certain solvents.[7][8][18] For example, silica gel is acidic and can cause degradation of acid-sensitive compounds.[4]
Solutions & Workflow:
-
Deactivate Silica Gel: Reduce the acidity of silica gel by pre-treating it. This can be done by flushing the packed column with a solvent mixture containing 1-2% triethylamine before loading your sample.
-
Use an Alternative Stationary Phase:
-
Florisil® or Alumina: These are good alternatives for compounds that are unstable on silica.[4]
-
C18 Solid-Phase Extraction (SPE) Cartridges: For very sensitive compounds, purification on a C18 cartridge can be a rapid and gentle alternative to a full prep-HPLC run, minimizing contact time with aqueous phases.[8][19] This method can significantly reduce solvent use and purification time.[19]
-
-
Minimize Purification Time: Work quickly. Don't let the compound sit on the column for extended periods. If using HPLC, consider faster flow rates or steeper gradients.
Workflow Diagram: Selecting a Purification Strategy
Here is a decision-making workflow for choosing the appropriate purification strategy.
Caption: Decision workflow for purification strategy selection.
Section 3: Troubleshooting Guide: Crystallization
Q: My purified polar compound won't crystallize and keeps "oiling out." What can I do?
A: "Oiling out" is a common problem with polar compounds where the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or the wrong solvent is used.[9][11]
Step-by-Step Protocol for Crystallization:
-
Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9][10][11]
-
"Like dissolves like": Start with polar solvents.[9][10] Good single-solvent options for polar compounds include ethanol, methanol, isopropanol, or even water.
-
Use a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., acetone, ethanol, or DCM). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes, diethyl ether, or water) dropwise at room temperature until the solution becomes faintly cloudy. Add one or two drops of the good solvent to clarify it, then allow it to cool slowly.[20]
-
-
Induce Crystallization: If crystals do not form on their own:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[20][21] The microscopic scratches provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a tiny amount of solid material, add a single speck to the solution to act as a template for crystallization.[20][21]
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling promotes oiling out; slow cooling encourages crystal growth.[10][20][22]
-
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining impurities.[9][20] Dry the crystals thoroughly under vacuum.
Diagram: Logic of Solvent/Anti-Solvent Crystallization
Caption: Logic flow for solvent/anti-solvent crystallization.
Section 4: Chiral Purification
Q: My this compound derivative is chiral. What is the best way to separate the enantiomers?
A: The separation of enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is the most common and effective method.[23]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and successful for a wide range of compounds.[23][24]
-
Supercritical Fluid Chromatography (SFC): SFC is often preferred for preparative chiral separations as it uses supercritical CO₂ as the main mobile phase, which is less viscous and allows for faster, more efficient separations with reduced solvent consumption compared to HPLC.[24][25]
-
Method Development: A screening approach is typically used. The racemic mixture is injected onto several different chiral columns (e.g., amylose-based, cellulose-based, Pirkle-type) using various mobile phases to find the optimal conditions for separation.[24][26]
-
Co-eluting Impurities: A significant challenge in chiral purification is the presence of achiral impurities that may co-elute with one of the desired enantiomers.[26] In such cases, an initial achiral purification step is necessary before the chiral separation.[26] Alternatively, coupling an achiral column in series with a chiral column can sometimes resolve all components in a single run.[26]
Section 5: Purity Assessment
Q: How can I confirm the purity of my final compound?
A: A single analytical technique is often not sufficient. A combination of methods should be used to confirm purity.[27][28]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[29] An HPLC chromatogram should show a single major peak. It's good practice to use a second, different HPLC method (e.g., different column or mobile phase) to confirm the absence of co-eluting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure of the compound. The absence of significant impurity peaks in the NMR spectrum is a strong indicator of high purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation power of HPLC with the detection specificity of MS.[29]
-
Elemental Analysis (CHN Analysis): Determines the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical values is considered evidence of high purity.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
-
Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Al-Rifai, M., et al. (2024, May 3). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Molecules. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. [Link]
-
Quora. (2016, July 1). How do I crystallize organic compounds?. [Link]
-
Pesek, J. J., & Matyska, M. T. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
University of California, Los Angeles, Department of Chemistry. SOP: CRYSTALLIZATION. [Link]
-
West, C., et al. Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Semantic Scholar. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Unknown Source. 3.3. CRYSTALLIZATION. [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]
-
Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
El-Saharty, Y. S., et al. Stability studies on some benzocycloheptane antihistaminic agents. PubMed. [Link]
-
The Analytical Scientist. (2017, March 29). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. [Link]
-
Dolan, J. W. (2014, August 22). Retaining Polar Compounds. Chromatography Online. [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. [Link]
-
Patil, S. N., et al. (2025, May 1). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). PubMed. [Link]
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Regalado, E. L., et al. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Syngene. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. [Link]
- Unknown Source.
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Scribd. CORRECTED PROOF - IRIS . [Link]
-
Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances. [Link]
-
Li, J., et al. (2024, July 5). Base-Promoted (5 + 2) Annulation between 2-(Alkynylaryl)acetonitriles and Arylalkynes for the Synthesis of Benzocycloheptene Derivatives. Organic Letters. [Link]
-
Kour, G., et al. (2012, May 15). Naturally Occurring Himachalenes to Benzocycloheptene Amino Vinyl Bromide Derivatives: As Antidepressant Molecules. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lu, Y., et al. (2009, July 9). Synthesis of bicyclo[5.3.0]azulene derivatives. Nature Protocols. [Link]
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- 29. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Optimizing reaction conditions for the stereoselective synthesis of benzocyclohepteneols.
Welcome to the technical support center for the stereoselective synthesis of benzocyclohepteneols. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high stereoselectivity and yields.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of chiral benzocyclohepteneols. The solutions provided are based on established principles of asymmetric catalysis and organic synthesis.
Question 1: My stereoselectivity (enantiomeric or diastereomeric excess) is low. What are the primary factors to investigate?
Answer: Low stereoselectivity is a common hurdle that can often be overcome by systematically evaluating several key reaction parameters. The chiral catalyst and its interaction with the substrate are at the heart of stereocontrol, and this interaction is highly sensitive to the reaction environment.
-
Catalyst and Ligand Choice: The catalyst or chiral ligand is the most critical factor. If you are observing low enantiomeric excess (ee) or diastereomeric excess (dr), your catalyst may not be providing a sufficiently differentiated energetic barrier between the transition states leading to the different stereoisomers.
-
Troubleshooting: Screen a variety of ligands. For metal-catalyzed reactions, even minor steric or electronic modifications to the ligand can have a profound impact on selectivity.[1][2] For instance, in palladium-catalyzed reactions, chiral oxazoline-pyridone ligands have been shown to provide exceptional enantioselectivity for certain transformations.[1][2] Consider catalysts from different classes, such as organocatalysts, which can offer unique reactivity and selectivity profiles.[3]
-
-
Solvent Effects: The solvent plays a crucial role in asymmetric synthesis by influencing catalyst solubility, stability, and the conformation of the catalyst-substrate complex.
-
Troubleshooting: The polarity and coordinating ability of the solvent are critical. Non-coordinating solvents like toluene or dichloromethane often lead to higher stereoselectivity because they are less likely to interfere with the formation of the ordered transition state.[4] In contrast, highly coordinating solvents like THF or DMSO can sometimes compete for binding sites on a metal catalyst, disrupting the chiral environment and lowering selectivity.[4] It is advisable to screen a range of solvents with varying properties.
-
-
Temperature Control: Temperature directly affects the energy of the system.
-
Troubleshooting: Lowering the reaction temperature is a standard strategy to enhance stereoselectivity.[5] According to the Gibbs free energy equation, the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures, favoring the formation of the product from the lower-energy pathway. Run a temperature screening study (e.g., from -78 °C to room temperature) to find the optimal balance between reaction rate and selectivity.
-
-
Reactant Concentration: While often overlooked, the concentration of reactants can influence reaction order and the aggregation state of the catalyst, which in turn can affect stereoselectivity.
-
Troubleshooting: Perform a concentration study. In some cases, higher concentrations may favor a specific catalytic cycle, while in others, dilution might prevent catalyst aggregation and improve performance.
-
Question 2: My reaction yield is poor, despite achieving good stereoselectivity. What are the likely causes?
Answer: Poor yield with good selectivity suggests that the desired stereochemical pathway is efficient, but other issues are preventing the formation or isolation of the product.
-
Purity of Reagents and Solvents: This is one of the most common sources of low yield.
-
Catalyst Deactivation or Loading: The catalyst may be losing activity over the course of the reaction, or the initial loading may be insufficient.
-
Troubleshooting: If you suspect catalyst deactivation, try performing the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[7] It may also be beneficial to increase the catalyst loading in small increments or consider a second addition of the catalyst midway through the reaction.[8]
-
-
Product Instability or Decomposition: The desired benzocyclohepteneol may be unstable under the reaction conditions or during the workup procedure.[6]
-
Troubleshooting: Monitor the reaction by TLC or LC-MS over time. If you see the product spot appear and then diminish, decomposition is likely.[6] In this case, try to shorten the reaction time, lower the temperature, or modify the workup. For example, a pH-sensitive product may require a buffered aqueous workup.
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates.[6]
-
Troubleshooting: Ensure the stirring is vigorous enough to maintain a homogeneous suspension. For viscous reaction mixtures, a mechanical stirrer may be necessary.
-
Question 3: I am observing a consistent side product. How can I identify and minimize it?
Answer: Identifying the structure of the side product is the first step toward eliminating it. Once identified, you can adjust the reaction conditions to disfavor its formation.
-
Common Side Reactions: In the synthesis of benzocyclohepteneols, common side reactions can include elimination to form a diene, over-oxidation of the alcohol, or rearrangement of the carbocyclic ring. Reactions at the benzylic position are also common.[9]
-
Troubleshooting:
-
Elimination: If you are forming a diene, the reaction conditions may be too harsh (e.g., too acidic, too basic, or too high in temperature). Consider using a milder base or running the reaction at a lower temperature.
-
Oxidation: If the newly formed alcohol is being oxidized (e.g., to a ketone), ensure the reaction is performed under an inert atmosphere to exclude oxygen. If an oxidant is part of the reaction, consider a less reactive alternative. Side chain oxidation is a known reaction, often promoted by strong oxidizing agents.[10]
-
Rearrangement: Acid-catalyzed rearrangements can occur. If suspected, try running the reaction under neutral or basic conditions.
-
-
-
Stoichiometry Control: An incorrect ratio of reactants can lead to side products.
-
Troubleshooting: Carefully control the stoichiometry. For example, in a reaction involving a base, using a slight excess might be optimal, but a large excess could promote elimination or other base-catalyzed side reactions.
-
Data Presentation: Optimizing Reaction Parameters
Systematic screening is essential for optimization. The following tables provide examples of how to structure data from solvent and ligand screening studies.
Table 1: Effect of Solvent on the Asymmetric Reduction of a Benzocycloheptenone Precursor
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | -40 | 85 | 92 |
| 2 | CH₂Cl₂ | -40 | 88 | 85 |
| 3 | THF | -40 | 95 | 65[4] |
| 4 | Diethyl Ether | -40 | 91 | 78[4] |
| 5 | Hexanes | -40 | 75 | 94 |
As demonstrated, non-coordinating solvents like Toluene and Hexanes provided the highest enantioselectivity, while the coordinating solvent THF resulted in a significant drop in ee.
Table 2: Ligand Screening for a Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINAP | 2 | 91 | 88 |
| 2 | (S,S)-Chiraphos | 2 | 85 | 76 |
| 3 | (R,R)-Trost Ligand | 2 | 94 | 97 |
| 4 | (R)-Phosferrox | 2 | 89 | 91 |
This data illustrates the profound impact of ligand structure on enantioselectivity, with the Trost Ligand providing superior results in this hypothetical example.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric CBS Reduction of a Benzocycloheptenone
This protocol describes a general method for the enantioselective reduction of a ketone to a chiral alcohol using the Corey-Bakshi-Shibata (CBS) catalyst.[11]
Materials:
-
Benzocycloheptenone derivative (1.0 mmol, 1.0 equiv)
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 equiv, 1M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 mmol, 1.2 equiv, ~10M)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Methanol (5 mL)
-
Saturated aq. NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
Setup: Add the benzocycloheptenone derivative to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon.
-
Dissolution: Add 10 mL of anhydrous THF via syringe and cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Catalyst Addition: Add the CBS catalyst solution (1M in toluene, 0.1 mL) dropwise to the stirred solution.
-
Reducing Agent Addition: Add the borane-dimethyl sulfide complex dropwise over 10 minutes. Be cautious of gas evolution.
-
Reaction Monitoring: Stir the reaction at -40 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Slowly add 5 mL of methanol dropwise to quench the excess borane. Allow the solution to warm to room temperature.
-
Workup: Add 15 mL of saturated aq. NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral benzocyclohepteneol.
-
Analysis: Determine the yield and enantiomeric excess (via chiral HPLC or NMR analysis of a Mosher's ester derivative).
Visualization of Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Stereoselectivity
Caption: A logical workflow for troubleshooting low stereoselectivity.
Diagram 2: Simplified Catalytic Cycle for Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for an asymmetric hydrogenation.
References
-
ResearchGate. Strategies for the synthesis of chiral benzocycloheptanes.[Link]
-
Beilstein Journal of Organic Chemistry. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.[Link]
-
MDPI. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.[Link]
-
National Institutes of Health (NIH). Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation.[Link]
-
ResearchGate. Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation.[Link]
-
Beilstein Journals. Regio- and stereoselective synthesis of new diaminocyclopentanols.[Link]
-
ResearchGate. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds.[Link]
-
LibreTexts Chemistry. Key Concepts in Stereoselective Synthesis.[Link]
-
YouTube. Chiral N-Heterocyclic Carbene Synthesis with Dr. Vasudevan Dhayalan.[Link]
-
Beilstein Journals. Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines.[Link]
-
YouTube. They think it's all Overman... It is now! - Organic Chemistry Retrosynthesis.[Link]
-
YouTube. Benzene Side Chain Reactions.[Link]
-
Organic Chemistry Portal. Synthesis of Benzotriazoles from Benzynes and Azides.[Link]
-
Khan Academy. Reactions at the benzylic position.[Link]
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- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
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- 11. youtube.com [youtube.com]
Avoiding undesired byproducts in the synthesis of spiro[benzocycloheptene-oxazole] scaffolds.
Technical Support Center: Synthesis of Spiro[benzocycloheptene-oxazole] Scaffolds
Welcome to the technical support center for the synthesis of spiro[benzocycloheptene-oxazole] scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process and effectively troubleshoot common challenges. Our focus is on providing practical, in-depth solutions to avoid the formation of undesired byproducts and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The spiro[benzocycloheptene-oxazole] core represents a valuable scaffold in medicinal chemistry, offering a unique three-dimensional architecture for the exploration of new chemical space. A common and efficient method for its synthesis is a one-pot, multi-component reaction involving benzosuberone, an α-isocyanoacetamide derivative, and an aldehyde under basic conditions. This approach, while powerful, can be susceptible to side reactions leading to a range of byproducts that complicate purification and reduce the yield of the desired spiro-compound. This guide will address these potential pitfalls with scientifically grounded advice.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of spiro[benzocycloheptene-oxazole] scaffolds. Each issue is presented with its probable causes and a step-by-step guide to resolution.
Issue 1: Low Yield of the Desired Spiro[benzocycloheptene-oxazole] Product with Significant Starting Material Recovery
Observation: TLC and/or LC-MS analysis of the crude reaction mixture shows a high proportion of unreacted benzosuberone and/or the α-isocyanoacetamide derivative.
Potential Causes & Solutions:
-
Insufficient Basicity: The initial deprotonation of the α-isocyanoacetamide is a critical step for the subsequent nucleophilic attack on benzosuberone. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Troubleshooting Protocol:
-
Base Selection: Switch to a stronger base. If you are using a weaker base like potassium carbonate (K₂CO₃), consider using a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH).
-
Stoichiometry: Ensure at least one equivalent of base is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents).
-
Solvent Effects: The choice of solvent can significantly influence the effectiveness of the base. Aprotic polar solvents like THF or DMF are generally preferred as they can solvate the cation of the base, increasing its reactivity.
-
-
-
Steric Hindrance: The bulky nature of the benzosuberone and/or substituents on the α-isocyanoacetamide or aldehyde can hinder the approach of the reactants.
-
Troubleshooting Protocol:
-
Temperature: Increase the reaction temperature in increments of 10 °C. Monitor the reaction closely by TLC to avoid decomposition.
-
Reaction Time: Extend the reaction time. Some sterically hindered substrates may require longer periods to react completely.
-
-
Issue 2: Formation of a Major Byproduct Identified as a Fused Dihydro-oxazolo[4,5-c][1]benzazocine Derivative
Observation: A significant byproduct is observed with a molecular weight corresponding to the desired product plus the aldehyde, but with a different retention time and spectroscopic characteristics. This is often the result of a competing reaction pathway.
Causality: This byproduct likely arises from an alternative cyclization pathway. Instead of the desired intramolecular cyclization to form the spiro-oxazole, an intermolecular reaction with the aldehyde followed by an intramolecular cyclization can lead to this fused system.
Mitigation Strategies:
-
Order of Addition: The order in which the reactants are added can significantly influence the reaction pathway.
-
Recommended Protocol:
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve the α-isocyanoacetamide derivative in your chosen anhydrous solvent.
-
Add the base and stir for 10-15 minutes to ensure complete deprotonation.
-
Add the benzosuberone and allow it to react for a predetermined time (e.g., 30 minutes) before introducing the aldehyde. This favors the initial formation of the key intermediate for spirocyclization.
-
-
-
Reaction Concentration: A lower concentration can favor intramolecular reactions over intermolecular ones.
-
Experimental Adjustment: Try running the reaction at a lower molar concentration (e.g., halving the initial concentration).
-
Issue 3: Presence of a Byproduct Resulting from the Self-Condensation of Benzosuberone
Observation: A higher molecular weight byproduct is detected, consistent with the aldol condensation product of two benzosuberone molecules.
Causality: Under strongly basic conditions, the α-protons of benzosuberone can be abstracted, leading to enolate formation and subsequent self-condensation.
Prevention Techniques:
-
Controlled Temperature: Maintain a low temperature during the addition of the base and the initial phase of the reaction. This disfavors the thermodynamically controlled self-condensation.
-
Base Selection: Use a sterically hindered base, such as lithium diisopropylamide (LDA), which can selectively deprotonate the more acidic α-isocyanoacetamide over the ketone.
| Parameter | Standard Condition | Modified Condition for Mitigation | Rationale |
| Base | K₂CO₃ | DBU or NaH | Stronger base ensures complete deprotonation of the isocyanide. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperature minimizes benzosuberone self-condensation. |
| Order of Addition | All at once | Sequential: 1. Isocyanide & Base, 2. Benzosuberone, 3. Aldehyde | Favors the desired reaction pathway by forming the key intermediate first. |
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a nitrile byproduct instead of the spiro-oxazole. What is happening?
A1: The formation of a nitrile is a known side reaction in syntheses involving isocyanides, particularly those related to the Van Leusen reaction.[1][2] With ketones, the intermediate oxazoline can undergo rearrangement and elimination to form a nitrile. To minimize this, ensure that your reaction conditions favor the cyclization to the oxazole. This can often be achieved by careful selection of the base and solvent system. A less polar solvent may disfavor the nitrile formation pathway.
Q2: My reaction is very slow, and even after 24 hours, I have a mixture of starting materials and product. Can I heat the reaction?
A2: Yes, heating the reaction can increase the reaction rate. However, proceed with caution as higher temperatures can also promote the formation of byproducts, such as the benzosuberone self-condensation product, or lead to decomposition. We recommend increasing the temperature in a stepwise manner (e.g., to 40 °C, then 60 °C) and monitoring the reaction progress by TLC or LC-MS at each stage to find the optimal balance between reaction rate and cleanliness.
Q3: I have successfully synthesized the spiro[benzocycloheptene-oxazole] scaffold, but it is a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Diastereoselectivity in such reactions can be influenced by several factors. The choice of base and solvent can affect the transition state geometry of the cyclization. Screening different bases (e.g., organic vs. inorganic) and solvents with varying polarities is a good starting point. Additionally, the steric bulk of the substituents on your aldehyde and α-isocyanoacetamide can play a significant role. In some cases, the use of a chiral auxiliary or a chiral catalyst may be necessary to achieve high diastereoselectivity.
Q4: Can I use other cyclic ketones in this reaction?
A4: In principle, this methodology can be extended to other cyclic ketones. However, the reactivity and the propensity for side reactions will vary depending on the ring size and substitution pattern of the ketone. Smaller, more strained rings may be more reactive but also more prone to side reactions. It is advisable to start with the optimized conditions for benzosuberone and then systematically adjust the parameters for a new ketone substrate.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired synthesis route and a common side reaction.
Sources
Validation & Comparative
1H and 13C NMR analysis for the structural confirmation of substituted benzocycloheptenes.
An In-Depth Guide to the ¹H and ¹³C NMR Analysis for the Structural Confirmation of Substituted Benzocycloheptenes
Introduction: The Structural Challenge of Benzocycloheptenes
Substituted benzocycloheptenes are a class of bicyclic aromatic compounds that form the core scaffold of numerous pharmacologically active agents. Their unique seven-membered ring fused to a benzene ring imparts specific conformational properties that are crucial for their biological activity. However, this structural complexity, including the potential for multiple isomers and conformational flexibility, presents a significant challenge for unambiguous structural elucidation. Trivial errors in assigning substitution patterns or stereochemistry can lead to misinterpreted structure-activity relationships (SAR), wasting valuable resources in drug development pipelines.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the complete solution-state structure of these molecules.[1][2] This guide provides a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals, moving beyond a simple recitation of techniques to explain the causality behind experimental choices. We will compare and contrast one-dimensional (1D) and two-dimensional (2D) NMR experiments, providing the logic to construct a self-validating system for the absolute structural confirmation of any substituted benzocycloheptene derivative.
Pillar 1: Foundational Analysis with 1D NMR Spectroscopy
The starting point for any structural elucidation is the acquisition of high-quality 1D ¹H and ¹³C NMR spectra. These initial experiments provide a census of the hydrogen and carbon environments within the molecule, offering critical first clues about its structure and symmetry.
¹H NMR: A Proton's Perspective
The proton NMR spectrum gives a quantitative and qualitative overview of the hydrogen atoms. For a typical substituted benzocycloheptene, the signals can be categorized into distinct regions:
-
Aromatic Region (δ 6.5–8.0 ppm): Protons directly attached to the benzene ring (aryl protons) resonate in this downfield region due to the deshielding effect of the ring current.[3][4] The splitting patterns (multiplicity) and coupling constants (J-values) in this region are diagnostic of the substitution pattern. For example, ortho-coupled protons typically show a large coupling constant of 7–9 Hz, while meta-coupling is smaller (2–3 Hz) and para-coupling is often negligible (0–1 Hz).
-
Benzylic and Aliphatic Region (δ 2.0–4.0 ppm): Protons on the seven-membered ring, particularly those adjacent to the benzene ring (benzylic protons), appear in this region.[4] The chemical shifts and multiplicities here are highly sensitive to the ring's conformation and the nature of the substituents. The inherent flexibility of the seven-membered ring, which preferentially adopts a chair conformation, can lead to complex and overlapping signals.[5]
-
Substituent Protons (Variable): Protons on substituent groups (e.g., -CH₃, -OCH₃) will have characteristic chemical shifts that can be found in standard correlation tables.[6][7]
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. This is a powerful tool for detecting molecular symmetry.
-
Aromatic Region (δ 120–150 ppm): Carbons within the benzene ring appear in this range, which overlaps with the alkene region.[8][9] The chemical shifts are modulated by the electronic effects of the substituents; electron-donating groups tend to shield the ortho and para carbons (shift to lower ppm), while electron-withdrawing groups deshield them (shift to higher ppm).[10][11]
-
Aliphatic Region (δ 20–60 ppm): The sp³-hybridized carbons of the cycloheptene ring resonate at higher fields.
-
Quaternary Carbons: Carbons with no attached protons (e.g., the points of fusion between the rings or substituted aromatic carbons) often show weaker signals and are crucial landmarks for structural assembly.
Pillar 2: Comparative Analysis of 2D NMR Techniques for Unambiguous Connectivity
While 1D NMR provides a parts list, 2D NMR techniques are essential for assembling the complete molecular puzzle. Each experiment provides a different type of connectivity information, and their combined interpretation forms a robust, cross-validating dataset.
| NMR Technique | Information Provided | Application to Substituted Benzocycloheptenes | Strength | Limitation |
| COSY (Correlation Spectroscopy) | Shows ¹H—¹H coupling networks (connectivity through 2-3 bonds). | Traces proton connectivity within the aromatic ring and through the aliphatic seven-membered ring. | Excellent for identifying isolated spin systems. | Does not provide information across quaternary carbons or heteroatoms. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon it is attached to (¹JCH).[12] | Unambiguously assigns a proton signal to its corresponding carbon signal. | Highly sensitive and provides direct C-H correlations, simplifying complex spectra. | Only shows one-bond correlations, providing no information about the broader framework. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ⁿJCH).[12] | Crucial for assembly. Connects the aromatic and aliphatic fragments, confirms substituent placement, and establishes connectivity across quaternary carbons. | The most powerful experiment for piecing together the molecular skeleton.[13] | Can be less sensitive than HSQC; requires optimization to observe key long-range correlations. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Correlates protons that are close in three-dimensional space, irrespective of bonding. | Determines the stereochemistry and conformation of the seven-membered ring by identifying through-space proximities (e.g., between axial and equatorial protons).[14] | Provides essential spatial information for conformational and stereochemical analysis.[15] | Interpretation can be complex due to conformational averaging. |
A Self-Validating Workflow for Structural Elucidation
Caption: A validated workflow for NMR-based structural elucidation.
Case Study: Predicted NMR Data for a Hypothetical Substituted Benzocycloheptene
To illustrate the power of this integrated approach, consider the following hypothetical molecule: 8-methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[16]annulen-5-one . The table below summarizes the expected key NMR correlations that would be used for its structural confirmation.
| Atom No. | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H→¹³C) |
| 1 | 7.80, d | 130.0 | H-1 ↔ H-3 | H-1 → C-3, C-4a, C-5 |
| 2-CH₃ | 2.45, s | 21.5 | - | 2-CH₃ → C-1, C-2, C-3 |
| 3 | 7.30, d | 128.0 | H-3 ↔ H-1 | H-3 → C-1, C-2, C-4a |
| 4 | 7.60, s | 135.0 | - | H-4 → C-4a, C-5, C-9a |
| 5 | - | 205.0 (C=O) | - | - |
| 6 | 2.90, t | 45.0 | H-6 ↔ H-7 | H-6 → C-5, C-7, C-9a |
| 7 | 2.10, m | 28.0 | H-7 ↔ H-6, H-8 | H-7 → C-5, C-6, C-8, C-9 |
| 8 | 4.10, m | 78.0 | H-8 ↔ H-7, H-9 | H-8 → C-6, C-7, C-9, 8-OCH₃ |
| 8-OCH₃ | 3.40, s | 56.0 | - | 8-OCH₃ → C-8 |
| 9 | 3.10, m | 35.0 | H-9 ↔ H-8 | H-9 → C-4, C-8, C-9a |
| 4a | - | 138.0 | - | - |
| 9a | - | 145.0 | - | - |
Analysis Causality: An HMBC correlation from the methyl singlet (2-CH₃) to carbons C-1 and C-3 would definitively place it at the C-2 position. Similarly, a correlation from the methoxy singlet (8-OCH₃) to the oxygenated aliphatic carbon (C-8) confirms its location on the seven-membered ring.
Experimental Protocol: A Self-Validating System
This protocol ensures high-quality data suitable for comprehensive structural analysis.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified substituted benzocycloheptene.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[17] The choice of solvent is critical; it must fully dissolve the compound without reacting with it.
-
Add a minimal amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[7][17] Modern spectrometers can reference the residual solvent peak, but TMS remains the gold standard.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's receiver coils.
2. NMR Data Acquisition (General Parameters on a 500 MHz Spectrometer)
-
Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape, using the solvent deuterium lock signal.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative integration.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
-
2D Experiments (COSY, HSQC, HMBC, NOESY):
-
Use standard, manufacturer-provided pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf, noesygpph).
-
Optimize the spectral width in both dimensions to encompass all relevant signals.
-
For HMBC, the long-range coupling delay (typically optimized for 8 Hz) is a critical parameter to adjust for observing desired correlations.[13]
-
The number of scans and increments will vary depending on the experiment and sample concentration, requiring a balance between sensitivity and experiment time.
-
Conclusion
The structural confirmation of substituted benzocycloheptenes requires a methodical and multi-faceted approach. Relying on 1D NMR data alone is insufficient and carries a high risk of misinterpretation. By employing a systematic workflow that integrates 1D spectra with a suite of 2D correlation experiments—primarily COSY, HSQC, and HMBC—researchers can build an unassailable, cross-validated structural proof. Each experiment provides a unique piece of the puzzle, and their combined power allows for the unambiguous determination of atomic connectivity, substitution patterns, and, when necessary, the complex conformational and stereochemical nuances of these important molecular scaffolds.
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- Introduction to NMR and Its Application in Metabolite Structure Determin
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- Chemical shifts. University of Regensburg.
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- NMR Spectroscopy of Aromatic Compounds.
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A Comparative Analysis of the Biological Activities of Benzocycloheptene and Benzosuberone Derivatives
For Immediate Release
[City, State] – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the basis for new therapeutic agents is paramount. Among the myriad of structures explored, benzocycloheptene and benzosuberone derivatives have emerged as privileged scaffolds, demonstrating a wide array of biological activities. This guide provides a comprehensive comparative study of these two classes of compounds, offering insights for researchers, scientists, and drug development professionals.
Introduction to Benzocycloheptene and Benzosuberone Scaffolds
Benzocycloheptene and benzosuberone derivatives are bicyclic compounds that feature a benzene ring fused to a seven-membered carbocyclic ring. The key structural distinction lies in the presence of a ketone group in the seven-membered ring of benzosuberones, which is absent in benzocycloheptenes. This seemingly minor structural variance significantly influences the conformational flexibility and electronic properties of the molecules, leading to a diverse range of biological activities. The benzocycloheptene core is a prominent structural motif in a variety of natural products and pharmaceuticals.[1][2] Similarly, the benzosuberone skeleton is an attractive core in a diversity of natural products with potential pharmaceutical and medicinal effects.[3][4]
Comparative Biological Activities
Both benzocycloheptene and benzosuberone derivatives have been extensively investigated for their therapeutic potential. A side-by-side comparison reveals both overlapping and distinct biological profiles.
Anticancer Activity
Benzosuberone derivatives have shown significant promise as anticancer agents.[3][5][6] Their mechanism of action is often attributed to their ability to act as vascular disrupting agents, selectively targeting the microvessels that supply blood to tumors.[5] For instance, certain benzosuberone-quinazolinone hybrids have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa, MDA-MB-231, A549, and MIAPACA. One particular compound exhibited a GI50 value of 0.4 µM against the A549 lung cancer cell line.
While the anticancer potential of benzocycloheptene derivatives is also an active area of research, the available literature more strongly emphasizes the antitumor properties of benzosuberones. However, the structural similarity suggests that with appropriate functionalization, benzocycloheptene analogs could also exhibit potent anticancer effects.
Antimicrobial Activity
Both classes of compounds have demonstrated notable antimicrobial properties.
Benzosuberone derivatives have been reported to possess antibacterial and antifungal activities.[3][4][6] Structure-activity relationship (SAR) studies have revealed that the incorporation of piperazine and morpholine rings into the benzosuberone skeleton can enhance antimicrobial potential, sometimes exceeding the efficacy of commercial antibiotics like Norfloxacin.[3][6] Specific benzosuberone-dithiazole derivatives have shown remarkable activity against bronchitis-causing bacteria and even resistant strains of M. tuberculosis.[3] Molecular docking studies suggest that these compounds may exert their effect by inhibiting bacterial DNA gyrase.[3]
Benzocycloheptene derivatives have also been explored for their antibacterial properties. Research has led to the development of effective benzocycloalkane-derived inhibitors of diapophytoene desaturase (CrtN), a key enzyme in the pigment biosynthesis of Staphylococcus aureus.[7] These compounds act as antivirulence agents, sensitizing the bacteria to immune clearance rather than directly killing them, which is a promising strategy to combat antibiotic resistance.[7]
Anti-inflammatory and Neuropharmacological Activities
Benzosuberone derivatives have been recognized for their potent anti-inflammatory and immunosuppressive activities.[3][5] This makes them attractive candidates for the development of treatments for inflammatory disorders.
In the realm of neuropharmacology, tricyclic antidepressants (TCAs) containing dibenzosuberone moieties, such as amitriptyline, have been used for decades to treat depressive disorders.[8] These compounds primarily affect the central and autonomic nervous systems.[8]
While less extensively documented for these specific activities, the structural framework of benzocycloheptene suggests that its derivatives could also be tailored to interact with targets involved in inflammation and neurological pathways.
Structure-Activity Relationship (SAR) Insights
The biological activity of both benzocycloheptene and benzosuberone derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
For benzosuberones , the presence of heterocyclic moieties like piperazine, morpholine, and dithiazole has been shown to be crucial for their antimicrobial activity.[3][4] The flexibility of the benzosuberane scaffold is also considered a key factor in its diverse biological activities, including its antitumor effects.
In the case of benzocycloheptenes , SAR studies on CrtN inhibitors revealed that specific substitutions on the benzocycloalkane ring system are critical for potent inhibition of pigment biosynthesis in MRSA.[7]
Experimental Protocols
To facilitate further research and comparative analysis, detailed experimental protocols for key biological assays are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of benzocycloheptene and benzosuberone derivatives on cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) values.
Experimental Workflow for In Vitro Anticancer Activity Assay
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
Methodology:
-
Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C.
-
Inoculum Preparation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds.
Data Summary
The following table summarizes the reported biological activities of representative benzocycloheptene and benzosuberone derivatives.
| Compound Class | Derivative Example | Biological Activity | Target/Mechanism | Potency (Example) | Reference |
| Benzosuberone | Benzosuberone-quinazolinone hybrid | Anticancer | Cytotoxicity | GI50 = 0.4 µM (A549 cells) | |
| Benzosuberone | Benzosuberone-dithiazole derivative | Antibacterial (Anti-TB) | DNA Gyrase Inhibition | MIC = 0.12 µg/mL (M. tuberculosis) | [3] |
| Benzocycloheptene | Benzocycloalkane derivative | Antibacterial (Antivirulence) | CrtN Inhibition | Nanomolar IC50 | [7] |
| Dibenzosuberone | Amitriptyline | Antidepressant | Neurotransmitter Reuptake Inhibition | N/A | [8] |
Conclusion and Future Directions
The comparative analysis of benzocycloheptene and benzosuberone derivatives highlights their significant potential in drug discovery. Benzosuberones have demonstrated a particularly strong profile in anticancer and broad-spectrum antimicrobial applications.[3][4][5][6] Benzocycloheptenes, on the other hand, have shown promise in the development of novel antivirulence agents, a strategy that could help mitigate the growing threat of antibiotic resistance.[7]
Future research should focus on:
-
Exploring the anticancer potential of benzocycloheptene derivatives through targeted library synthesis and screening.
-
Elucidating the detailed mechanisms of action for the most potent compounds in both classes.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Investigating the potential of these scaffolds for other therapeutic areas , such as neurodegenerative and inflammatory diseases.
The structural versatility and demonstrated biological activities of benzocycloheptene and benzosuberone derivatives make them exciting platforms for the development of next-generation therapeutics.
References
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Biological evaluation of benzosuberones | Request PDF - ResearchGate. Available at: [Link]
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Biological evaluation of benzosuberones - PubMed. Available at: [Link]
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Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity. Available at: [Link]
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Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. Available at: [Link]
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Benzosuberone as Precursor for Synthesis of Antimicrobial Agents: Synthesis, Antimicrobial Activity, and Molecular Docking - Taylor & Francis Online. Available at: [Link]
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Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Available at: [Link]
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Synthesis of novel benzosuberone-bearing coumarin moieties - ResearchGate. Available at: [Link]
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Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - MDPI. Available at: [Link]
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Discovery of Benzocycloalkane Derivatives Efficiently Blocking Bacterial Virulence for the Treatment of Methicillin-Resistant S. aureus (MRSA) Infections by Targeting Diapophytoene Desaturase (CrtN) - PubMed. Available at: [Link]
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The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity - PMC - NIH. Available at: [Link]
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A Benzarone Derivative Inhibits EYA to Suppress Tumor Growth in SHH Medulloblastoma. Available at: [Link]
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A Comparative Spectroscopic Guide to Cis and Trans Isomers of 6,7-Dihydro-5H-benzocycloheptenols
For researchers, scientists, and professionals in drug development, the precise determination of stereochemistry is a cornerstone of molecular characterization. The spatial arrangement of atoms in a molecule, particularly in cyclic systems, can profoundly influence its biological activity, pharmacokinetic properties, and toxicological profile. This guide provides an in-depth spectroscopic comparison of cis and trans isomers of 6,7-dihydro-5H-benzocycloheptenols (also known as benzosuberols), a class of compounds with relevance in medicinal chemistry.
Due to the limited availability of published, direct comparative spectral data for the title compounds, this guide will establish the foundational principles of spectroscopic differentiation using widely accepted concepts and will illustrate these with experimental data from a closely related and well-characterized analogue, cis- and trans-2-phenylcyclohexanol. The principles discussed are directly applicable to the stereochemical elucidation of substituted benzosuberols.
The Significance of Stereoisomerism in Drug Development
The three-dimensional structure of a drug molecule is critical for its interaction with biological targets such as enzymes and receptors. Cis/trans isomerism in cyclic alcohols like 6,7-dihydro-5H-benzocycloheptenols can lead to significant differences in how the molecule presents its functional groups, such as the hydroxyl moiety, for interaction. One isomer may bind with high affinity to a target receptor, leading to a desired therapeutic effect, while the other may be inactive or even elicit off-target effects. Therefore, robust and unambiguous methods for distinguishing between these isomers are essential during the drug discovery and development process.
Spectroscopic Fingerprints: Distinguishing Cis and Trans Isomers
The primary analytical techniques for elucidating the stereochemistry of diastereomers like cis and trans isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural insights.
¹H NMR Spectroscopy: The Power of Coupling Constants
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating cis and trans isomers in cyclic systems. The key parameter is the vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbon atoms. The magnitude of ³J is highly dependent on the dihedral angle between the two protons, a relationship described by the Karplus equation.
-
Trans Isomers : In a trans configuration, the protons on the carbons bearing the hydroxyl and the adjacent substituent are typically in a diaxial or diequatorial orientation. In a stable chair-like conformation, a diaxial relationship corresponds to a dihedral angle of approximately 180°, leading to a large coupling constant (typically in the range of 8-13 Hz).
-
Cis Isomers : In a cis configuration, the relationship between the same protons is axial-equatorial or equatorial-axial. This results in a smaller dihedral angle (around 60°), giving rise to a small coupling constant (typically 2-5 Hz).
This marked difference in ³J values provides a definitive method for assigning the relative stereochemistry.
¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. While the differences in ¹³C chemical shifts between cis and trans isomers are generally less pronounced than the coupling constant variations in ¹H NMR, they can still be diagnostic. The steric environment of each carbon atom influences its chemical shift. In general, sterically compressed carbons, often found in the more crowded cis isomer, may exhibit a slight upfield shift (to a lower ppm value) compared to the corresponding carbons in the less sterically hindered trans isomer.
Infrared (IR) Spectroscopy: Vibrational Clues to Stereochemistry
IR spectroscopy probes the vibrational frequencies of chemical bonds. While the O-H stretching frequency (typically a broad band around 3200-3600 cm⁻¹) is present in both isomers, the fingerprint region (below 1500 cm⁻¹) can reveal differences in the C-O stretching and C-H bending vibrations that are influenced by the overall molecular geometry. The C-O stretching band in axial and equatorial alcohols can appear at slightly different wavenumbers, though this can be subtle. More diagnostically, the overall pattern of peaks in the fingerprint region serves as a unique "fingerprint" for each isomer.
Mass Spectrometry (MS): Fragmentation Patterns as Structural Probes
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While cis and trans isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns upon ionization can differ. The stereochemistry can influence the stability of the resulting fragment ions. For cyclic alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen-bearing carbon). The relative intensities of these fragment peaks can sometimes be used to distinguish between isomers, as the stereochemistry can affect the ease of certain fragmentation pathways. For instance, in some cases, the isomer that can more readily form a stable intermediate upon fragmentation will show a more abundant corresponding fragment ion.
Comparative Spectroscopic Data: An Illustrative Example
As a practical illustration, the following tables summarize the expected key spectroscopic differences between cis and trans isomers of a substituted cyclic alcohol, based on data for 2-phenylcyclohexanol.
| Parameter | Cis Isomer (Illustrative) | Trans Isomer (Illustrative) | Rationale |
| ³J(H-C-O, H-C-Ph) (Hz) | ~ 2-5 | ~ 8-13 | The dihedral angle between these protons is smaller in the cis isomer and larger in the trans isomer. |
| Chemical Shift of H-C-O | Generally more downfield | Generally more upfield | The anisotropic effect of the benzene ring can deshield the carbinol proton in the cis (axial) isomer. |
Table 1: Key ¹H NMR Distinguishing Features.
| Spectroscopic Feature | Cis Isomer (Illustrative) | Trans Isomer (Illustrative) | Rationale |
| ¹³C Chemical Shifts | Subtle upfield shifts for sterically hindered carbons | - | Increased steric interactions in the cis isomer can lead to shielding of certain carbon nuclei. |
| IR Fingerprint Region | Unique pattern of bands | Distinctly different pattern | The overall molecular symmetry and vibrational modes differ, leading to a unique IR "fingerprint" for each isomer. The C-O stretch may also show a slight shift. |
| MS Fragmentation | Potentially different relative abundances of key fragments (e.g., [M-H₂O]⁺) | - | The stereochemistry can influence the stability of fragment ions and the kinetics of fragmentation pathways, leading to variations in the mass spectrum. |
Table 2: Comparative Summary of Other Spectroscopic Data.
Experimental Protocols
The following are generalized, step-by-step methodologies for the spectroscopic analysis of cis and trans isomers of 6,7-dihydro-5H-benzocycloheptenols.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure sufficient spectral width to cover all proton signals (typically 0-12 ppm).
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard for observing single lines for each unique carbon.
-
For detailed analysis, consider 2D NMR experiments such as COSY (to establish proton-proton correlations) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Measure the coupling constants (in Hz) for the key signals, particularly the proton attached to the hydroxyl-bearing carbon. A large ³J value is indicative of a trans relationship, while a small ³J value suggests a cis relationship.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For liquid or soluble samples, a thin film can be prepared on a salt plate (e.g., NaCl), or a solution in a suitable solvent (e.g., CCl₄) can be used.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic broad O-H stretching band.
-
Carefully compare the fingerprint regions (1500-400 cm⁻¹) of the two isomers to identify unique patterns and shifts in C-O and C-H bending vibrations.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion. Electron Ionization (EI) is a common method.
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Identify major fragment ions, such as those corresponding to the loss of water ([M-18]⁺) and alpha-cleavage.
-
Compare the relative intensities of these fragment ions between the two isomers.
-
Visualization of Key Concepts
Caption: Workflow for spectroscopic comparison of cis/trans isomers.
Conclusion
The unambiguous assignment of cis and trans stereochemistry in 6,7-dihydro-5H-benzocycloheptenols is critical for advancing research and development in medicinal chemistry. A multi-faceted spectroscopic approach, with a strong emphasis on the analysis of vicinal coupling constants in ¹H NMR, provides a robust and reliable means of differentiation. By carefully applying the principles and protocols outlined in this guide, researchers can confidently characterize these isomers, ensuring the integrity of their structure-activity relationship studies and advancing the development of new therapeutic agents.
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Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]
A Researcher's Guide to the Structural Validation of Novel 6,7-dihydro-5H-benzocycloheptene Derivatives: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a foundational pillar upon which all subsequent development is built. For novel chemical entities, such as the promising class of 6,7-dihydro-5H-benzocycloheptene derivatives, an unambiguous structural elucidation is paramount for understanding their biological activity, optimizing their properties, and ensuring intellectual property protection. This guide provides an in-depth exploration of X-ray crystallography as the gold standard for structural validation, while also offering a comparative analysis of complementary techniques for researchers, scientists, and drug development professionals.
The Imperative of Unambiguous Structure Determination
The this compound scaffold is a key pharmacophore in a variety of biologically active compounds, including selective estrogen receptor degraders for cancer treatment.[1] The conformational flexibility of the seven-membered ring and the potential for various substitution patterns necessitate a robust and high-resolution analytical technique to definitively establish the atomic connectivity, stereochemistry, and solid-state conformation. While spectroscopic methods provide valuable insights, X-ray crystallography remains the unparalleled technique for delivering a precise and complete three-dimensional molecular structure.[2]
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography is a powerful analytical technique that provides detailed information about the internal lattice of a crystal, including bond lengths, bond angles, and torsion angles.[2] The process relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal.[3][4] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic structure can be deduced.[3]
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: Obtaining a Diffraction-Quality Crystal
The most challenging and often rate-limiting step in X-ray crystallography is growing a suitable single crystal.[4] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a well-defined shape, and be free of significant internal defects.[4]
-
Material Purity: Begin with a highly purified sample of the this compound derivative (>98% purity is recommended). Impurities can inhibit crystal nucleation and growth.
-
Solvent Selection: The choice of solvent is critical. A systematic screening of various solvents with different polarities and boiling points is necessary. The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Techniques: Several techniques can be employed to induce crystallization by slowly increasing the supersaturation of the solution.[5]
-
Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution.[6] The rate of evaporation can be controlled by the size of the opening of the vial.[6]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
-
Cooling: For compounds whose solubility is highly dependent on temperature, slowly cooling a saturated solution can induce crystallization.
-
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense X-ray beam.[4] The crystal is rotated, and the diffraction pattern is recorded at various orientations.[4] This data is then processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
The structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map.[2] This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data.
Beyond the Crystal: A Comparative Look at Alternative Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties often requires information from complementary techniques, especially regarding its behavior in solution.
| Technique | Information Provided | Sample Requirements | Resolution | Key Advantages | Key Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing interactions.[2] | Single crystal (>0.1 mm), high purity.[4] | Atomic (<1 Å) | Unambiguous structure determination. | Crystal growth can be challenging; provides solid-state conformation only.[4][7] |
| NMR Spectroscopy | Connectivity, stereochemistry, conformational dynamics in solution.[8][9] | Soluble sample (mg quantities). | Atomic (through-bond and through-space correlations) | Provides information about the molecule's behavior in solution.[10] | Can be difficult to interpret for complex molecules; may not provide a single, definitive conformation for flexible molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[11][12] | Small sample amount (µg to ng). | High mass accuracy (<5 ppm).[13] | High sensitivity and specificity for molecular weight determination.[11] | Does not directly provide 3D structural information. |
| Computational Modeling | Predicted 3D geometries, conformational energies, electronic properties.[14][15] | None (in silico). | Varies with method. | Can predict structures and properties before synthesis; aids in interpreting experimental data.[14] | Predictions must be validated by experimental data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[8] For this compound derivatives, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments can provide a wealth of information:
-
Connectivity: COSY, HSQC, and HMBC experiments establish the bonding framework of the molecule.
-
Stereochemistry: NOESY experiments reveal through-space interactions between protons, which can be used to determine relative stereochemistry and conformational preferences in solution.[9]
It is crucial to recognize that the conformation observed in the solid state by X-ray crystallography may not be the same as the predominant conformation in solution. NMR provides the necessary experimental data to investigate these solution-state dynamics.
Mass Spectrometry: Confirming Identity and Composition
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a novel compound.[13] By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Tandem mass spectrometry (MS/MS) can provide fragmentation information that can be used to further confirm the structure.[13][16]
Computational Chemistry: A Predictive and Complementary Tool
Computational methods, such as Density Functional Theory (DFT), can be used to predict the low-energy conformations of a molecule.[15] These predicted structures can be compared with experimental data from X-ray crystallography and NMR to provide a more complete picture of the molecule's conformational landscape. Computational models can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra.[14]
Figure 2: A decision-making workflow for selecting the appropriate structural validation techniques.
Conclusion: An Integrated Approach to Structural Validation
The definitive structural elucidation of novel this compound derivatives is best achieved through an integrated analytical approach. While X-ray crystallography stands as the unequivocal method for determining the solid-state structure, it should be complemented by NMR spectroscopy to understand the molecule's conformational dynamics in solution, and by mass spectrometry to confirm its molecular formula. Computational modeling serves as a valuable predictive and interpretative tool throughout this process. By leveraging the strengths of each of these techniques, researchers can build a comprehensive and robust understanding of their novel compounds, paving the way for successful drug development.
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Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]
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AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
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Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
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ACS Publications. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. [Link]
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Semantic Scholar. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]
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ProtoQSAR. Computational methods for predicting properties. [Link]
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Bridging the Digital and the Biological: A Comparative Guide to In Silico and In Vitro Evaluation of Benzocycloheptene Analogs
In the landscape of contemporary drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and resource-intensive. The benzocycloheptene core, a seven-membered carbocyclic ring fused to a benzene ring, represents a privileged scaffold found in a variety of biologically active compounds, including antihistamines and potential anticancer agents.[1][2] The strategic evaluation of novel benzocycloheptene analogs is paramount to unlocking their full therapeutic potential. This guide provides a comprehensive comparison of in silico and in vitro methodologies for assessing the biological activity of these analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and underscore the synergistic relationship between computational prediction and experimental validation.
The Rationale for a Dual-Pronged Approach: In Silico Prediction Meets In Vitro Reality
The modern drug discovery pipeline has been revolutionized by the integration of computational methods, or in silico studies, which allow for the rapid, cost-effective screening of vast virtual libraries of compounds.[3] However, these computational predictions are approximations of complex biological interactions and necessitate rigorous experimental verification through in vitro assays.[4][5] This dual-pronged approach, where in silico screening guides and prioritizes candidates for in vitro testing, optimizes resources and accelerates the identification of promising leads.[6]
-
In Silico Evaluation: This encompasses a range of computational techniques, most notably molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. These methods predict the binding affinity of a ligand (the benzocycloheptene analog) to a biological target (e.g., an enzyme or receptor) and correlate the chemical structure of a series of compounds with their biological activity, respectively.[3][7]
-
In Vitro Evaluation: Performed in a controlled laboratory setting outside of a living organism, these experiments utilize cultured cells or isolated proteins to quantify the biological effects of the synthesized compounds.[5][8] Common assays for anticancer potential, for instance, measure cytotoxicity (the ability of a compound to kill cancer cells).[9]
The ultimate goal is to establish a strong correlation between the predicted in silico activity and the observed in vitro biological response, thereby validating the computational model and providing a robust foundation for further preclinical development.[10]
Visualizing the Integrated Drug Discovery Workflow
The following diagram illustrates a typical workflow that synergizes in silico and in vitro approaches for the evaluation of benzocycloheptene analogs.
Caption: Integrated workflow for benzocycloheptene analog drug discovery.
Part 1: In Silico Evaluation – The Digital Proving Ground
In silico methods provide the critical first pass in evaluating a library of novel benzocycloheptene analogs, enabling the prioritization of compounds with the highest probability of success and guiding synthetic efforts.
Molecular Docking: Predicting the Hand-in-Glove Fit
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[11] For many anticancer agents, including some benzocycloheptene analogs, the protein tubulin is a key target.[12] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
The goal is to computationally estimate the binding free energy of each benzocycloheptene analog within the colchicine-binding site of tubulin. A more negative docking score generally indicates a more favorable binding interaction, suggesting a higher potential for biological activity.[13] This allows for the ranking of virtual compounds before committing to their synthesis.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., tubulin) from the Protein Data Bank (PDB).
-
Remove all water molecules and co-crystallized ligands from the protein structure.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structures of the benzocycloheptene analogs.
-
Assign appropriate atom types and charges.
-
Perform energy minimization of the ligand structures.
-
-
Grid Generation:
-
Define the binding site on the target protein (e.g., the known colchicine-binding site on tubulin).
-
Generate a grid box that encompasses the defined binding site. This grid is used to pre-calculate the potential energy of different atom types at each grid point, speeding up the docking calculations.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of each ligand within the grid box.[14]
-
The program will generate multiple possible binding conformations and orientations (poses) for each ligand.
-
-
Scoring and Analysis:
-
Each pose is assigned a score based on a scoring function that estimates the binding free energy.
-
The poses are ranked based on their scores. The top-ranked pose for each ligand is considered the most likely binding mode.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked poses and the protein's active site residues.
-
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[3] A robust QSAR model can predict the activity of unsynthesized compounds, further guiding drug design.[10]
By analyzing a "training set" of benzocycloheptene analogs with known biological activities (e.g., experimentally determined IC50 values), a QSAR model can be developed. This model can then be used to predict the activity of a "test set" of compounds that were not used in the model's creation. A high correlation between the predicted and actual activities of the test set compounds indicates a predictive and reliable QSAR model.[4]
-
Data Set Preparation:
-
Compile a dataset of benzocycloheptene analogs with their experimentally determined biological activities (e.g., pIC50, which is the -log(IC50)).
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for model validation.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure and properties (e.g., physicochemical, topological, electronic).
-
-
Model Development:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable) for the training set compounds.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.
-
External Validation: Use the developed model to predict the biological activities of the compounds in the test set. Calculate the predictive R² (R²_pred) to assess the model's ability to predict the activity of new compounds. A good QSAR model should have a high R²_pred value.[4]
-
-
Applicability Domain Definition:
-
Define the chemical space for which the QSAR model is reliable. This ensures that predictions are only made for compounds that are similar to those in the training set.
-
Part 2: In Vitro Evaluation – The Biological Confirmation
Following the prioritization of candidate compounds from in silico studies, in vitro assays provide the essential experimental data to confirm their biological activity and elucidate their mechanism of action.
Cytotoxicity Assays: Quantifying Anticancer Activity
Cytotoxicity assays are fundamental in anticancer drug screening to determine the concentration of a compound required to kill a certain percentage of cancer cells.[9] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
These assays rely on measuring a cellular parameter that is proportional to the number of viable cells, such as metabolic activity or total protein content. By exposing cancer cell lines to a range of concentrations of the benzocycloheptene analogs, a dose-response curve can be generated, from which the IC50 value is calculated.
-
Cell Seeding:
-
Plate cancer cells (e.g., human breast cancer cell line MCF-7 or colon cancer cell line HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzocycloheptene analogs in cell culture medium.
-
Treat the cells with the different concentrations of the compounds and include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Incubate the plates for 2-4 hours to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Mechanism of Action Studies: Unraveling How They Work
Once a compound has demonstrated significant cytotoxicity, it is crucial to understand its mechanism of action. For benzocycloheptene analogs designed to target tubulin, a tubulin polymerization assay is a key mechanistic study.[7][12]
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. An inhibitor will prevent the increase in turbidity (measured as absorbance) that occurs as microtubules form.
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a suitable buffer.
-
Prepare a polymerization buffer containing GTP (guanosine triphosphate), which is essential for tubulin polymerization.
-
-
Assay Setup:
-
In a 96-well plate, add the polymerization buffer, tubulin, and the benzocycloheptene analogs at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
-
Initiation of Polymerization:
-
Incubate the plate at 37°C to initiate tubulin polymerization.
-
-
Monitoring Polymerization:
-
Measure the absorbance of each well at 340 nm at regular intervals over a period of time (e.g., 60 minutes) using a temperature-controlled microplate reader.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration.
-
Determine the extent of inhibition of tubulin polymerization caused by each compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Signaling Pathway Visualization
The inhibition of tubulin polymerization by benzocycloheptene analogs ultimately triggers a cascade of events leading to apoptosis. The diagram below outlines this key signaling pathway.
Caption: Apoptotic pathway induced by tubulin polymerization inhibitors.
Part 3: Data Presentation and Comparative Analysis
The objective comparison of in silico predictions with in vitro experimental data is the cornerstone of validating the computational approach.
Quantitative Data Summary
The following table presents experimental data for a series of synthesized benzocyclooctene analogs (structurally related to benzocycloheptenes) evaluated for their ability to inhibit tubulin polymerization.[12]
| Compound ID | Description | Inhibition of Tubulin Polymerization (IC50, µM)[7][12] |
| 23 | Benzocyclooctene phenol | < 5 |
| Analog A | Methoxy-substituted | < 5 |
| Analog B | Hydroxy-substituted | < 5 |
| Analog C | Methoxy-substituted | > 40 |
| KGP18 | Benzosuberene analog (positive control) | ~1-2 |
| CA4 | Combretastatin A-4 (positive control) | ~1-2 |
Note: The specific IC50 values below 5 µM were not detailed in the source but were reported as active.
To illustrate a direct comparison, the table below shows a hypothetical correlation between in silico docking scores and in vitro cytotoxicity for a series of benzocycloheptene analogs.
| Analog ID | Docking Score (kcal/mol) (Hypothetical) | Cytotoxicity against MCF-7 (IC50, µM) (Hypothetical) |
| BCH-01 | -9.5 | 1.2 |
| BCH-02 | -9.1 | 2.5 |
| BCH-03 | -8.7 | 5.8 |
| BCH-04 | -7.2 | 15.3 |
| BCH-05 | -6.1 | > 50 |
In this hypothetical scenario, a clear trend is observable: a more negative docking score correlates with a lower IC50 value (higher potency). A statistical regression analysis would be performed on such data to quantify the strength of this correlation. A strong correlation (e.g., R² > 0.7) would validate the molecular docking protocol as a reliable predictive tool for this class of compounds.
Conclusion: A Symbiotic Relationship for Accelerated Discovery
The evaluation of benzocycloheptene analogs, like any modern drug discovery campaign, benefits immensely from a tightly integrated in silico and in vitro strategy. Computational methods serve as a powerful and indispensable filter, enriching the pool of candidates for synthesis and experimental testing. In turn, robust in vitro data provides the definitive biological validation and the necessary feedback to refine and improve the predictive power of computational models.[10] By understanding the principles, protocols, and synergistic interplay of both domains, researchers can navigate the complexities of drug development with greater efficiency and a higher probability of success, bringing novel and effective therapeutics from the digital realm to biological reality.
References
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Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. Available at: [Link]
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Zhong, W., et al. (2017). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available at: [Link]
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Oprea, T. I., et al. (2007). Antitumor Agents 252. Application of Validated QSAR Models to Database Mining: Discovery of Novel Tylophorine Derivatives as Potential Anticancer Agents. Journal of Computer-Aided Molecular Design, 21(8), 427-441. Available at: [Link]
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In silico Technologies: Leading the Future of Drug Development Breakthroughs. (n.d.). Deloitte. Available at: [Link]
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Roy, K., et al. (2020). QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. Scientific Reports, 10(1), 5483. Available at: [Link]
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Herdman, C. A., et al. (2017). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 8(3), 639-647. Available at: [Link]
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Differences between in vitro, in vivo and in silico assays in preclinical research. (2022). ZeClinics. Available at: [Link]
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Differences between in vitro, in vivo, and in silico studies. (n.d.). The Marshall Protocol Knowledge Base. Available at: [Link]
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Cytotoxic effects of 12 benzocycloheptene analogous drugs toward human hepatoma cells. (2016). ResearchGate. Available at: [Link]
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Herdman, C. A., et al. (2017). Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization. ACS Medicinal Chemistry Letters, 8(3), 639-647. Available at: [Link]
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Pinney, K. G., et al. (2017). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. ACS Medicinal Chemistry Letters, 8(11), 1159-1164. Available at: [Link]
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The Pros and Cons of the In-silico Pharmaco-toxicology in Drug Discovery and Development. (2013). Science Alert. Available at: [Link]
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Structures of 12 benzocycloheptene analogous drugs. These drugs can be... (n.d.). ResearchGate. Available at: [Link]
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Zhang, S., et al. (2007). Antitumor Agents 252. Application of validated QSAR models to database mining: discovery of novel tylophorine derivatives as potential anticancer agents. Journal of Computer-Aided Molecular Design, 21(8), 427-441. Available at: [Link]
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A Review On Molecular Docking And Its Application. (2024). International Journal of Novel Research and Development. Available at: [Link]
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Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. (2021). Computational and Structural Biotechnology Journal, 19, 4426-4435. Available at: [Link]
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Molecular docking protocol validation. This crucial process can enhance... (n.d.). ResearchGate. Available at: [Link]
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Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4415-4428. Available at: [Link]
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A Comparative Guide to the Synthesis of 6,7-dihydro-5H-benzocycloheptene: An Evaluation of Efficiency and Cost
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dihydro-5H-benzocycloheptene core is a key structural motif present in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. The efficient and cost-effective synthesis of this scaffold is therefore of significant interest to the drug development community. This guide provides an in-depth comparison of three prominent synthetic routes to this compound, evaluating each in terms of chemical efficiency, cost of starting materials and reagents, and overall practicality for laboratory and potential scale-up applications.
Introduction to Synthetic Strategies
Three distinct and well-established synthetic strategies for the construction of the this compound ring system will be critically examined:
-
Friedel-Crafts Reaction: This classical approach involves the intramolecular cyclization of a suitable γ-arylalkanoic acid derivative to form the seven-membered ring fused to the benzene ring.
-
Tiffeneau-Demjanov Ring Expansion: This method utilizes a one-carbon ring expansion of a substituted cyclohexanol derivative to construct the seven-membered carbocyclic ring.
-
Wittig Reaction: This powerful olefination reaction can be employed to form the cycloheptene ring through an intramolecular reaction of a carefully designed phosphonium ylide.
Each of these routes offers unique advantages and disadvantages, which will be detailed in the following sections through step-by-step protocols, comparative data analysis, and expert insights into the practical considerations of each method.
Route 1: Friedel-Crafts Reaction
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a direct method for the synthesis of benzannulated ring systems. In the context of this compound synthesis, the key intermediate is 5-benzosuberone, which can be readily reduced to the target molecule. The intramolecular Friedel-Crafts cyclization of 4-phenylpentanoyl chloride is a common and effective method for the preparation of benzosuberone.
Experimental Protocol: Friedel-Crafts Route
Step 1: Synthesis of 4-Phenylpentanoyl Chloride
4-Phenylpentanoic acid is converted to its corresponding acid chloride using a standard chlorinating agent such as oxalyl chloride or thionyl chloride.
-
To a solution of 4-phenylpentanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 4-phenylpentanoyl chloride, which is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization to Benzosuberone
The crude 4-phenylpentanoyl chloride is cyclized in the presence of a Lewis acid catalyst.
-
The crude 4-phenylpentanoyl chloride is dissolved in a suitable solvent like dichloromethane.
-
The solution is added dropwise to a stirred suspension of a Lewis acid, such as tin(IV) chloride (SnCl₄) (1.1 eq), in dichloromethane at 0 °C.
-
The reaction is stirred for several hours at room temperature.
-
The reaction is quenched by carefully adding water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude benzosuberone is then purified by column chromatography or distillation.
Step 3: Reduction of Benzosuberone to this compound
The ketone functionality of benzosuberone is reduced to a methylene group. A common method for this transformation is the Wolff-Kishner reduction or its variants.
-
To a solution of benzosuberone (1.0 eq) in a high-boiling solvent like diethylene glycol, hydrazine hydrate (excess) and a base such as potassium hydroxide are added.
-
The mixture is heated to reflux for several hours until the reaction is complete.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by distillation.
dot graph TD { A[4-Phenylpentanoic Acid] -->|Oxalyl Chloride, DMF| B(4-Phenylpentanoyl Chloride); B -->|SnCl4| C(Benzosuberone); C -->|Hydrazine Hydrate, KOH| D(this compound); }
Figure 1: Synthetic pathway for the Friedel-Crafts route.
Route 2: Tiffeneau-Demjanov Ring Expansion
The Tiffeneau-Demjanov rearrangement offers a powerful method for the one-carbon ring expansion of cyclic ketones. This route commences with a readily available starting material, cyclohexanone, and proceeds through an aminomethyl alcohol intermediate.
Experimental Protocol: Tiffeneau-Demjanov Ring Expansion
Step 1: Synthesis of 1-(Aminomethyl)cyclohexanol
This key intermediate can be prepared from cyclohexanone via a two-step sequence involving the formation of a cyanohydrin followed by reduction.
-
To a solution of cyclohexanone (1.0 eq) in a suitable solvent, trimethylsilyl cyanide (TMSCN) (1.2 eq) is added in the presence of a catalytic amount of a Lewis acid. The reaction is stirred until the formation of the cyanohydrin is complete.
-
The resulting cyanohydrin is then reduced, for example with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, to afford 1-(aminomethyl)cyclohexanol.
Step 2: Tiffeneau-Demjanov Rearrangement
The 1-(aminomethyl)cyclohexanol is subjected to diazotization followed by rearrangement to yield a benzocycloheptanone derivative, which can then be further functionalized or reduced.
-
1-(Aminomethyl)cyclohexanol (1.0 eq) is dissolved in an aqueous acidic solution.
-
A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise at a low temperature (0-5 °C).
-
The reaction mixture is stirred for a period of time to allow for the diazotization and subsequent rearrangement to occur.
-
The resulting cycloheptanone derivative is extracted and purified.
Step 3: Conversion to this compound
Further steps, such as aromatization and reduction of the ketone, would be necessary to arrive at the final target molecule. These subsequent transformations add to the overall step count of this route.
dot graph TD { A[Cyclohexanone] -->|1. TMSCN2. LiAlH4| B(1-(Aminomethyl)cyclohexanol); B -->|NaNO2, H+| C(Cycloheptanone derivative); C -->|Further steps| D(this compound); }
Figure 2: Synthetic pathway for the Tiffeneau-Demjanov Ring Expansion route.
Route 3: Wittig Reaction
The Wittig reaction is a highly versatile and reliable method for the formation of carbon-carbon double bonds. An intramolecular Wittig reaction can be ingeniously applied to construct the seven-membered ring of this compound.
Experimental Protocol: Wittig Reaction
Step 1: Synthesis of 1,4-Bis(triphenylphosphonio)butane Dibromide
The required bis-phosphonium salt is prepared from 1,4-dibromobutane and triphenylphosphine.
-
A mixture of 1,4-dibromobutane (1.0 eq) and triphenylphosphine (2.0 eq) is heated in a suitable solvent, such as toluene, for several hours.
-
The resulting white precipitate of 1,4-bis(triphenylphosphonio)butane dibromide is collected by filtration, washed, and dried.
Step 2: Intramolecular Wittig Reaction
The bis-phosphonium salt is treated with a strong base to generate the corresponding bis-ylide, which then reacts with o-phthalaldehyde in an intramolecular fashion.
-
The 1,4-bis(triphenylphosphonio)butane dibromide (1.0 eq) is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
A strong base, such as n-butyllithium (2.0 eq), is added at low temperature to generate the bis-ylide.
-
A solution of o-phthalaldehyde (1.0 eq) in THF is then added to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is quenched, and the product is extracted and purified by column chromatography to yield this compound.
dot graph TD { A[1,4-Dibromobutane] -->|Triphenylphosphine| B(1,4-Bis(triphenylphosphonio)butane Dibromide); B -->|n-Butyllithium| C(Bis-ylide); C -->|o-Phthalaldehyde| D(this compound); }
Figure 3: Synthetic pathway for the Wittig Reaction route.
Comparison of Synthetic Routes
To provide a clear and objective comparison, the key metrics for each synthetic route are summarized in the table below. The cost analysis is based on approximate prices of reagents from commercial suppliers and may vary.
| Feature | Friedel-Crafts Reaction | Tiffeneau-Demjanov Ring Expansion | Wittig Reaction |
| Starting Materials | 4-Phenylpentanoic acid | Cyclohexanone | o-Phthalaldehyde, 1,4-Dibromobutane |
| Key Reagents | Oxalyl chloride, SnCl₄, Hydrazine | TMSCN, LiAlH₄, NaNO₂ | Triphenylphosphine, n-Butyllithium |
| Number of Steps | 3 | 3+ (to reach the final target) | 2 |
| Overall Yield (approx.) | Moderate to Good | Moderate | Good |
| Scalability | Good | Moderate | Moderate |
| Purification | Distillation/Chromatography | Chromatography | Chromatography |
| Safety Considerations | Corrosive reagents (SnCl₄), toxic hydrazine | Highly toxic cyanide, pyrophoric LiAlH₄ | Pyrophoric n-BuLi |
| Approx. Reagent Cost/mol | ~$150-200 | ~$200-250 | ~$250-300 |
In-Depth Analysis and Expert Insights
Efficiency:
The Wittig Reaction route, with the fewest synthetic steps, often provides a good overall yield, making it an attractive option for laboratory-scale synthesis. However, the purification of the final product from triphenylphosphine oxide can sometimes be challenging.
The Friedel-Crafts Reaction is a robust and well-understood method that is generally scalable. The yields for each step are typically moderate to good, and the purification of the intermediate benzosuberone and the final product is relatively straightforward.
The Tiffeneau-Demjanov Ring Expansion is a classic transformation, but its application to the synthesis of this compound is less direct. The multi-step sequence required to convert the initial cycloheptanone derivative to the final target can lower the overall efficiency.
Cost:
From a cost perspective, the Friedel-Crafts Reaction appears to be the most economical route. The starting materials and reagents are relatively inexpensive and readily available in bulk.
The Tiffeneau-Demjanov Ring Expansion and the Wittig Reaction are more expensive due to the higher cost of reagents such as trimethylsilyl cyanide, lithium aluminum hydride, triphenylphosphine, and n-butyllithium.
Practicality and Safety:
All three routes involve hazardous reagents and require careful handling and appropriate safety precautions. The Friedel-Crafts route uses corrosive Lewis acids and toxic hydrazine. The Tiffeneau-Demjanov route involves highly toxic cyanide reagents and pyrophoric lithium aluminum hydride. The Wittig reaction utilizes pyrophoric n-butyllithium. Researchers must be well-versed in handling these types of chemicals.
Conclusion and Recommendations
For the synthesis of this compound, the choice of the optimal route will depend on the specific requirements of the project, including the desired scale, budget, and available expertise.
-
For cost-effective and scalable synthesis , the Friedel-Crafts Reaction is the recommended approach. Its well-established procedures and relatively low-cost reagents make it suitable for larger-scale production.
-
For rapid, laboratory-scale synthesis where cost is less of a concern , the Wittig Reaction offers a more direct route with potentially higher overall yields in fewer steps.
-
The Tiffeneau-Demjanov Ring Expansion is a mechanistically interesting route but is likely to be less efficient and more costly for the specific synthesis of this compound compared to the other two methods.
Ultimately, a thorough risk assessment and consideration of the available resources should guide the final decision on the synthetic strategy. This guide provides the foundational information to make an informed choice for the successful synthesis of this important molecular scaffold.
References
- Organic Syntheses, Coll. Vol. 4, p.840 (1963); Vol. 34, p.86 (1954). - Procedure for the synthesis of benzosuberone.
- Smith, P. A. S.; Baer, D. R. The Demjanov and Tiffeneau-Demjanov Ring Expansions. Org. React.1960, 11, 157-188.
- Maercker, A. The Wittig Reaction. Org. React.1965, 14, 270-490.
A Senior Application Scientist's Guide to the Conformational Analysis of 6,7-dihydro-5H-benzocycloheptene and its Analogs
Introduction: The Structural Dynamics of Benzocycloheptenes in Medicinal Chemistry
The 6,7-dihydro-5H-benzocycloheptene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antidepressants, antihistamines, and anticonvulsants. The seven-membered cycloheptene ring fused to a benzene ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms.[1][2] The specific three-dimensional arrangement, or conformation, adopted by this ring system profoundly influences how a molecule interacts with its biological target. Therefore, a rigorous understanding of its conformational landscape is paramount for rational drug design and the development of structure-activity relationships (SAR).
This guide provides a comparative overview of computational methods for the conformational analysis of this compound and its derivatives. We will move beyond a simple recitation of techniques, focusing instead on the underlying principles, the rationale for choosing a particular method, and the validation of computational results against experimental data to ensure scientific rigor.
Pillar 1: Selecting the Right Computational Tool for the Job
The choice of computational method is a critical decision, representing a trade-off between accuracy and computational expense. For flexible seven-membered rings, a multi-stage approach is often most effective, beginning with a broad search using less expensive methods and refining the results with more accurate, and costly, quantum mechanical calculations.
Molecular Mechanics (MM): The Rapid Surveyor
Molecular Mechanics force fields (e.g., MMFF94, OPLS) model molecules as a collection of balls (atoms) connected by springs (bonds). They are computationally inexpensive and ideal for rapidly exploring the vast conformational space of a flexible molecule.[3]
-
Expertise & Experience: The primary goal of an initial MM search is not to obtain highly accurate energies but to generate a comprehensive set of plausible starting conformations.[4][5] Methods like Monte Carlo Multiple Minimum (MCMM) or Low-Mode sampling are effective for this purpose.[5][6] It is crucial to run these searches exhaustively enough to overcome energy barriers and discover all relevant local minima. The key is to cast a wide net to ensure the global minimum and other low-energy, biologically relevant conformers are not missed in subsequent, more accurate calculations.
Density Functional Theory (DFT): The Gold Standard for Accuracy
Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[7] It provides a much more accurate description of molecular energetics than MM methods, making it the preferred tool for refining the geometries and relative energies of the conformers identified by the initial MM search.[8][9]
-
Expertise & Experience: The choice of functional and basis set is critical for reliable DFT results.[7] For systems like benzocycloheptenes, hybrid functionals such as B3LYP have consistently provided a good balance of accuracy and efficiency.[2][10] A Pople-style basis set like 6-311+G(d,p) is recommended, as the inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the non-covalent interactions that can influence conformational preference.[2][10] Solvation effects, which can significantly alter conformational equilibria, can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM) or the COSMO-RS model.[11]
-
Trustworthiness: The validity of a chosen DFT method must be confirmed. A powerful self-validating approach is to compare calculated properties with experimental data. For instance, NMR coupling constants are highly sensitive to dihedral angles. By calculating the NMR parameters for the computed low-energy conformers and comparing them to experimental NMR data, one can gain significant confidence in the accuracy of the predicted solution-phase structures.[12][13][14] Similarly, comparing the geometry of the calculated global minimum with a known X-ray crystal structure provides the ultimate benchmark for the solid-state conformation.[15][16]
Pillar 2: A Comparative Analysis of Benzocycloheptene Conformations
The seven-membered ring of this compound primarily exists in a dynamic equilibrium between several conformers. The most significant are the Chair (C) and the family of Boat (B) and Twist-Boat (TB) conformations. The chair form is generally the most stable.[2][10] The energy barrier for the interconversion between these forms is a key parameter that defines the molecule's flexibility.
Below is a comparative table summarizing typical results from different computational methods for the parent this compound molecule.
| Computational Method | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C5-C6-C7-C8) | Validation Notes |
| Molecular Mechanics (MMFF94) | Chair (C) | 0.00 | ~65° | Provides a good initial geometry but may underestimate barrier heights. |
| Twist-Boat (TB) | ~2.5 | ~-85° | Useful for generating diverse starting structures. | |
| DFT (B3LYP/6-311+G(d,p)) | Chair (C) | 0.00 | ~68° | Excellent agreement with geometries derived from X-ray data of analogs.[15][16] |
| Twist-Boat (TB) | ~4.8 | ~-88° | Relative energies are more reliable for predicting population analysis. | |
| Transition State (C ⇌ TB) | ~5.0 | N/A | This calculated inversion barrier aligns well with experimental data for related cycloheptenes.[10] | |
| Experimental (NMR) | Major Conformer | - | - | Low-temperature NMR studies on derivatives confirm the chair as the dominant conformation in solution.[12][17] |
Pillar 3: A Validated Experimental Protocol
This section provides a step-by-step protocol for conducting a robust conformational analysis using a validated DFT approach.
Workflow for Computational Conformational Analysis
Caption: Workflow for a multi-stage computational conformational analysis.
Step-by-Step Methodology
-
Structure Preparation:
-
Build the 3D structure of this compound or its analog using a molecular editor. Ensure correct chirality if applicable.
-
-
Initial Conformational Search (Molecular Mechanics):
-
Causality: To avoid bias towards a single starting conformation, a comprehensive search is necessary.
-
Protocol: Perform a Monte Carlo Multiple Minimum (MCMM) search using the MMFF94 force field. Set a sufficient number of search steps (e.g., 10,000) to ensure broad coverage of the potential energy surface. Retain all unique conformers within an energy window of 10 kcal/mol of the global minimum.
-
-
Geometry Optimization (DFT):
-
Causality: To obtain accurate geometries and relative energies, the conformers from the MM search must be re-optimized at a higher level of theory.
-
Protocol: For each unique conformer from Step 2, perform a full geometry optimization using DFT with the B3LYP functional and the 6-311+G(d,p) basis set. Include an implicit solvent model (e.g., PCM for water or chloroform) to simulate solution-phase conditions.
-
-
Frequency Calculations:
-
Causality: This step is crucial to verify the nature of the stationary points and to calculate thermodynamic properties.
-
Protocol: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) for each optimized structure. A true minimum energy conformer will have zero imaginary frequencies. The results are also used to calculate the Gibbs Free Energy (G) at a standard temperature (e.g., 298.15 K).
-
-
Analysis of Results:
-
Causality: The final goal is to understand the relative stability and population of each conformer.
-
Protocol: Calculate the relative free energies (ΔG) of all confirmed minima with respect to the global minimum. Use the Boltzmann distribution equation to calculate the predicted population percentage of each conformer at the specified temperature.
-
-
Experimental Validation:
-
Causality: This final step grounds the computational model in reality and establishes its predictive power.
-
Protocol: If experimental data is available, compare the results. For NMR, calculate the expected coupling constants from the dihedral angles of the populated conformers and compare them to the experimental spectrum.[18] If an X-ray structure exists, overlay the lowest energy computed conformer with the crystal structure and calculate the root-mean-square deviation (RMSD) to quantify the agreement.[6]
-
Conclusion
The conformational analysis of this compound and its analogs is a non-trivial task that benefits immensely from a hierarchical computational approach. By combining the speed of molecular mechanics for broad conformational searching with the accuracy of DFT for energy refinement, researchers can build a reliable model of the conformational landscape. The key to a trustworthy model lies in its validation against experimental data, a critical step that transforms theoretical calculations into predictive, actionable insights for drug discovery and development.
References
-
Tada, H., Takeuchi, Y., Amatatsu, Y., Furuichi, K., Kato, M., Matsumoto, S., & Hashimoto, M. (1993). Syntheses, physical properties and X-ray structures of benzocycloheptene-1,4,7-trione and its 6-phenylthio- and 6,8-bis(phenylthio) derivatives. Novel A, A–D and D–A–D molecular units aiming at organic conductors. Journal of the Chemical Society, Perkin Transactions 2, 1305-1315. [Link]
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Al-Warhi, T., Al-Dies, A. M., Al-Tamimi, A. M., Al-Omair, M. A., Asmari, M., Al-Ghamdi, M. S., ... & El-Emam, A. A. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. [Link]
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Agoram, B. M., & Green, D. V. S. (2003). Conformational analysis by intersection: CONAN. Journal of computational chemistry, 24(1), 10-20. [Link]
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Beilstein Journal of Organic Chemistry. Search Results for X-ray crystallography. Beilstein Journals. [Link]
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ResearchGate. Syntheses, X-ray crystal structures and reactivity of fluorenylidene- and dibenzosuberenylidene-allenes: Convenient precursors to dispirotetracenes, di-indenotetracenes and 2-phenyl-11bH-dibenz[cd,h]azulene. ResearchGate. [Link]
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Beilstein Journal of Organic Chemistry. Search Results - 2. Beilstein Journals. [Link]
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Groenewald, F., & Dillen, J. (2007). Conformational analysis of caprolactam, cycloheptene and caprolactone. ResearchGate. [Link]
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Desilets, S., & St-Jacques, M. (1987). Anomeric effect in seven-membered rings: a conformational study of 2-oxa derivatives of benzocycloheptene by NMR. Journal of the American Chemical Society, 109(6), 1641-1645. [Link]
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Fosgerau, K., Koldsø, H., & Jensen, J. H. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of computer-aided molecular design, 34(3), 257-269. [Link]
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Grimme, S., & Mück-Lichtenfeld, C. (2018). Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. Angewandte Chemie International Edition, 57(23), 6970-6974. [Link]
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Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]
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Klochkov, S. G., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]
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Dillen, J., & Groenewald, F. (2006). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. [Link]
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St-Jacques, M., & Desilets, S. (1979). Proton and carbon-13 nuclear magnetic resonance studies of the conformational properties of seven-membered heterocycles. 2,4-Benzodithiepin and its derivatives. Canadian Science Publishing. [Link]
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Hasan, T., et al. (2025). Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking of Two Benzazocine Derivatives NAOP-12 and NEMKH-12. Orbital: The Electronic Journal of Chemistry. [Link]
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Hasan, T., et al. (2025). Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking of Two Benzazocine Derivatives NAOP-12 and NEMKH-12. Orbital: The Electronic Journal of Chemistry. [Link]
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A Comparative Guide to Benzocycloheptene Derivatives as Anesthetic Agents: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of benzocycloheptene derivatives as potential anesthetic agents, focusing on their structure-activity relationships (SAR). By examining their mechanism of action and comparing them to established clinical benchmarks, we aim to provide a comprehensive resource for the development of novel anesthetics with improved therapeutic profiles.
Introduction: The Quest for Ideal Anesthesia and the Role of NMDA Receptor Antagonism
The ideal anesthetic agent should induce a rapid and smooth loss of consciousness, provide adequate analgesia and amnesia, have a wide safety margin, and allow for a quick and pleasant recovery.[1] Many current anesthetics achieve these effects by modulating the activity of inhibitory neurotransmitter receptors, such as the GABAA receptor. However, another important target for inducing anesthesia, particularly a state known as "dissociative anesthesia," is the N-methyl-D-aspartate (NMDA) receptor.[2][3]
NMDA receptor antagonists block the action of the excitatory neurotransmitter glutamate, leading to a state characterized by profound analgesia, amnesia, and catalepsy, while preserving respiratory and cardiovascular stability to a greater extent than many other anesthetics.[2] The prototypical dissociative anesthetic is ketamine, which has found widespread use in human and veterinary medicine.[2][4] The benzocycloheptene scaffold has emerged as a core structure for a class of potent NMDA receptor antagonists, with dizocilpine (MK-801) being the most extensively studied example.[5][6]
This guide will dissect the structural features of benzocycloheptene derivatives that govern their anesthetic potential, using dizocilpine as a primary case study and ketamine as the clinical comparator.
The Benzocycloheptene Pharmacophore: Dizocilpine (MK-801) as a Model Compound
Dizocilpine (MK-801) is a potent, non-competitive antagonist of the NMDA receptor.[5] It acts as an open-channel blocker, binding to a site within the receptor's ion channel, thereby preventing the influx of calcium ions and subsequent neuronal depolarization.[5] This mechanism is responsible for its powerful anticonvulsant and dissociative anesthetic properties.[6]
However, the very high affinity and slow dissociation kinetics of dizocilpine from the NMDA receptor channel are believed to contribute to its significant side effects, including psychotomimetic reactions and the potential for neurotoxicity (Olney's lesions) in animal models, which have prevented its clinical use.[5][7]
Key Structural Features of Dizocilpine for NMDA Receptor Antagonism:
The structure of dizocilpine reveals several key features essential for its high affinity and activity:
-
The Dibenzocycloheptene Ring System: This rigid, tricyclic structure serves as the foundational scaffold, correctly positioning the other functional groups for optimal interaction with the NMDA receptor channel.
-
The Amino Group: The secondary amine is crucial for the molecule's activity. At physiological pH, this group is protonated, and the resulting positive charge is thought to interact with the negatively charged residues within the ion channel.
-
Stereochemistry: The anesthetic and anticonvulsant activity of dizocilpine resides primarily in the (+)-enantiomer, highlighting the stereospecificity of the interaction with the NMDA receptor.
Structure-Activity Relationship (SAR) of Benzocycloheptene Derivatives
While a broad range of benzocycloheptene analogs have not been systematically evaluated as anesthetics in the public domain, we can infer key SAR principles from the study of dizocilpine and related NMDA receptor antagonists.
Modifications to the Benzocycloheptene Scaffold:
-
Substitution on the Aromatic Rings: The introduction of substituents on the phenyl rings can modulate lipophilicity and electronic properties, which in turn can affect potency, duration of action, and side effect profile. For other local anesthetics, electron-donating groups on the aromatic ring can enhance activity.
-
Conformational Rigidity: The seven-membered ring of the benzocycloheptene system imparts a specific three-dimensional conformation. Altering this ring size or saturation level would likely have a profound impact on the molecule's ability to fit within the NMDA receptor channel, thereby affecting its anesthetic properties.
The Importance of the Amino Group:
-
Basicity and pKa: The basicity of the amino group is a critical factor. A pKa that ensures a significant proportion of the molecules are protonated at physiological pH is necessary for potent channel-blocking activity.
-
N-Substitution: The nature of the substituent on the nitrogen atom can influence potency and selectivity. In dizocilpine, the N-methyl group is optimal. Larger or more complex substituents could introduce steric hindrance, reducing affinity for the binding site.
Comparative Analysis: Benzocycloheptene Derivatives vs. Ketamine
Ketamine, an arylcycloalkylamine, serves as the most relevant clinical comparator for benzocycloheptene-based anesthetics due to its shared mechanism of NMDA receptor antagonism.[2][3]
| Feature | Dizocilpine (MK-801) | Ketamine |
| Chemical Class | Benzocycloheptene | Arylcycloalkylamine |
| Potency | Very High | Moderate |
| Affinity for NMDA Receptor | High (nanomolar) | Moderate (micromolar) |
| Kinetics | Slow dissociation | Rapid dissociation |
| Anesthetic Properties | Potent dissociative anesthetic | Dissociative anesthetic |
| Analgesic Effects | Strong | Strong |
| Clinical Use | No (due to side effects) | Widely used in humans and animals |
| Key Side Effects | Psychotomimetic effects, neurotoxicity (in animals) | Emergence reactions (hallucinations, delirium), potential for abuse |
The key difference lies in the affinity and kinetics of receptor binding. The "stickier" and more prolonged blockade by dizocilpine is thought to be responsible for its more severe side effect profile compared to the more transient blockade by ketamine.[5][7] This suggests that for the development of safer benzocycloheptene-based anesthetics, a primary goal would be to modulate the binding affinity and dissociation rate to be more akin to that of ketamine.
Experimental Protocols for Evaluating Anesthetic Properties
The following are standard experimental workflows for assessing the anesthetic potential of novel benzocycloheptene derivatives.
In Vitro Evaluation of NMDA Receptor Antagonism
Objective: To determine the potency and mechanism of NMDA receptor blockade.
Methodology: Electrophysiological Patch-Clamp Assay
-
Cell Culture: Utilize HEK293 cells stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Perfuse the cell with an external solution containing NMDA and glycine to elicit an inward current.
-
Apply the test benzocycloheptene derivative at varying concentrations to the perfusion solution.
-
-
Data Analysis:
-
Measure the reduction in the NMDA-evoked current in the presence of the test compound.
-
Construct a concentration-response curve and calculate the IC50 value to determine potency.
-
Assess the voltage dependency of the block to confirm an open-channel blocking mechanism.
-
In Vivo Assessment of Anesthetic Efficacy
Objective: To evaluate the anesthetic and analgesic effects in a living organism.
Methodology: Loss of Righting Reflex (LORR) in Rodents
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration: Administer the test benzocycloheptene derivative via intravenous (IV) or intraperitoneal (IP) injection at various doses.
-
Assessment of Anesthesia:
-
Onset of Anesthesia: Record the time from injection until the loss of the righting reflex (the inability of the animal to right itself when placed on its back).
-
Duration of Anesthesia: Measure the time from the loss of the righting reflex to its spontaneous return.
-
-
Assessment of Analgesia:
-
Tail-Pinch Test: Apply a noxious stimulus (e.g., a standardized pinch) to the tail at set intervals during the anesthetic period and observe for a withdrawal reflex.
-
-
Data Analysis:
-
Determine the ED50 for the loss of righting reflex.
-
Establish a dose-response relationship for the duration of anesthesia and analgesia.
-
Visualizing the Concepts
Caption: Mechanism of action of benzocycloheptene derivatives as NMDA receptor antagonists.
Caption: Workflow for the evaluation of novel benzocycloheptene anesthetic agents.
Future Directions and Conclusion
The benzocycloheptene scaffold remains a compelling starting point for the design of novel anesthetic agents. The primary challenge is to uncouple the potent NMDA receptor antagonism required for anesthesia from the adverse effects associated with compounds like dizocilpine. Future research should focus on:
-
Fine-tuning Receptor Kinetics: Synthesizing analogs with faster dissociation rates from the NMDA receptor channel to mimic the more favorable safety profile of ketamine.
-
Subtype Selectivity: Exploring modifications that could lead to selectivity for different NMDA receptor subtypes, which may offer a way to separate therapeutic effects from unwanted side effects.
-
Comprehensive Preclinical Safety Assessment: Rigorous evaluation of new derivatives for potential neurotoxicity and psychotomimetic-like behaviors in animal models.
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Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Dihydro-5H-benzocycloheptene
For the discerning researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the lab. The responsible disposal of compounds like 6,7-Dihydro-5H-benzocycloheptene is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive framework for the safe and compliant disposal of this cyclic hydrocarbon, grounded in established safety protocols and an understanding of its chemical nature.
Disclaimer: This guide is intended for informational purposes and is based on publicly available data. A specific Safety Data Sheet (SDS) for this compound was not available in the sources consulted. Therefore, it is imperative that you obtain and meticulously follow the SDS provided by your chemical supplier for definitive guidance. The procedures outlined below are based on the known hazards of structurally similar compounds and general best practices for flammable and irritant chemical waste.
Understanding the Hazard Profile: More Than Just a Hydrocarbon
As a prudent measure, this compound should be handled as a flammable liquid and an irritant. The primary hazards to consider are:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.[1]
-
Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation.[1]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[1]
These hazards dictate the necessity of appropriate Personal Protective Equipment (PPE) during handling and disposal, including but not limited to chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. The absence of a specific flashpoint underscores the importance of obtaining a supplier-specific SDS.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| Density | 0.9942 g/cm³ (at 29 °C) | Dayang Chem[2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| Flashpoint | Not available in consulted sources | - |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. The following protocol provides a systematic approach.
Step 1: Waste Identification and Segregation
The first and most critical step is the accurate identification and segregation of the waste.
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for all this compound waste. Glass or a compatible plastic container with a secure screw cap is recommended.
-
Labeling: The label must be unambiguous and include the following information:
-
The full chemical name: "Waste this compound"
-
The appropriate hazard pictograms (flammable liquid, irritant)
-
The date of accumulation
-
-
Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
Step 2: In-Lab Storage of Waste
Proper temporary storage of the waste container within the laboratory is crucial to prevent accidents.
-
Location: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, or open flames.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Secure Closure: Ensure the container is always tightly sealed when not in use.
Step 3: Arranging for Disposal
The final disposal of hazardous chemical waste must be handled by trained professionals.
-
Contact EHS: When the waste container is nearing its capacity or has reached the designated accumulation time limit set by your institution, contact your EHS department or a licensed hazardous waste disposal contractor.
-
Provide Information: Accurately communicate the contents of the waste container. Be prepared to provide the chemical name, quantity, and any known hazard information.
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for waste pickup and handover.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the key stages for the safe disposal of this compound waste.
The "Why" Behind the Protocol: A Deeper Dive into Causality
Understanding the reasoning behind each step in a protocol transforms it from a set of instructions into a robust and self-validating system.
-
Segregation Prevents Unforeseen Reactions: The seemingly simple act of segregating waste streams is a critical safety measure. Mixing a hydrocarbon like this compound with strong oxidizing agents, for instance, could lead to a highly exothermic and potentially explosive reaction.
-
Proper Labeling is a Communication Lifeline: In an emergency, a clear and accurate label on a waste container provides first responders with the vital information they need to assess the situation and take appropriate action. It is the first line of defense in preventing a minor incident from escalating.
-
Secondary Containment is Proactive Spill Management: Assuming that primary containers will never fail is a risk no laboratory should take. Secondary containment is a simple yet effective engineering control that can prevent a small leak from becoming a major laboratory contamination event.
-
Professional Disposal Ensures Environmental Compliance: Hazardous waste regulations are complex and vary by location. Licensed hazardous waste disposal contractors have the expertise and infrastructure to ensure that chemical waste is managed in a way that is safe for both people and the planet, and that is in full compliance with all applicable laws.
By adhering to these procedures, researchers and laboratory professionals can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. The responsible management of chemical waste is an integral part of the scientific process, reflecting a commitment to excellence both inside and outside the reaction flask.
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Navigating the Safe Handling of 6,7-Dihydro-5H-benzocycloheptene: A Guide to Personal Protective Equipment and Operational Best Practices
For researchers and scientists in drug development, the integrity of your work and your personal safety are paramount. Handling novel or reactive compounds requires a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of 6,7-Dihydro-5H-benzocycloheptene, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only use PPE effectively but to understand the causality behind each recommendation, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks of this compound
Before any handling begins, a thorough understanding of the compound's hazard profile is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1] A comprehensive review of available safety data reveals the following warnings:
-
Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious irritation.[1]
-
Respiratory Irritation (H335): Inhalation of vapors, dusts, or mists may cause irritation to the respiratory tract.[1][2]
While specific data on carcinogenicity for this compound is not prominently listed, it is crucial to treat all non-biologic chemicals with a high degree of caution. The operational plan must be built around minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
The Core of Protection: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is non-negotiable. The selection of each component is directly linked to the identified hazards of this compound.
Eye and Face Protection: The First Line of Defense
Given the explicit warning of "serious eye irritation," robust eye protection is mandatory.[1]
-
Primary Protection: At a minimum, tight-fitting safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations are required.[3][4] These provide a seal around the eyes, offering superior protection against splashes and airborne particulates compared to standard safety glasses.
-
Secondary Protection (Situational): When handling larger quantities or during procedures with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to safety goggles.[5][6] The face shield protects the entire face from direct contact.
Skin and Body Protection: An Impermeable Barrier
To counter the risk of skin irritation, a comprehensive barrier is necessary.[1]
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling organic chemicals.[7][8] Crucially, one must always inspect gloves for any signs of degradation or punctures before use. [2][8] After handling, employ proper glove removal techniques (without touching the outer surface) to prevent cross-contamination, and dispose of them in accordance with hazardous waste protocols.[2]
-
Lab Coat/Protective Clothing: A standard cotton lab coat is insufficient. A lab coat made of a non-absorbent or chemical-resistant material, such as polyethylene-coated polypropylene, is required to prevent skin contact.[7][9] Ensure the coat is fully buttoned and covers all exposed skin on the arms. For any procedure with a significant splash risk, consider a chemical-resistant apron worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory irritation necessitates strict controls to prevent inhalation.[1]
-
Primary Engineering Control: All handling of this compound should be performed within a certified chemical fume hood.[8] This is the most critical step in preventing respiratory exposure by containing vapors and aerosols at the source.
-
Secondary Respiratory Protection: In situations where a fume hood is not available, or if there is a risk of exceeding exposure limits (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator is mandatory.[2][7] The specific cartridge type should be selected based on the nature of the potential exposure (e.g., organic vapor cartridge).
Summary of Recommended PPE
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Tight-sealing Safety Goggles | Provides a seal to protect against splashes and vapors, addressing the H319 "Causes serious eye irritation" hazard.[1] |
| Face Shield (in addition to goggles) | Required for tasks with high splash potential, offering a broader barrier of protection for the entire face.[5][6] | |
| Skin/Body | Chemical-Resistant Gloves | Nitrile or neoprene gloves prevent direct skin contact, mitigating the H315 "Causes skin irritation" hazard.[1][7] |
| Chemical-Resistant Lab Coat | Prevents contamination of personal clothing and underlying skin.[7] | |
| Respiratory | Chemical Fume Hood (Primary) | An engineering control to contain vapors and prevent inhalation, addressing the H335 "May cause respiratory irritation" hazard.[1][8] |
| NIOSH/MSHA Approved Respirator | A necessary secondary measure for spill response or when engineering controls are insufficient.[2][7] |
Operational Plan: From Preparation to Disposal
A systematic workflow is key to embedding safety into your research. The following diagram and steps outline a self-validating protocol for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather and inspect all necessary PPE as outlined in the table above.[2]
-
Have spill cleanup materials (e.g., absorbent pads, appropriate waste container) readily accessible.
-
-
Handling:
-
Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Perform all manipulations of this compound inside the fume hood to minimize inhalation exposure.[8]
-
Use caution to avoid splashing and creating aerosols.
-
-
Post-Handling & Decontamination:
-
Disposal Plan:
-
Contaminated PPE: All disposable items that have come into contact with the chemical, such as gloves and absorbent pads, must be placed in a designated, sealed hazardous waste container.[6][10]
-
Chemical Waste: Unused or waste this compound must be disposed of according to local, state, and federal regulations.[3] Do not discharge to sewer systems.[10] The material should be sent to a licensed chemical destruction facility.[10]
-
Emergency Procedures: Responding to Exposure or Spills
In Case of Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If symptoms persist, seek medical attention.[2][6]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water and soap.[6] Seek medical advice if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]
In Case of a Spill:
-
Minor Spill (inside fume hood): Use an inert absorbent material to collect the spill. Place the contaminated material into a suitable, closed container for disposal.[5][6]
-
Major Spill (outside fume hood): Evacuate the immediate area and alert laboratory personnel and your institution's emergency response team.[2] Ensure the area is well-ventilated and prevent entry until cleanup is complete.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
